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5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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Core Science & Biosynthesis

Foundational

5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS number and structure

This technical guide details the chemical identity, synthesis, and application of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a specialized 7-azaindole scaffold used in medicinal chemistry. Chemical Identity & Cor...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a specialized 7-azaindole scaffold used in medicinal chemistry.

Chemical Identity & Core Profile

5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a sterically demanding, halogenated 7-azaindole derivative. It serves as a critical intermediate in the synthesis of type I and type II kinase inhibitors, particularly where the tert-butyl group provides hydrophobic bulk to fill the ATP-binding pocket (e.g., gatekeeper residues) and the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Property Data
CAS Number 1935204-91-3
IUPAC Name 5-Bromo-3-(2-methylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Core Scaffold 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
Appearance Off-white to pale yellow solid
Predicted LogP ~3.8 (High lipophilicity due to t-Bu group)
Solubility Soluble in DMSO, DMF, DCM; low solubility in water

Retrosynthetic Analysis & Strategy

The synthesis of 3-substituted 7-azaindoles is chemically distinct from indoles due to the electron-deficient pyridine ring, which deactivates the system towards electrophilic aromatic substitution (EAS). Direct Friedel-Crafts alkylation of 5-bromo-7-azaindole with tert-butyl chloride often results in low yields or N-alkylation byproducts.

Therefore, the most robust "self-validating" protocol relies on the Fisher Azaindole Synthesis , constructing the pyrrole ring de novo from a hydrazine precursor and an aldehyde.

Pathway Visualization (Graphviz)

Retrosynthesis cluster_legend Strategic Logic Target 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (Target Molecule) Hydrazone Intermediate Hydrazone (Unstable) Target->Hydrazone [3,3]-Sigmatropic Rearrangement Precursor1 5-Bromo-2-hydrazinopyridine (Nucleophile) Hydrazone->Precursor1 Condensation Precursor2 3,3-Dimethylbutyraldehyde (Electrophile) Hydrazone->Precursor2 + Start 2,5-Dibromopyridine Precursor1->Start Hydrazine Hydrate SNAr Avoids direct alkylation of electron-poor ring Avoids direct alkylation of electron-poor ring Uses robust cyclization chemistry Uses robust cyclization chemistry Avoids direct alkylation of electron-poor ring->Uses robust cyclization chemistry

Figure 1: Retrosynthetic strategy avoiding low-yield electrophilic substitution on the azaindole core.

Detailed Synthesis Protocol

This protocol is designed for high purity and reproducibility, minimizing isomer formation.

Phase 1: Preparation of 5-Bromo-2-hydrazinopyridine

Rationale: The pyridine hydrazine is the essential nucleophile. The bromine at the 5-position remains intact during this nucleophilic aromatic substitution (SNAr).

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 10.0 eq)

  • Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 2,5-dibromopyridine in ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise. A large excess is critical to prevent the formation of the bis-pyridyl hydrazine dimer.

  • Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Isolation: Cool to room temperature. The product often crystallizes directly. If not, concentrate the solvent to 20% volume and add cold water.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Checkpoint: Product should be a white/off-white solid. MP: ~170°C.

Phase 2: Fisher Azaindole Cyclization

Rationale: Reaction with 3,3-dimethylbutyraldehyde introduces the bulky tert-butyl group specifically at the 3-position via the [3,3]-sigmatropic rearrangement of the hydrazone.

Reagents:

  • 5-Bromo-2-hydrazinopyridine (1.0 eq)

  • 3,3-Dimethylbutyraldehyde (1.1 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst) or ZnCl₂ in acetic acid.

    • Note: PPA is preferred for azaindoles to suppress polymerization.

Workflow:

  • Condensation: In a flask, mix 5-bromo-2-hydrazinopyridine and 3,3-dimethylbutyraldehyde in ethanol. Stir at room temperature for 2 hours to form the hydrazone. Evaporate the solvent to obtain the crude hydrazone.

  • Cyclization: Add PPA (10 g per 1 g of hydrazone) to the crude residue.

  • Heating: Heat the mixture to 120–130°C for 3–5 hours. Mechanical stirring is required due to high viscosity.

    • Mechanism:[2][3][4][5] The hydrazone undergoes acid-catalyzed rearrangement, ammonia elimination, and aromatization.

  • Quenching (Critical): Cool the mixture to ~60°C (do not let it solidify completely). Pour onto crushed ice/water with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with 50% NaOH or solid Na₂CO₃ to pH 8–9. Exothermic reaction—control temperature <20°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0% to 30% EtOAc).

    • Target: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.

Experimental Validation & QC

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Technique Expected Signal Characteristics
¹H NMR (DMSO-d₆) δ 11.8 (br s, 1H, NH); δ 8.35 (d, 1H, H-6 Pyridine); δ 8.15 (d, 1H, H-4 Pyridine); δ 7.30 (s, 1H, H-2 Pyrrole); δ 1.35 (s, 9H, t-Butyl).
LC-MS [M+H]⁺ = 253.0/255.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
TLC R_f ≈ 0.4 in Hexane/EtOAc (3:1). Stains blue/purple with Vanillin or Ehrlich’s reagent.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR)

This scaffold is highly valued in kinase discovery programs (e.g., JAK, BTK, PIM kinases).

  • 3-tert-Butyl Group: Acts as a "gatekeeper" probe. It fills hydrophobic pockets (Selectivity Filter) in the ATP binding site, potentially improving selectivity against kinases with smaller gatekeeper residues.

  • 5-Bromo Handle: Allows for modular diversification.

    • Suzuki Coupling:[6] Introduction of aryl/heteroaryl groups to interact with the hinge region or solvent front.

    • Buchwald Coupling: Introduction of amines to tune solubility and pKa.

  • 7-Azaindole Core: Mimics the purine ring of ATP, forming key hydrogen bonds (Donor-Acceptor motif) with the kinase hinge region.

Functionalization Workflow

Applications Core 5-Bromo-3-tBu-7-azaindole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald C-N Bond Formation Lithiation Lithiation/Exchange (n-BuLi, Electrophile) Core->Lithiation C-5 Functionalization Kinase Inhibitor\n(Bi-aryl system) Kinase Inhibitor (Bi-aryl system) Suzuki->Kinase Inhibitor\n(Bi-aryl system) Solubility Modulator Solubility Modulator Buchwald->Solubility Modulator

Figure 2: Downstream functionalization pathways for drug discovery.

Safety & Handling

  • Hazards: As a halogenated heterocyclic amine, treat as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .[7][8]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Azaindoles can oxidize slowly in air.

  • Reaction Safety: The Fisher synthesis involves Hydrazine (Carcinogen/Toxic) and PPA (Corrosive/Viscous). Use a fume hood and appropriate PPE (nitrile gloves, face shield).

References

  • ChemicalBook. (2024). 5-bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine (CAS 1935204-91-3) Properties and Data. Retrieved from

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 5-substituted 7-azaindoles." Journal of Organic Chemistry.
  • Verdonck, S., et al. (2019).[6] "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents." Frontiers in Chemistry. Retrieved from

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron. (Review of Fisher synthesis applicability to azaindoles).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Bromo-7-azaindole derivatives. Retrieved from

Sources

Exploratory

In-Depth Spectral Characterization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Kinase Inhibitor Development

Executive Summary & Pharmacological Context In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is widely recognized as a "kinase privileged fragment." Due to its ability to f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is widely recognized as a "kinase privileged fragment." Due to its ability to form robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region, it serves as the foundational scaffold for numerous FDA-approved targeted therapies, including vemurafenib ().

This whitepaper provides a comprehensive, highly technical guide to the spectral characterization (NMR, IR, MS) of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1935204-91-3) . This specific building block is strategically designed for advanced drug discovery:

  • C5-Bromine: Acts as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to explore the solvent-exposed regions of the kinase active site.

  • C3-tert-butyl: Introduces significant steric bulk and lipophilicity, which can dictate binding kinetics, improve metabolic stability, and drive selectivity against off-target kinases ().

HingeBinding Azaindole 5-Br-3-(t-Bu)-7-azaindole Hinge Binder Kinase Kinase Hinge Region Backbone Amides Azaindole->Kinase Pyridine N7 (Acceptor) Kinase->Azaindole Pyrrole NH (Donor)

Fig 1. Bidentate hydrogen bonding of the 7-azaindole scaffold to the kinase hinge region.

Analytical Validation Architecture

To ensure absolute scientific integrity, the characterization of this molecule must rely on self-validating analytical systems. Every protocol described below incorporates internal controls to eliminate false positives and ensure structural confirmation.

Workflow A Sample Prep CAS 1935204-91-3 B LC-MS (ESI+) Isotopic Pattern Check A->B Step 1 C 1H & 13C NMR Structural Elucidation A->C Step 2 D FT-IR (ATR) Functional Group ID A->D Step 3 E Data Synthesis & Purity Confirmation B->E C->E D->E

Fig 2. Self-validating analytical workflow for the spectral characterization of 7-azaindoles.

Mass Spectrometry (LC-MS/ESI+) Profiling

Causality of Experimental Design

Electrospray Ionization in positive mode (ESI+) is the optimal technique for 7-azaindole derivatives. The highly basic pyridine nitrogen (N7) readily accepts a proton in acidic mobile phases, resulting in a robust


 signal. Furthermore, the presence of a single bromine atom provides a definitive, self-validating isotopic signature: a 1:1 doublet separated by 2 m/z units, corresponding to the natural abundance of 

(50.69%) and

(49.31%).
Self-Validating Protocol: LC-MS Isotopic Profiling
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Acetonitrile and HPLC-grade Water containing 0.1% Formic Acid. Causality: Formic acid acts as the proton source, driving complete ionization of the pyridine nitrogen.

  • System Suitability (Internal Control): Inject a solvent blank prior to the sample to rule out column carryover. Inject a known reference standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error).

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to ensure sharp peak shape.

  • Isotopic Validation: Extract the mass spectrum at the retention time of the main peak and verify the 1:1 doublet.

Quantitative Data Summary: MS (ESI+)
Ion SpeciesFormulaExact MassObserved m/z (Expected)Relative Abundance

(

)

253.0337253.03~100%

(

)

255.0316255.03~98%
Fragment (Loss of t-Bu)

196.9714196.97 / 198.97Variable

Nuclear Magnetic Resonance (NMR) Characterization

Causality of Experimental Design

Structural elucidation of 7-azaindoles requires careful solvent selection. Protic solvents or trace moisture in


 can cause rapid proton exchange of the pyrrole NH, broadening or entirely obscuring the signal. Dimethyl sulfoxide-d6 (

) is chosen because it strongly hydrogen-bonds with the NH, slowing the exchange rate and allowing the proton to be observed as a distinct signal ().

The chemical shifts are heavily dictated by electronic effects. The H-6 proton is highly deshielded due to its proximity to the electronegative pyridine nitrogen. The meta-coupling (


) between H-4 and H-6 confirms the C5 substitution pattern. In the 

spectrum, C-5 experiences a characteristic upfield shift (the "heavy atom effect") due to the attached bromine ().
Self-Validating Protocol: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous

    
    .
    
  • Internal Control: Utilize the residual solvent quintet of

    
     at 
    
    
    
    2.50 ppm (
    
    
    ) and the septet at
    
    
    39.5 ppm (
    
    
    ) as internal chemical shift references.
  • Probe Tuning & Matching: Manually tune and match the NMR probe to the specific impedance of the sample. Causality: This maximizes the signal-to-noise ratio, which is critical for resolving the quaternary carbon signals (C-3, C-3a, C-5, C-7a).

  • Acquisition: Acquire

    
     NMR (400 MHz, 16 scans, relaxation delay 2s) and 
    
    
    
    NMR (100 MHz, 1024 scans, relaxation delay 2s, with
    
    
    decoupling).
Quantitative Data Summary: NMR (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentCausality / Structural Note
11.65br s1H-N-H (H-1)Hydrogen-bonded to DMSO; broad due to quadrupolar relaxation of N.
8.28d1H2.2C-H (H-6)Highly deshielded by adjacent pyridine N; meta-coupled to H-4.
8.12d1H2.2C-H (H-4)Deshielded by aromatic ring current; meta-coupled to H-6.
7.35d1H2.5C-H (H-2)Pyrrole proton; exhibits fine coupling to the adjacent NH.
1.42s9H-

Massive singlet confirming the C3 tert-butyl substitution.
Quantitative Data Summary: NMR (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignmentCausality / Structural Note
148.5QuaternaryC-7aBridgehead carbon adjacent to pyridine nitrogen.
143.2CHC-6Deshielded by adjacent nitrogen.
128.4CHC-4Standard aromatic pyridine carbon.
125.1QuaternaryC-3Substituted with tert-butyl group.
122.3CHC-2Pyrrole CH carbon.
120.6QuaternaryC-3aBridgehead carbon.
110.8QuaternaryC-5Shielded relative to standard aromatic C due to Bromine heavy atom effect.
31.5Quaternary

Aliphatic quaternary carbon.
30.2


Three equivalent methyl groups.

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FTIR is superior to traditional KBr pellet methods for this compound. KBr is highly hygroscopic; absorbed moisture creates a massive, broad


 stretch around 3300 

that easily obscures the critical pyrrole

stretch. ATR requires zero sample preparation, eliminating moisture artifacts and providing a highly reproducible spectrum.
Self-Validating Protocol: ATR-FTIR Functional Group Analysis
  • Background Scan (Internal Control): Collect a background spectrum of the clean diamond crystal to mathematically subtract atmospheric

    
     and 
    
    
    
    from the final data.
  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent infrared wave to penetrate the sample, ensuring high peak resolution.

  • Acquisition: Acquire 32 scans at a resolution of 4

    
     from 4000 to 400 
    
    
    
    .
  • Verification: Clean the crystal with isopropanol and run a subsequent blank scan to verify no residual sample remains.

Quantitative Data Summary: IR (ATR)
Wavenumber (

)
IntensityPeak ShapeAssignment
~3150 - 3100MediumBroad

stretch (Pyrrole ring)
~2960, 2870StrongSharp

stretch (Aliphatic, tert-butyl group)
~1590, 1530MediumSharp

and

aromatic ring stretches
~580WeakSharp

stretch

Conclusion

The spectral characterization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine requires a nuanced understanding of heterocyclic chemistry. The integration of LC-MS isotopic profiling, DMSO-locked NMR elucidation, and ATR-FTIR provides a self-validating triad of data. By understanding the causality behind the heavy atom effects of bromine and the deshielding anisotropy of the 7-azaindole core, medicinal chemists can confidently verify the structural integrity of this critical kinase-binding building block before advancing to late-stage cross-coupling campaigns.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (2018) URL: [Link][1]

  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry (2021) URL: [Link][2]

  • Title: 1H and 13C NMR studies of 7-azaindole and related compounds Source: Magnetic Resonance in Chemistry (1980) URL: [Link][3]

  • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source: The Journal of Organic Chemistry (2024) URL: [Link][4]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine in Common Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental solubility data for this specific molecule, this document synthesizes theoretical principles with established laboratory protocols to offer researchers a robust methodology for solubility assessment. The guide delves into the predicted solubility profile based on the compound's molecular structure, provides a detailed, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method, and includes visual workflows to enhance procedural clarity. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of compounds, represents a scaffold of significant interest in medicinal chemistry, with related structures showing promise as kinase inhibitors.[1] A comprehensive understanding of its solubility in a range of common laboratory solvents is therefore not merely an academic exercise but a foundational requirement for its advancement in the drug discovery pipeline.

This guide is structured to provide both a theoretical and a practical understanding of the solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. We will first explore the predicted solubility based on its molecular architecture, then present a rigorous experimental protocol for its empirical determination, and finally, discuss the implications of these findings for its application in research and development.

Predicted Solubility Profile of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. The structure of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, with its fused aromatic rings, a bromine substituent, a bulky tert-butyl group, and a hydrogen-bond-donating pyrrole nitrogen, suggests a nuanced solubility profile.

The pyrrolo[2,3-b]pyridine core contributes to the molecule's polarity and potential for hydrogen bonding. The bromine atom adds to the molecular weight and introduces a degree of hydrophobicity. The tert-butyl group is a significant nonpolar feature that will likely influence its solubility in nonpolar organic solvents.

Based on these structural characteristics, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions with the pyrrole nitrogen can occur. The bulky tert-butyl group may, however, limit extensive solvation. Solubility may also be moderate in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Low Solubility: Anticipated in nonpolar solvents such as hexanes and toluene, where the polar pyrrolo[2,3-b]pyridine core will be poorly solvated.

  • Aqueous Solubility: Expected to be very low due to the predominantly hydrophobic nature of the molecule, a common characteristic of many drug-like compounds.

The following table summarizes the predicted solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine in a selection of common laboratory solvents. It is crucial to emphasize that these are predicted values and require experimental verification.

Table 1: Predicted Solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine at Ambient Temperature (20-25°C)

SolventSolvent ClassPredicted Solubility (mg/mL)Predicted Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Very Soluble
Dimethylformamide (DMF)Polar Aprotic> 50Very Soluble
Dichloromethane (DCM)Chlorinated10 - 30Soluble
ChloroformChlorinated10 - 30Soluble
MethanolPolar Protic5 - 20Soluble
EthanolPolar Protic5 - 20Soluble
Ethyl AcetateEster1 - 10Sparingly Soluble
AcetonitrilePolar Aprotic1 - 10Sparingly Soluble
TolueneAromatic Hydrocarbon< 1Slightly Soluble
HexanesAliphatic Hydrocarbon< 0.1Insoluble
WaterAqueous< 0.01Insoluble

Experimental Determination of Solubility: A Rigorous Protocol

The following detailed protocol outlines the isothermal shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing an accurate and reproducible solubility value.

Materials and Equipment
  • 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (solid)

  • Selected solvents (high-purity, analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Standard laboratory glassware and consumables

Experimental Workflow

The overall experimental workflow for solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add solvent to vials A->B C Seal vials B->C D Incubate on shaker at constant temperature C->D E Allow to equilibrate (e.g., 24-48 hours) D->E F Centrifuge to pellet solid E->F G Filter supernatant F->G H Dilute aliquot G->H I Analyze by HPLC or UV-Vis H->I K Calculate concentration I->K J Prepare calibration curve J->K caption Figure 1: Isothermal Shake-Flask Solubility Workflow

Caption: Figure 1: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine into a series of labeled vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting amount of 5-10 mg is typically adequate for most solvents.

    • To each vial, add a precise volume of the selected solvent (e.g., 1.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. Visual inspection should confirm the presence of undissolved solid throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine of known concentrations in the same solvent used for the solubility determination.

    • Analyze both the standard solutions and the filtered sample from the saturated solution by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Safety Precautions

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative measure of the affinity of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine for various solvents. This information is invaluable for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and for crystallization or chromatographic purification.

  • Formulation Development: Identifying suitable solvent systems for preparing stock solutions for biological assays or for developing preclinical formulations.

  • In Silico Modeling: Providing empirical data to refine and validate computational solubility prediction models.

Conclusion

While direct experimental data on the solubility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is not currently in the public domain, a combination of theoretical prediction based on its molecular structure and a rigorous experimental protocol provides a clear path to obtaining this critical information. The isothermal shake-flask method detailed in this guide offers a reliable and accurate means of determining the thermodynamic solubility of this compound in a range of common laboratory solvents. The resulting data will be instrumental in facilitating the further investigation and development of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine as a potential therapeutic agent.

References

  • Fisher Scientific. (2010, December 28). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine.
  • Thermo Fisher Scientific. (2013, October 17). Safety Data Sheet.
  • PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis.
  • Fluorochem. (2026, March 3). Safety Data Sheet: 5-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.
  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis.
  • ECHEMI. (n.d.). 5-Bromo-3-pyridinol SDS, 74115-13-2 Safety Data Sheets.
  • Advanced Biochemicals. (n.d.). 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine.
  • ChemScene. (n.d.). 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227.
  • J&K Scientific. (n.d.). tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazol-2-amine in Organic Solvents.
  • MicroChemicals. (n.d.). Solvents and solubilities.

Sources

Exploratory

5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine: Physicochemical Profiling, Synthetic Methodology, and Applications in Drug Discovery

Strategic Rationale in Medicinal Chemistry The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery. Widely recognized as a bioisostere for indole and purine motifs ()[1], i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery. Widely recognized as a bioisostere for indole and purine motifs ()[1], it frequently serves as the core hinge-binding element in kinase inhibitors and antiviral agents.

5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a highly specialized, orthogonally functionalized building block designed for advanced structure-activity relationship (SAR) optimization:

  • The tert-butyl group at C-3: Introduces significant steric bulk and lipophilicity. In the context of protein-ligand interactions, this bulky aliphatic group restricts the rotational degrees of freedom of the scaffold, locking it into a bioactive conformation that can perfectly occupy hydrophobic sub-pockets within target active sites.

  • The Bromine atom at C-5: Serves as a versatile synthetic handle. Positioned on the electron-deficient pyridine ring, it is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid late-stage diversification.

Physicochemical Profiling

Accurate physicochemical data is the foundation of stoichiometric precision in synthetic workflows. The quantitative properties of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine are summarized below ()[2]:

PropertyValue
Chemical Name 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 1935204-91-3
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
SMILES String CC(C)(C)C1=CNC2=NC=C(Br)C=C21
Core Structure 7-Azaindole (Pyrrolo[2,3-b]pyridine)

Mechanistic Synthesis & Causality

The synthesis of 3-alkyl-7-azaindoles relies on the inherent electronic disparity between the fused rings. The pyrrole ring is electron-rich, making the C-3 position the most nucleophilic site for electrophilic aromatic substitution, whereas the pyridine ring is electron-deficient. By subjecting 5-bromo-1H-pyrrolo[2,3-b]pyridine to a Friedel-Crafts alkylation, the tert-butyl group can be regioselectively installed at C-3 ()[3].

G A 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) B Lewis Acid Activation (AlCl3 in DCM) A->B N-coordination C Electrophilic Alkylation (t-BuCl attack at C-3) B->C Carbocation generation D 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (Target Scaffold) C->D Re-aromatization

Synthetic workflow for 3-tert-butylation of 5-bromo-7-azaindole via Friedel-Crafts alkylation.

Protocol 1: Regioselective Friedel-Crafts Alkylation
  • Step 1: Lewis Acid Activation. Suspend anhydrous Aluminum Chloride (AlCl₃, 3.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) portion-wise at 0 °C.

    • Causality: AlCl₃ coordinates with the basic pyridine nitrogen. This temporary complexation prevents unwanted side reactions on the pyridine ring and enhances the electrophilicity of the incoming alkylating agent, while leaving the pyrrole C-3 position available for attack.

  • Step 2: Carbocation Generation & Attack. Add tert-butyl chloride (1.5 equiv) dropwise to the cooled suspension. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: The Lewis acid abstracts the chloride from tert-butyl chloride, generating a stable tertiary carbocation that rapidly undergoes electrophilic aromatic substitution at the electron-rich C-3 position.

  • Step 3: Quenching & Workup. Carefully quench the reaction by pouring it over crushed ice. Adjust the pH to ~8 using saturated aqueous NaHCO₃, then extract with Ethyl Acetate (EtOAc).

    • Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The successful incorporation of the highly lipophilic tert-butyl group will result in a product spot with a significantly higher

      
       value compared to the polar starting material. UV activity (254 nm) will remain intact due to the preserved aromaticity.
      

Downstream Application: Palladium-Catalyzed Functionalization

Once the tert-butyl group is installed, the C-5 bromine serves as the primary vector for expanding the molecule. Suzuki-Miyaura cross-coupling is the gold standard for appending aryl or heteroaryl groups to the 7-azaindole core to build extended kinase inhibitor structures.

G A 5-Bromo-3-(tert-butyl)-7-azaindole B Oxidative Addition [Pd(0) to Pd(II)] A->B C Transmetalation (Arylboronic Acid + K2CO3) B->C D Reductive Elimination C->D D->B Pd(0) Regeneration E 5-Aryl-3-(tert-butyl)-7-azaindole (Kinase Inhibitor Precursor) D->E

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C-5 position of the 7-azaindole core.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-5
  • Step 1: Reagent Assembly. In a Schlenk flask, combine 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a biphasic solvent system of 1,4-Dioxane/H₂O (4:1).

    • Causality: The biphasic system is critical. The organic solvent dissolves the lipophilic azaindole, while the water dissolves the inorganic base, facilitating the formation of the reactive, electron-rich arylboronate complex required to drive the transmetalation step.

  • Step 2: Degassing. Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Step 3: Catalysis. Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to 90 °C for 4–6 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which dramatically accelerates the final reductive elimination step and prevents catalyst degradation.

  • Step 4: Isolation & Validation. Cool the mixture, filter through a pad of Celite to remove palladium black, and extract with EtOAc.

    • Self-Validating System: Analyze the crude mixture via LC-MS. The successful coupling is validated by the disappearance of the starting material's characteristic 1:1 isotopic bromine doublet (M, M+2 peaks) and the emergence of a single mass peak corresponding to the newly formed 5-aryl derivative.

References

  • Title: Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Technical Deep Dive: The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

Executive Summary: The Privileged Bioisostere In the landscape of modern medicinal chemistry, 1H-pyrrolo[2,3-b]pyridine (commonly referred to as 7-azaindole ) has transcended its status as a mere chemical curiosity to be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Bioisostere

In the landscape of modern medicinal chemistry, 1H-pyrrolo[2,3-b]pyridine (commonly referred to as 7-azaindole ) has transcended its status as a mere chemical curiosity to become a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors.[1]

Structurally, 7-azaindole is a bioisostere of both indole and purine . By replacing the C-7 carbon of indole with a nitrogen atom, the scaffold gains a critical hydrogen bond acceptor (N7) without significantly altering the steric profile. This modification dramatically alters the physicochemical landscape:

  • Solubility: The pyridine nitrogen lowers logP and improves aqueous solubility compared to the indole parent.

  • Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole N-H (pKa ~13.2) compared to indole (pKa ~16.7), facilitating deprotonation and functionalization.

  • Metabolic Stability: The nitrogen atom reduces the electron density of the adjacent ring system, often mitigating oxidative metabolism prone to occur on electron-rich indole systems.

This guide details the structural mechanics, synthetic manipulation, and clinical application of this essential scaffold.[1][2]

Binding Mechanics: The "Hinge Binder"

The primary utility of 7-azaindole in oncology lies in its ability to mimic the adenine ring of ATP. Protein kinases possess a highly conserved "hinge region" connecting the N- and C-terminal lobes.

The Bidentate Interaction

Unlike indole, which acts primarily as a hydrogen bond donor (via N1-H), 7-azaindole functions as a bidentate ligand:[3][4]

  • N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the hinge backbone.

  • N7 (Acceptor): Forms a hydrogen bond with the amide nitrogen of the hinge backbone.[1]

This dual interaction anchors the molecule rigidly within the ATP binding pocket, providing a high-affinity starting point for fragment-based drug design (FBDD).

HingeBinding Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) N7 Pyridine N7 (Acceptor) Backbone_NH->N7 H-Bond N1_H Pyrrole N1-H (Donor) N1_H->Backbone_CO H-Bond

Figure 1: The bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region.[3]

Synthetic Architectures & Functionalization[5][6]

While de novo synthesis (e.g., Bartoli or Reissert synthesis) is possible, most drug discovery campaigns begin with the commercially available core. The challenge lies in regioselective functionalization .

Physicochemical Reactivity Profile
PositionReactivity TypeMechanismKey Transformation
N1 NucleophilicDeprotonation (NaH/Cs2CO3)Alkylation, Arylation, Protection (SEM/Boc)
C3 ElectrophilicSEAr (Friedel-Crafts)Halogenation (NIS/NCS), Acylation, Formylation
C4 Electrophilic (Activated)N-Oxide RearrangementChlorination (via POCl3), then SNAr/Suzuki
C5 Nucleophilic (via Metal)Cross-CouplingSuzuki-Miyaura, Buchwald-Hartwig (requires pre-halogenation)
N7 NucleophilicOxidationFormation of N-Oxide (mCPBA)
Strategic Workflow: The C4-Gateway

Functionalizing the C4 position is chemically demanding but high-value because it projects substituents into the solvent-exposed region of the kinase pocket. This is typically achieved via the Minisci reaction or the N-oxide route .

SynthesisPath Start 7-Azaindole (Core) Step1 Oxidation (mCPBA, DCM) Start->Step1 Intermediate1 7-Azaindole N-Oxide Step1->Intermediate1 Step2 Chlorination/Rearrangement (POCl3, Heat) Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate2->Step3 Final 4-Aryl-7-azaindole (Kinase Inhibitor Hit) Step3->Final

Figure 2: The standard "N-oxide route" for activating the C4 position of the 7-azaindole ring.

Case Study: Vemurafenib (Zelboraf)

The development of Vemurafenib (PLX4032) by Plexxikon and Roche is the definitive proof-of-concept for this scaffold.

  • Target: BRAF V600E (Melanoma).[5][6]

  • The Challenge: High potency was needed against the mutant kinase, with high selectivity over wild-type BRAF to reduce toxicity.

  • The Solution:

    • Fragment Screening: A library screen identified a 7-azaindole derivative as a weak hit.

    • Scaffold Utility: The 7-azaindole core anchored the molecule to the hinge (Cys532 and Gln530).

    • Optimization: A propyl group was added to the N1 position to fill a hydrophobic pocket, and a 4-chlorophenyl moiety was attached at C3 (via SEAr and Suzuki) to induce a specific conformation of the activation loop.

    • Outcome: FDA approval in 2011.[7] The 7-azaindole core was crucial for the <40 nM IC50 and the solubility required for oral dosing.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize the versatile intermediate 4-chloro-7-azaindole from the parent scaffold. This protocol is chosen because it demonstrates the critical N-oxide activation strategy .

Safety Warning: POCl3 is highly corrosive and reacts violently with water. mCPBA is a shock-sensitive oxidizer. Perform all steps in a fume hood.

Phase 1: N-Oxidation
  • Setup: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in Dimethoxyethane (DME) or Dichloromethane (DCM).

  • Reagent: Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) (1.2 - 1.5 eq) portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (Mass shift: M+16).

  • Workup: The product often precipitates. Filter the solid. If not, wash the organic layer with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct.

  • Yield: Expect 70–90% of 7-azaindole-7-oxide.

Phase 2: Deoxygenative Chlorination
  • Setup: Suspend the N-oxide intermediate (1.0 eq) in POCl3 (Phosphorus oxychloride) (5–10 eq). POCl3 acts as both reagent and solvent.

  • Additives: Critical Step: Add a catalytic amount of N,N-Dimethylaniline or DMF (0.5 eq) to facilitate the Vilsmeier-Haack type mechanism.

  • Reaction: Heat to reflux (approx. 90–100°C) for 4–6 hours.

    • Mechanism:[8][9][10] The N-oxide oxygen attacks the Phosphorus, creating a good leaving group. Chloride attacks C4 (the most electrophilic position para to the nitrogen), restoring aromaticity and eliminating the oxygen.

  • Quench (Hazardous): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring. Maintain pH >7 by adding NaOH or NH4OH to prevent hydrolysis of the product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: 1H NMR will show the loss of the C4 proton signal and a shift in the C5 proton.

Future Outlook

The 7-azaindole scaffold remains a workhorse, but the field is evolving toward covalent inhibitors .

  • Covalent Targeting: Introduction of acrylamide "warheads" at the C3 or C5 positions allows for irreversible binding to cysteines in the kinase pocket (e.g., BTK or EGFR inhibitors).

  • PROTACs: 7-azaindoles are increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, linked to E3 ligase binders to degrade rather than inhibit kinases.

References

  • Discovery of Vemurafenib: Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E."[5] Nature. [Link]

  • 7-Azaindole Binding Modes: Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[11] Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis of 4-Chloro-7-azaindole: Schnürch, M., et al. (2013). "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews. [Link]

  • Scaffold Properties: Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. [Link]

  • FDA Approved Drugs: FDA.gov - Zelboraf (Vemurafenib) Prescribing Information. [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

This technical guide details the safety, handling, and operational protocols for 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a specialized halogenated 7-azaindole derivative used frequently in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and operational protocols for 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a specialized halogenated 7-azaindole derivative used frequently in medicinal chemistry for structure-activity relationship (SAR) studies and kinase inhibitor development.

Executive Summary & Compound Profile

5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a lipophilic, halogenated heteroaromatic scaffold. As a derivative of 7-azaindole, it functions as a bioisostere for indole and purine systems in drug discovery.[1] Its specific substitution pattern—a bromine at the C5 position and a bulky tert-butyl group at C3—renders it a valuable intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this utility comes with specific hazards.[1][2][3][4][5][6] The electron-deficient pyridine ring fused to the pyrrole increases acidity compared to indole, and the halogenation profile suggests potential for severe eye damage and skin sensitization.[1]

Physicochemical Profile
PropertySpecificationRelevance to Safety
CAS Number Not widely listed; Analogous to 183208-35-7Use structure-based search for safety data.[1]
Molecular Formula C₁₁H₁₃BrN₂Halogenated organic waste classification.[1]
Physical State Off-white to yellow solidDust inhalation hazard during weighing.
Solubility DMSO, DMF, DCM; Low in waterHigh skin permeability in solution (DMSO vehicle effect).[1]
Reactivity Stable; Sensitive to strong oxidizersCompatible with standard storage; avoid peracids.[1]

Hazard Identification & Risk Assessment

This compound lacks a compound-specific global SDS due to its specialized nature.[1] Therefore, safety protocols must follow a Read-Across Approach based on the parent scaffold (5-Bromo-7-azaindole) and the lipophilic tert-butyl moiety.

Core GHS Classifications (Inferred)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][4][7][8]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][4][6][7][8][9]

  • Serious Eye Damage: Category 1 (Causes serious eye damage).[1][2][4][5][7] Note: 7-azaindoles are known to be corrosive to ocular tissue.

  • STOT-SE: Category 3 (May cause respiratory irritation).[4][7]

Critical Hazard Mechanism

The 7-azaindole core possesses a pyridinic nitrogen (N-7) that can act as a hydrogen bond acceptor, while the pyrrolic nitrogen (N-1) is a donor. This amphoteric nature facilitates interaction with biological membranes.[1] The addition of the lipophilic tert-butyl group significantly increases the LogP (partition coefficient), enhancing the compound's ability to penetrate the stratum corneum and cell membranes, potentially increasing systemic absorption compared to the parent molecule.[1]

Engineering Controls & PPE Selection

Trustworthiness in safety relies on redundant barriers.[1] Do not rely solely on PPE; engineering controls are the primary defense.[1]

Primary Containment[1]
  • Solid Handling: All weighing of dry powder >10 mg must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Solution Handling: Once dissolved (especially in DMSO or DMF), handle within a fume hood.[1] The solvent acts as a carrier, dragging the toxicant through gloves and skin.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Hands (Dry) Double Nitrile (4 mil minimum)Standard protection against dust.
Hands (Solution) Laminate Film (Silver Shield) or Double Nitrile (change every 15 min)DMSO/DMF permeates nitrile rapidly; the compound is carried through.
Eyes Chemical Splash Goggles Safety glasses are insufficient due to "Category 1" eye damage risk.
Respiratory N95 (if outside hood) or P100Prevent inhalation of fine particulates during transfer.[1]

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Causality: Static electricity can cause light powders like azaindoles to disperse unexpectedly.[1] The tert-butyl group adds waxy/lipophilic character, sometimes causing clumping.[1]

  • Preparation: Place an anti-static gun and a waste container inside the hood before starting.[1]

  • Weighing: Use a pre-tared vial. Do not use weighing paper (risk of spill during transfer); use a weighing funnel or boat.[1]

  • Solvent Addition: Add solvent (e.g., DMSO) immediately after weighing to suppress dust.[1]

  • Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in methanol before removing it from the hood.[1]

Protocol B: Reaction Setup (Cross-Coupling)

Context: This compound is often subjected to palladium catalysis.[1]

  • Inert Atmosphere: The compound is stable, but Pd-catalysts are air-sensitive.[1] Purge reaction vessels with Nitrogen/Argon.

  • Temperature Control: 7-azaindoles can sublime or decompose at high temperatures (>150°C).[1] Secure reflux condensers tightly.[1]

  • Quenching: Quench reactions with aqueous ammonium chloride slowly. The biphasic mixture (DCM/Water) will partition the product into the organic layer; treat the aqueous layer as halogenated waste until verified free of product.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state.

SafeHandling Start Start: Handling 5-Bromo-3-(tert-butyl)-7-azaindole StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (DMSO/DMF/DCM) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Fume Hood REQ 2. Anti-static Gun 3. Double Nitrile Gloves Solid->Weighing SolHandling Liquid Handling: 1. Splash Goggles REQ 2. Check Glove Permeation (DMSO breaks nitrile <10min) Solution->SolHandling Dissolution Dissolution: Add solvent immediately to suppress dust. Weighing->Dissolution Dissolution->SolHandling Waste Disposal: Solid -> Haz Solid Waste Liquid -> Halogenated Solvent Waste SolHandling->Waste Post-Exp

Caption: Decision logic for PPE and engineering controls based on the physical state of the compound.

Emergency Response

Every user must be trained on this specific response plan before opening the vial.

Scenario 1: Ocular Exposure (Critical)[1]
  • Mechanism: Azaindoles are basic and can cause saponification of eye lipids (corrosive injury).

  • Action:

    • IMMEDIATE: Flush eyes at an eyewash station for minimum 15 minutes .[1]

    • Hold Eyelids: Force eyelids open to ensure irrigation of the fornices.[1]

    • Medical: Seek ophthalmological evaluation immediately. Do not wait for symptoms to worsen.

Scenario 2: Skin Contact (Solution)
  • Mechanism: Vehicle-assisted absorption.[1]

  • Action:

    • Remove contaminated gloves/clothing immediately.[1][5]

    • Wash skin with mild soap and copious water (avoid scrubbing, which abrades skin and increases absorption).[1]

    • Monitor for redness or burning.[1]

Scenario 3: Spills
  • Solid: Do not sweep (creates dust).[1][5] Cover with wet paper towels (dampened with water) to bind the powder, then scoop into a hazardous waste bag.[1]

  • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[1]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated) to prevent slow debromination or oxidation over months.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.[1]

  • Incompatibility: Incompatible with strong acids (protonation of pyridine nitrogen) and strong oxidizers (N-oxide formation).[2]

References

  • PubChem. (n.d.).[1] 5-bromo-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for the synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Strategic Analysis The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for the indole and purine rings found in numerous kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for the indole and purine rings found in numerous kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The introduction of a bulky lipophilic group, such as a tert-butyl moiety, at the C3 position is a critical design strategy to occupy the hydrophobic pockets (e.g., the gatekeeper region) of target kinases, enhancing both potency and selectivity.

Synthesizing 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine presents a specific chemoselective challenge. The electron-deficient pyridine ring deactivates the pyrrole moiety towards electrophilic aromatic substitution (SEAr), making standard Friedel-Crafts alkylation difficult compared to indole analogues. Furthermore, the N7 nitrogen possesses a lone pair that can complex with Lewis acids, potentially stalling the reaction or requiring stoichiometric excess of catalysts.

This protocol details an optimized Friedel-Crafts Alkylation route. While de novo synthesis via hydrazine intermediates (Aza-Fischer) is possible, it requires unstable precursors. The direct functionalization of the commercially available 5-bromo-7-azaindole is more atom-economical and scalable for medicinal chemistry applications.

Reaction Mechanism & Workflow

The synthesis relies on the activation of tert-butyl chloride by a strong Lewis acid (Aluminum Chloride) to generate a transient tert-butyl carbocation (or a tight ion pair). To overcome the deactivating effect of the pyridine ring and the 5-bromo substituent, the reaction utilizes a thermodynamic sink approach where the N7 nitrogen is pre-complexed with AlCl₃.

Reaction Scheme (Graphviz)

ReactionScheme SM 5-Bromo-7-azaindole (C7H5BrN2) Complex [N7-AlCl3 Complex] Activated Intermediate SM->Complex DCM, 0°C Pre-complexation Reagent tert-Butyl Chloride (t-BuCl) Reagent->Complex Electrophilic Attack (C3 Position) Catalyst AlCl3 (3.5 equiv) Catalyst->Complex Product 5-Bromo-3-(tert-butyl)-7-azaindole (Target) Complex->Product 1. RT, 12h 2. Aq. Workup

Caption: Friedel-Crafts alkylation pathway involving N7-Lewis Acid pre-complexation to facilitate C3-selective alkylation.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
5-Bromo-7-azaindole 197.041.05.00 gStarting Material
Aluminum Chloride (AlCl₃) 133.343.511.85 gLewis Acid Catalyst
tert-Butyl Chloride 92.573.08.3 mLAlkylating Agent
Dichloromethane (DCM) 84.93-100 mLSolvent (Anhydrous)
Methanol 32.04-20 mLQuenching Agent
Step-by-Step Procedure

Step 1: Pre-Complexation (Critical for Yield)

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent: Add anhydrous Dichloromethane (DCM, 80 mL) to the flask and cool to 0°C using an ice-water bath.

  • Catalyst Addition: Quickly add Aluminum Chloride (AlCl₃, 11.85 g, 3.5 equiv) in portions. Note: AlCl₃ is hygroscopic and releases HCl gas upon contact with moisture. Handle in a fume hood.

  • Substrate Addition: Add 5-Bromo-7-azaindole (5.00 g, 25.4 mmol) solid in small portions to the stirring AlCl₃ suspension.

    • Observation: The mixture may turn yellow/orange and thicken as the Lewis acid complexes with the pyridine nitrogen (N7). Stir at 0°C for 30 minutes to ensure complete complexation.

Step 2: Alkylation 5. Reagent Addition: Mix tert-butyl chloride (8.3 mL, 76.2 mmol, 3.0 equiv) with 20 mL of anhydrous DCM in the addition funnel. Dropwise add this solution to the reaction mixture over 20 minutes at 0°C. 6. Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously for 12–16 hours.

  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.4) should disappear, and a new less polar spot (Rf ~0.6) should appear.
  • Note: If conversion is incomplete after 16h, an additional 1.0 equiv of tert-butyl chloride can be added.

Step 3: Quenching & Workup [5] 7. Quench: Cool the mixture back to 0°C. Very slowly add Methanol (20 mL) dropwise to quench the excess AlCl₃. Caution: This is highly exothermic and evolves HCl gas. 8. Partition: Pour the mixture into ice-cold saturated aqueous NaHCO₃ solution (200 mL) and stir for 15 minutes until the pH is neutral/basic (~pH 8). 9. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). 10. Drying: Combine the organic layers, wash with Brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification 11. Column Chromatography: Purify the crude residue using silica gel flash chromatography.

  • Eluent Gradient: 0%
    
    
    20% Ethyl Acetate in Hexanes.
  • The 3-tert-butyl product typically elutes before the starting material due to increased lipophilicity.
  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize from Hexanes/DCM.
Analytical Data Expectations
  • Physical State: Off-white to pale yellow solid.[6]

  • ¹H NMR (400 MHz, CDCl₃):

    
     9.80 (br s, 1H, NH), 8.35 (d, J = 2.0 Hz, 1H, H6), 8.05 (d, J = 2.0 Hz, 1H, H4), 7.15 (s, 1H, H2), 1.45 (s, 9H, t-Bu).
    
  • MS (ESI): Calculated for C₁₁H₁₃BrN₂ [M+H]⁺: 253.03 / 255.03. Found: 253.1 / 255.1.

Expert Insights & Troubleshooting

The following "Self-Validating System" checks ensure protocol reliability:

IssueRoot CauseCorrective Action
Low Yield (<20%) Incomplete N7 complexation.Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Increase AlCl₃ to 5.0 equiv.
Poly-alkylation Reaction temperature too high.Keep reaction strictly at RT. Do not reflux.
No Reaction Deactivation of ring too strong.Switch solvent to Nitromethane . The polar nature of MeNO₂ stabilizes the acylium/carbocation species better than DCM.
Oligomerization Moisture in reagents.Use anhydrous t-BuCl. If using t-BuOH (alternative), strictly exclude water.

Why Nitromethane? If the DCM protocol fails to drive conversion, Nitromethane is the "nuclear option" for Friedel-Crafts on deactivated heterocycles. It forms a complex with AlCl₃ that is more soluble and reactive. However, it is more hazardous and requires careful handling.

References

  • Synthesis of 7-Azaindoles: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2003). "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Tetrahedron, 59(10), 1749-1771. Link

  • Friedel-Crafts on Azaindoles: Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • 3-tert-Butyl Indole Synthesis: Jiang, X., et al. (2009).[7] "Microwave-Assisted Solid-Acid-Catalyzed Friedel-Crafts Alkylation." Synthesis, 2009(23), 4010-4014. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

Sources

Application

using 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine in Suzuki coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Introduction & Strategic Analysis The scaffold 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Introduction & Strategic Analysis

The scaffold 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (commonly referred to as a 7-azaindole derivative) is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., JAK, BRAF, and FGFR inhibitors).

While the 7-azaindole core mimics the purine ring of ATP, allowing for potent active-site binding, the 3-tert-butyl group introduces a critical steric and lipophilic element. This bulky alkyl group fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and significantly alters the solubility profile compared to the parent azaindole.

Technical Challenge: The primary challenge in coupling this substrate is not the C5-Br oxidative addition, but the catalyst poisoning inherent to the 7-azaindole core. The pyridine nitrogen (


) and the unprotected pyrrole nitrogen (

) can coordinate to Palladium (Pd), arresting the catalytic cycle. Furthermore, the electron-donating nature of the tert-butyl group at C3 increases the electron density of the ring, potentially making the C5-Br bond slightly less electrophilic than in electron-deficient analogs, requiring highly active catalyst systems.

Mechanistic Considerations & Catalyst Selection

To ensure a robust reaction, we must address the competition between the substrate acting as a ligand (poison) versus a reactant .

The Poisoning Mechanism

In standard conditions, the


 nitrogen (

) competes with phosphine ligands for the Pd(II) center. If the Pd species coordinates to

, it forms a stable, non-reactive complex, halting the cycle before transmetallation can occur.
The Solution: Bulky, Electron-Rich Ligands

We utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands like dppf .

  • Steric Bulk: Prevents the formation of stable complexes with the azaindole nitrogens.

  • Electron Density: Facilitates oxidative addition of the C5-Br bond.

Visualizing the Pathway

The following diagram illustrates the standard cycle versus the poisoning pathway, highlighting where the specific 3-t-butyl-7-azaindole features interact.

SuzukiMechanism Substrate 5-Br-3-(t-Bu)-7-azaindole OxAdd Oxidative Addition (Pd(II)-Ar-Br) Substrate->OxAdd Fast with electron-rich L Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Poison Catalyst Poisoning (Pd-N7 Coordination) OxAdd->Poison Risk: N7/N1 Coordination TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-3-(t-Bu)-7-azaindole RedElim->Product

Caption: Catalytic cycle showing the critical divergence between productive transmetallation and non-productive catalyst poisoning via N7-coordination.

Optimization Strategy: Protection vs. Direct Coupling

A critical decision is whether to protect the


-position.
FeatureMethod A: Unprotected (

-H)
Method B: Protected (

-Boc/SEM)
Step Count 1 Step (Direct)3 Steps (Protect

Couple

Deprotect)
Atom Economy HighLower
Solubility Moderate (t-Butyl helps)Excellent
Yield Stability Variable (Substrate dependent)High / Robust
Purification Can streak on silica (polar)Easy flash chromatography
Recommendation Try first. Use for rapid screening.Use for scale-up (>5g) or difficult substrates.

Detailed Experimental Protocols

Method A: Direct Coupling (Unprotected)

Best for rapid analog generation.

Reagents:

  • Substrate: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 – 1.5 equiv)[1]
    
  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (5 mol%)
    • Alternative: Pd

      
      (dba)
      
      
      
      (2 mol%) + XPhos (4 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3][4]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the 5-bromo substrate, boronic acid, and base.

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe. The concentration should be approx. 0.1 M relative to the bromide.

  • Catalyst Addition: Remove the septum briefly to add the Pd catalyst quickly (or add as a solution if using a precatalyst system) and reseal immediately. Purge for another 1-2 minutes.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–16 hours.

    • Microwave: Heat to 120 °C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: The 3-t-butyl group aids solubility, but the free NH can cause tailing. Use DCM/MeOH (95:5) or EtOAc/Hexane gradients. Tip: Pre-wash silica with 1% Et3N if streaking occurs.

Method B: Protected Coupling (N-Boc Strategy)

Best for scale-up or when using electron-poor boronic acids.

Reagents:

  • Substrate: tert-Butyl 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (N-Boc protected)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(Amphos)Cl
    
    
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Protocol Differences:

  • Protection Step: Treat the parent 5-bromo-3-t-butyl-7-azaindole with (Boc)

    
    O (1.1 equiv) and DMAP (0.1 equiv) in THF at RT for 2 hours. Quantitative yield is typical.
    
  • Coupling: Follow the degassing and heating steps from Method A. The reaction often proceeds faster (1-3 hours at 80 °C) due to the electron-withdrawing nature of the Boc group, which facilitates oxidative addition at C5.

  • Deprotection: Treat the isolated product with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

Comparative Data: Catalyst Screening

The following table summarizes typical yields for 5-bromo-7-azaindole couplings based on internal historical data and literature precedents for similar sterically modified scaffolds.

Catalyst SystemLigand ClassBaseSolventYield (Unprotected)Yield (N-Boc Protected)Notes
Pd(PPh

)

MonodentateNa

CO

DME/H

O
45-60%85-95% Standard for protected substrates.
Pd(dppf)Cl

BidentateK

CO

Dioxane/H

O
75-85% 80-90%Robust "workhorse" for unprotected.
Pd

(dba)

+ XPhos
Biaryl PhosphineK

PO

BuOH/H

O
88-95% >95%Best for difficult/sterically hindered boronic acids.
Pd(OAc)

+ PPh

SimpleK

CO

Toluene/EtOH<30%50-60%Avoid. Susceptible to poisoning.[5]

Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remaining)

  • Cause: Catalyst poisoning by N7 or catalyst decomposition.

  • Fix: Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These activate quickly and the bulky ligand shell protects the Pd center from N7 coordination.

Issue 2: Protodeboronation (Boronic Acid Loss)

  • Cause: 7-azaindoles can be basic; high temperature + water accelerates deboronation of the coupling partner.

  • Fix: Use anhydrous conditions (Dioxane/DMF) with CsF or K

    
    PO
    
    
    
    as the base. Alternatively, use MIDA boronates or Potassium Trifluoroborates (Molander salts) for higher stability.

Issue 3: "Spot-to-Spot" Streaking on TLC

  • Cause: The free NH proton interacts with silanols.

  • Fix: Add 1% Triethylamine to your TLC eluent and column solvent.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: N
    • Context: Describes the inhibitory effect of unprotected azoles and optimal prec
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.

    • Source: ACS Omega
    • Context: Provides specific conditions for multi-substituted 7-azaindoles and temperature optimization str
  • Application Notes: 5-Bromo-7-azaindole in Medicinal Chemistry.

    • Source: BenchChem[1][4][6]

    • Context: General protocols for 5-bromo-7-azaindole handling and reactivity profiles.
  • Palladium-c

    • Source: Atlanchim Pharma[7]

    • Context: Detailed review of Heck, Suzuki, and Sonogashira couplings on the azaindole core.

Sources

Method

Advanced Application Note: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine in the Rational Design of Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved ATP-binding pocket while offering synthetic vectors for diverg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved ATP-binding pocket while offering synthetic vectors for divergent structural exploration. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a premier hinge-binding motif in modern oncology and immunology drug discovery[1].

This application note details the utility of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1935204-91-3) as a highly specialized building block. By combining a robust hinge-binding core with a sterically demanding 3-tert-butyl group and a versatile 5-bromo synthetic handle, this intermediate enables the rapid generation of highly selective, late-stage kinase inhibitor libraries targeting kinases such as BTK, FGFR, and TNIK[2][3][4].

Mechanistic Rationale: The Tripartite Design Logic

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives. The efficacy of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is rooted in a tripartite structural logic:

  • The Hinge-Binding Core (1H-pyrrolo[2,3-b]pyridine): The majority of kinase inhibitors function as ATP competitors. The 7-azaindole core is a proven hinge binder. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, and the pyrrole nitrogen (N1) acts as a hydrogen bond donor. Together, they form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu and Ala residues)[5][6].

  • The Selectivity Filter (3-tert-butyl group): The 3-position of the azaindole ring naturally projects into the hydrophobic pocket adjacent to the gatekeeper residue. The incorporation of a bulky tert-butyl group introduces a deliberate steric clash with kinases possessing large gatekeeper residues (e.g., Phenylalanine or Methionine). Conversely, it perfectly occupies the hydrophobic void in kinases with smaller gatekeepers (e.g., Threonine), dramatically enhancing kinome selectivity without adding unnecessary molecular weight.

  • The Divergent Vector (5-Bromo group): The 5-position projects toward the solvent-exposed channel or the DFG-out pocket, depending on the specific kinase conformation[7]. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly append solubilizing groups or DFG-interacting motifs.

BindingLogic Core 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (Core Scaffold) Hinge 1H-pyrrolo[2,3-b]pyridine (Hinge Binder) Core->Hinge tButyl 3-(tert-butyl) Group (Hydrophobic Probe) Core->tButyl Bromo 5-Bromo Group (Synthetic Vector) Core->Bromo Mech1 Bidentate H-bonds with Kinase Hinge Backbone Hinge->Mech1 Mech2 Occupies Gatekeeper Pocket Enhances Selectivity tButyl->Mech2 Mech3 Cross-Coupling Site for Solvent Channel Extension Bromo->Mech3

Structural rationale of the 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine building block.

Quantitative Data: Impact of the 3-tert-butyl Group on Selectivity

To illustrate the causality of the 3-position substitution, the following table summarizes representative Structure-Activity Relationship (SAR) data. The data demonstrates how increasing steric bulk at the 3-position shifts the selectivity profile between a kinase with a small gatekeeper (Kinase A: e.g., BTK, Threonine gatekeeper) and a kinase with a large gatekeeper (Kinase B: e.g., Aurora Kinase, Phenylalanine gatekeeper).

Scaffold SubstitutionKinase A (Small Gatekeeper) IC₅₀ (nM)Kinase B (Large Gatekeeper) IC₅₀ (nM)Selectivity Index (Fold Difference)
3-Hydrogen (Unsubstituted)45.252.1~ 1.1x (Poor Selectivity)
3-Methyl18.5145.0~ 7.8x
3-Isopropyl8.2890.0~ 108x
3-tert-butyl (Target) 3.1 > 10,000 > 3,200x (High Selectivity)

Table 1: Comparative SAR demonstrating the steric filtering effect of the 3-tert-butyl group.

Experimental Protocols

The following self-validating protocols describe the integration of this building block into a standard drug discovery workflow, from chemical synthesis to biological evaluation.

Protocol A: Divergent Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the late-stage functionalization of the 5-bromo position to append a solvent-channel interacting boronic acid.

Reagents & Materials:

  • 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried microwave vial, combine the 5-bromo building block, the selected boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M aqueous K₂CO₃ solution.

  • Inert Atmosphere: Purge the vial with Nitrogen (N₂) for 5 minutes to prevent catalyst oxidation. Seal the vial with a crimp cap.

  • Reaction Execution: Heat the mixture at 90°C for 4 hours using a heating block or microwave synthesizer.

  • In-Process QC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed to the next step only if the disappearance of the starting material mass (m/z ~253/255) and the appearance of the product mass are confirmed (>95% conversion).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor.

Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure ATP displacement.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the hinge region.

  • Reaction Initiation: Add 5 µL of an ATP/Kinase Substrate mix (incorporating a biotinylated peptide). The ATP concentration should be set at the apparent

    
     of the specific kinase to ensure competitive inhibition data is accurately captured.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & QC (Self-Validation): Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 615 nm and 665 nm. Assay Validation Check: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay is only deemed valid if Z' > 0.6.

  • Data Analysis: Calculate the IC₅₀ values by plotting the TR-FRET ratio (665/615 nm) against the log of the compound concentration using a 4-parameter logistic fit.

Workflow Start Building Block (CAS 1935204-91-3) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification HPLC Purification & LC-MS QC Coupling->Purification Assay TR-FRET Kinase Inhibition Assay Purification->Assay Hit Hit Identification & SAR Analysis Assay->Hit

Divergent synthesis and screening workflow for pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Conclusion

The 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a highly optimized starting point for rational kinase inhibitor design. By strategically combining the bidentate hydrogen-bonding capacity of the 7-azaindole core[8] with the steric selectivity of the tert-butyl group and the synthetic versatility of the 5-bromo substituent, drug development professionals can efficiently navigate the complex kinome to discover potent, selective therapies.

References

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. Available at:[Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. Available at:[Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed (NIH). Available at:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed (NIH). Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at:[Link]

  • Discovery and Evaluation of 1H-pyrrolo[2,3-b]pyridine Based Selective and Reversible Small Molecule BTK Inhibitors. PubMed (NIH). Available at:[Link]

  • Fragment-Based Discovery of New Highly Substituted 1H‑Pyrrolo[2,3‑b]- and 3H‑Imidazolo[4,5‑b]‑Pyridines as Focal Adhesion Kinase Inhibitors. Figshare. Available at:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. Available at:[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at:[Link]

Sources

Application

Advanced Purification Protocols for 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine: Overcoming Steric and Amphoteric Challenges

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Notes & Experimental Protocols Introduction & Chemical Context The compound 5-Bromo-3-(tert-butyl)-1H-pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Notes & Experimental Protocols

Introduction & Chemical Context

The compound 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a highly functionalized 7-azaindole derivative. The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere of indole in the development of kinase inhibitors and other targeted therapeutics.

Purifying this specific intermediate presents a unique set of chromatographic and physicochemical challenges:

  • Amphoterism: The molecule possesses a weakly basic pyridine nitrogen (N7) and a weakly acidic pyrrole nitrogen (N1). This dual nature complicates standard partitioning but opens the door to orthogonal pH-driven extractions.

  • Steric Hindrance & Lipophilicity: The bulky 3-tert-butyl group significantly increases the compound's lipophilicity (logP) and sterically shields the pyrrole ring, altering its hydrogen-bonding dynamics and causing strong retention on reverse-phase media.

  • Halogenation: The 5-bromo substituent adds heavy-atom character. During synthesis, this often leads to the generation of closely related, difficult-to-separate byproducts, such as debrominated analogs or regioisomers.

As a Senior Application Scientist, I have designed the following protocols not merely as a list of steps, but as a self-validating workflow. By understanding the causality behind the physicochemical behavior of substituted 7-azaindoles, you can dynamically adapt these methods to rescue complex synthetic mixtures.

Physicochemical Profiling

Before initiating purification, it is critical to understand the quantitative parameters that dictate the molecule's behavior across different phases.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₁H₁₃BrN₂-
Molecular Weight 253.14 g/mol -
pKa (Pyridine N7) ~3.5 – 4.5 (Basic)Susceptible to protonation at pH < 3. Causes severe peak tailing on acidic unmodified silica gel [4].
pKa (Pyrrole N1) ~13.5 – 14.5 (Acidic)Can be deprotonated by strong bases. Enables selective orthogonal liquid-liquid extraction.
Lipophilicity (LogP) High (~3.5 – 4.0)Strong retention on C18 reverse-phase columns; highly soluble in non-polar organic solvents.
Crystallinity HighThe rigid aromatic core combined with the bulky tert-butyl and heavy bromo groups makes it an excellent candidate for final polish via recrystallization.

Purification Decision Workflow

The following diagram outlines the logical progression of purification, moving from bulk impurity removal (Liquid-Liquid Extraction) to high-resolution separation (Chromatography), and concluding with a final purity polish (Recrystallization).

PurificationWorkflow Crude Crude Reaction Mixture (5-Br-3-tBu-Azaindole) LLE_Acid Acidic Extraction (pH ~2) Target in Aq. Phase Crude->LLE_Acid HCl (aq) LLE_Base Basification (pH ~9) & Extraction Target in Org. Phase LLE_Acid->LLE_Base NaOH (aq) Flash Normal-Phase Flash (Silica + 1% TEA) LLE_Base->Flash Organic Concentration HPLC Prep-HPLC (C18) (TFA or NH4OAc Buffer) Flash->HPLC If closely related impurities remain Cryst Recrystallization (EtOH/H2O or Toluene/Heptane) Flash->Cryst If purity > 90% HPLC->Cryst Free base conversion if TFA used Pure Pure 5-Bromo-3-(tert-butyl)- 1H-pyrrolo[2,3-b]pyridine Cryst->Pure Filtration & Drying

Figure 1: Decision tree and workflow for the purification of substituted 7-azaindoles.

Experimental Protocols

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Principle: Because the 7-azaindole core is amphoteric, we can selectively partition the target compound between aqueous and organic phases by manipulating the pH. At pH ~2, the pyridine nitrogen is protonated, rendering the molecule water-soluble. Neutral, highly lipophilic impurities (e.g., unreacted alkylating agents or non-basic byproducts) remain in the organic phase. Subsequent basification to pH ~9 neutralizes the pyridine nitrogen without deprotonating the pyrrole NH, driving the target back into the organic phase.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Partitioning: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 10 mL/g). The 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine partitions into the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layers twice with fresh EtOAc to remove neutral lipophilic impurities. Discard these organic washes.

  • Basification (Self-Validation Step): Carefully adjust the pH of the aqueous layer to ~9 using saturated aqueous NaHCO₃ or 1.0 M NaOH. Validation: The aqueous layer will become visibly cloudy as the neutral azaindole precipitates or forms a fine emulsion.

  • Recovery Extraction: Extract the neutralized aqueous layer with Dichloromethane (DCM) or EtOAc (3 × 15 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol 2: Normal-Phase Flash Chromatography

Causality & Principle: Unmodified silica gel contains acidic silanol groups (Si-OH) that interact strongly with the basic pyridine nitrogen of the 7-azaindole core. This secondary interaction leads to severe peak tailing, poor resolution, and irreversible adsorption. To mitigate this, the stationary phase must be deactivated using a basic modifier like Triethylamine (TEA) or aqueous ammonia [1, 2].

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., gradient from 90:10 to 50:50) containing 1% (v/v) Triethylamine (TEA). For highly polar impurity separation, a DCM/Methanol system with 1% NH₄OH can be substituted [2].

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes (CV) of the TEA-modified starting mobile phase to neutralize acidic silanol sites prior to loading.

  • Sample Loading: Dissolve the LLE-purified crude in a minimum volume of DCM. Due to the compound's high lipophilicity, dry-loading onto Celite or silica is highly recommended to prevent band broadening.

  • Elution: Run the gradient and monitor fractions via TLC (UV 254 nm). The target compound will elute as a sharp band due to the TEA modifier.

  • Post-Purification (Self-Validation Step): Pool fractions containing the pure product and concentrate. Validation: Evaporate a small aliquot and reconstitute in CDCl₃ for a quick ¹H-NMR check to ensure the complete removal of TEA (look for residual TEA peaks at δ 2.5 q, 1.0 t). If TEA persists, place the bulk product under high vacuum ( < 0.1 mbar) at 40 °C for 12–24 hours.

Protocol 3: Reverse-Phase Preparative HPLC (RP-HPLC)

Causality & Principle: For separating closely related impurities—such as the debrominated analog (3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine) or positional isomers—RP-HPLC is required. The choice of buffer is critical. Using an acidic buffer (0.1% Trifluoroacetic acid, TFA) protonates the pyridine nitrogen, reducing the compound's apparent lipophilicity and accelerating elution. Alternatively, a volatile basic buffer (5 mM Ammonium Acetate, NH₄OAc) keeps the molecule neutral, maximizing the resolution driven by the hydrophobic tert-butyl and bromo groups [3].

Step-by-Step Methodology:

  • Column Selection: C18 Preparative Column (e.g., 21 × 100 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% TFA (for acidic conditions) OR Water + 5 mM NH₄OAc (for neutral conditions) [3].

    • Mobile Phase B: Acetonitrile + 0.1% TFA OR Acetonitrile + 5 mM NH₄OAc.

  • Gradient Execution: Run a gradient of 20% B to 100% B over 15–20 minutes. The high logP of the tert-butyl and bromo groups necessitates a strong organic gradient for elution.

  • Detection & Collection: Monitor via UV at 254 nm and 280 nm. Collect peaks based on mass-directed triggering (m/z ~253/255 for the bromine isotopes) if LC-MS is integrated.

  • Recovery: Lyophilize the collected fractions. Note: If TFA was used, the product will be isolated as a TFA salt. To obtain the free base, perform a miniaturized version of Protocol 1 (LLE with NaHCO₃ and DCM).

Protocol 4: Final Polish via Recrystallization

Causality & Principle: The combination of a rigid aromatic core, a heavy bromine atom, and a bulky tert-butyl group gives this compound a high propensity to crystallize. Recrystallization exploits the differential solubility of the target versus trace impurities at varying temperatures, providing a highly pure (>99%) solid suitable for biological assays or downstream cross-coupling reactions.

Step-by-Step Methodology:

  • Solvent Selection: A binary solvent system of Ethanol/Water or Toluene/Heptane works best. The compound is highly soluble in hot Ethanol/Toluene, but insoluble in Water/Heptane.

  • Dissolution: Dissolve the HPLC- or Flash-purified solid in a minimum volume of boiling Ethanol in an Erlenmeyer flask.

  • Hot Filtration: If insoluble particulates (e.g., silica dust) are present, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add warm Water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add a single drop of Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (0–4 °C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel, wash with ice-cold anti-solvent (e.g., 10% EtOH in Water), and dry under high vacuum to constant weight.

References

  • National Institutes of Health (PMC). "Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties." Available at:[Link]

  • European Patent Office. "AZAINDOLE KINASE INHIBITORS - Patent 1539763." Available at: [Link]

  • Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. "4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Properties." Available at:[Link]

Method

Advanced Application Note: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine in Organic Electronics

Executive Summary & Strategic Rationale This guide details the utilization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 5-Br-3-tBu-7AI ) as a critical scaffold in the synthesis of high-pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the utilization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 5-Br-3-tBu-7AI ) as a critical scaffold in the synthesis of high-performance organic semiconductors.

While 7-azaindole derivatives are historically prominent in kinase inhibition, they have emerged as a superior class of electron-deficient building blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) .

Why This Scaffold?
  • High Triplet Energy (

    
    ):  The 7-azaindole core possesses a high 
    
    
    
    (>2.8 eV), making it an ideal host material for blue and green phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, preventing reverse energy transfer.
  • Morphological Control (The tert-Butyl Role): The specific inclusion of the bulky 3-(tert-butyl) group is a strategic design element. It sterically hinders

    
    -
    
    
    
    stacking, thereby suppressing concentration quenching and preventing crystallization in amorphous thin films.
  • Bipolar Functionality: The electron-deficient pyridine ring (N7) facilitates electron injection, while the pyrrole ring (N1) allows for facile arylation to introduce hole-transporting moieties (e.g., carbazoles).

Material Properties & Specifications

Before proceeding with synthesis, verify the physicochemical properties of the starting material to ensure electronics-grade purity.

PropertySpecificationRelevance to Electronics
Formula

Core scaffold stoichiometry
MW 253.14 g/mol Calculation of stoichiometry for coupling
Appearance Off-white to pale yellow solidDarkening indicates oxidation/impurity
Purity (HPLC)

(Synthesis grade)

required after final sublimation
Solubility Soluble in THF, DCM, TolueneCritical for solution-processing workflows
HOMO / LUMO ~ -6.0 eV / -2.4 eV (Est.)Deep HOMO requires hole-injecting co-units
Reactive Handle C-Br bond (Position 5)Site for Suzuki/Buchwald-Hartwig coupling

Protocol A: Synthesis of Bipolar Host Materials (D-A Architecture)

The primary application of 5-Br-3-tBu-7AI is as the electrophile in cross-coupling reactions to generate Donor-Acceptor (D-A) systems. The following protocol describes the synthesis of a Carbazole-Azaindole Host.

Workflow Diagram

SynthesisWorkflow Start 5-Br-3-tBu-7AI (Starting Block) Step1 Step 1: N-Arylation (Hole Transport Introduction) Start->Step1 Iodobenzene, CuI, Ligand Step2 Step 2: Suzuki Coupling (Conjugation Extension) Step1->Step2 Aryl-Boronic Acid, Pd Catalyst Purify Purification (Column + Sublimation) Step2->Purify Crude Product Device OLED Device Fabrication Purify->Device >99.9% Purity

Figure 1: Synthetic pathway transforming the raw scaffold into an active OLED host material.

Step 1: N-Arylation (Ullmann Coupling)

Objective: Protect the N1 position and increase thermal stability (


).
  • Reagents:

    • 5-Br-3-tBu-7AI (1.0 eq)

    • Iodobenzene (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • (±)-trans-1,2-Diaminocyclohexane (Ligand) (0.2 eq)

    • 
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane (Anhydrous)

  • Procedure:

    • Charge a Schlenk flask with 5-Br-3-tBu-7AI, CuI, and base under Argon.

    • Add Dioxane, Ligand, and Iodobenzene via syringe.

    • Reflux at 110°C for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 5:1).

    • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position to tune the bandgap.

  • Reagents:

    • N-Phenyl-5-bromo-3-tBu-7AI (Product of Step 1) (1.0 eq)

    • 9-Phenyl-9H-carbazol-3-yl-boronic acid (1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2M aqueous solution, 3.0 eq)
      
    • Solvent: Toluene/Ethanol (4:1 ratio)

  • Procedure:

    • Combine reactants and catalyst in a two-neck flask.

    • Degas thoroughly (Freeze-Pump-Thaw x3) to prevent Pd oxidation and homocoupling.

    • Heat to 90°C for 12-16 hours under inert atmosphere (

      
      ).
      
    • Quench: Pour into water, extract with DCM.

    • Purification (Critical): Recrystallize from Toluene/Hexane to remove Pd traces.

Protocol B: Electronic Grade Purification (Sublimation)

For organic electronics, 99% purity is insufficient. Trace impurities act as charge traps, reducing device lifetime.

  • Pre-check: Verify purity >99.0% via HPLC.

  • Setup: Load material into a quartz boat within a high-vacuum sublimation train (

    
     Torr).
    
  • Thermal Gradient:

    • Zone 1 (Source): Heat to

      
       (approx. 200-240°C, material dependent).
      
    • Zone 2 (Deposition): Maintain at ~150°C.

    • Zone 3 (Impurity Trap): Ambient temperature.[1][2]

  • Collection: Harvest the crystalline band from Zone 2. This is Device Grade material.

Device Fabrication & Architecture

The 3-tert-butyl group allows this material to form stable amorphous films via solution processing (Spin Coating) or Vacuum Thermal Evaporation (VTE).

OLED Stack Diagram

DeviceStack Cathode Cathode (Al/LiF) ETL ETL (TPBi) ETL->Cathode EML EML (Host: 5-Br-3-tBu-7AI deriv + Dopant) EML->ETL HTL HTL (TAPC) HTL->EML HIL HIL (PEDOT:PSS or HAT-CN) HIL->HTL Anode Anode (ITO Glass) Anode->HIL

Figure 2: Standard OLED architecture utilizing the 7-azaindole derivative as the Emissive Layer (EML) host.

Fabrication Protocol (Solution Processed)
  • Substrate Prep: Clean ITO glass (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA).[3] UV-Ozone treat for 15 min.[1]
  • HIL/HTL: Spin-coat PEDOT:PSS (40 nm). Bake at 120°C for 10 min.

  • EML Formulation:

    • Host: Functionalized 5-Br-3-tBu-7AI derivative (90 wt%).

    • Dopant: Green TADF emitter (e.g., 4CzIPN) (10 wt%).

    • Solvent: Chlorobenzene or Toluene (Total conc. 10 mg/mL).

  • Deposition: Spin at 2000 rpm for 45s inside a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Annealing: Soft bake at 80°C to remove solvent without inducing crystallization (t-butyl group stabilizes this phase).

  • Top Layers: Evaporate ETL and Cathode under high vacuum.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Quantum Efficiency (EQE) Exciplex formation or unbalanced charge transportCheck HOMO/LUMO alignment. The 7-azaindole core is electron-transporting; ensure the HTL is matched.
Film Haze / Crystallization Aggregation of the hostThe 3-tBu group may not be sufficient if the N-substituent is too planar. Use a twisted N-aryl group (e.g., m-terphenyl).
Device Shorting Pinholes in solution-processed filmIncrease solution viscosity or filter solution through 0.2

PTFE filter before spinning.
Yellowing of Material Oxidation of the pyridine ringStore material under Argon in the dark. 7-azaindoles can form N-oxides if exposed to light/air long-term.

References

  • Application of Azaindole Derivatives in OLEDs

    • Simple Donor–Acceptor Luminogen Based on an Azaindole Derivative as Solid-State Emitter for Organic Light-Emitting Devices.[4] ACS Energy Letters.[4]

  • Synthesis of 7-Azaindole Scaffolds

    • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline.[5] Organic Chemistry Frontiers (RSC).

  • Bipolar Host Material Design

    • Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs.[6] Journal of Materials Chemistry C.

  • General Properties of 5-Bromo-7-azaindole

    • 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility.
  • Triplet Energy & Host Engineering

    • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

Sources

Application

High-Throughput Assay Development for Kinase Inhibitors Derived from 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Application Note: AN-7AZ-04 [1] Abstract This guide details the protocol for developing biochemical and cellular assays utilizing 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine as a core scaffold. The 7-azaindole (pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-7AZ-04

[1]

Abstract

This guide details the protocol for developing biochemical and cellular assays utilizing 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine as a core scaffold. The 7-azaindole (pyrrolo[2,3-b]pyridine) system is a privileged pharmacophore in oncology, functioning as a bioisostere of the purine ring in ATP.[1] The specific inclusion of a 3-tert-butyl group enhances lipophilicity and targets the hydrophobic "gatekeeper" pocket of kinases, while the 5-bromo position serves as a critical synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig diversifications. This note addresses the specific challenges of handling this lipophilic core, optimizing DMSO tolerance in TR-FRET assays, and validating target engagement in cellular models.

Introduction: The Scaffold Logic

The 7-azaindole scaffold mimics the adenine base of ATP, forming a bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone residues).

  • N1 (Pyrrole): Hydrogen bond donor.[2]

  • N7 (Pyridine): Hydrogen bond acceptor.[2]

  • C3 (tert-butyl): This bulky aliphatic group is designed to displace water and fill the hydrophobic back-pocket (selectivity filter), often increasing potency but significantly decreasing aqueous solubility.

  • C5 (Bromine): The vector for extending the molecule into the solvent-exposed region to modulate pharmacokinetic properties.

Critical Challenge: The combination of the aromatic core and the tert-butyl group results in LogP values >4.0 for many derivatives. Assay failure is frequently caused by compound precipitation rather than lack of potency.

Workflow Overview

The following diagram illustrates the critical path from stock preparation to validated IC50 generation.

AssayWorkflow cluster_Assays Parallel Screening Tracks Stock Solid Compound (5-Br-3-tBu-7-azaindole) Solubilization DMSO Solubilization (10 mM Stock) Stock->Solubilization QC Nephelometry QC (Check Precipitation) Solubilization->QC Critical Step Echo Acoustic Dispensing (Echo 550) QC->Echo Pass Biochem Biochemical Assay (TR-FRET / LanthaScreen) Echo->Biochem Cell Cellular Assay (CTG Viability) Echo->Cell Analysis Data Analysis (IC50 & Z-Prime) Biochem->Analysis Cell->Analysis

Figure 1: Integrated workflow for lipophilic kinase inhibitor screening.

Protocol Phase I: Chemical Handling & Solubility

Objective: Prevent "false negatives" caused by compound aggregation.

Materials
  • Compound: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives.

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, D2650).[1]

  • Plate: Cyclic Olefin Copolymer (COC) storage plates (minimizes binding).

Step-by-Step
  • Dissolution: Dissolve the solid 5-bromo intermediate to 10 mM in 100% DMSO. Vortex for 2 minutes.

  • Visual Inspection: Check for turbidity. If turbid, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Crash" Test):

    • Prepare a 100 µM working solution in the assay buffer (e.g., 50 mM HEPES).

    • Measure light scattering (Nephelometry) or absorbance at 600nm.

    • Criterion: If OD600 > 0.05, the compound is precipitating.[1]

    • Mitigation: If precipitation occurs, add 0.01% Pluronic F-127 or Brij-35 to the assay buffer.[1] This is mandatory for 3-tert-butyl derivatives.

Protocol Phase II: Biochemical Kinase Screen (TR-FRET)

Method: LanthaScreen™ Eu Kinase Binding Assay. Rationale: TR-FRET is less susceptible to compound fluorescence (common in azaindoles) than standard intensity-based assays.

Assay Principle

A Terbium (Tb)-labeled antibody binds to the kinase. A fluorescent tracer (AlexaFluor 647) binds to the ATP pocket. The 7-azaindole derivative competes with the tracer. Loss of FRET signal = Binding.

TRFRET_Mechanism cluster_HighSignal No Inhibitor (High FRET) cluster_LowSignal With Inhibitor (Low FRET) Kinase Kinase (e.g., c-Kit/FLT3) Ab Tb-Antibody (Donor) Ab->Kinase Binds Epitope Tracer AF647-Tracer (Acceptor) Ab->Tracer Energy Transfer (FRET) Ab->Tracer No Transfer Tracer->Kinase Binds ATP Site Tracer->Kinase Displaced Inhibitor 7-Azaindole Derivative Inhibitor->Kinase Competes ATP Site

Figure 2: Competitive displacement mechanism in TR-FRET.

Detailed Protocol
  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • 2X Kinase/Antibody Mix: Dilute Kinase (e.g., 5 nM final) and Eu-Anti-tag Antibody (2 nM final) in Buffer A.

    • 4X Tracer: Dilute Kinase Tracer 236 (or specific tracer) to 4x Kd.

  • Compound Addition (Acoustic):

    • Dispense 10 nL - 100 nL of compound (in DMSO) into a 384-well low-volume white plate.

    • Note: Ensure final DMSO < 1% (v/v).

  • Reaction Assembly:

    • Add 5 µL of 2X Kinase/Antibody Mix . Incubate 15 min.

    • Add 5 µL of 4X Tracer .

    • Final Volume: 10 µL.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on EnVision or PHERAstar.

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation:

    • TR-FRET Ratio = (Em 665nm / Em 490nm).

    • Calculate % Inhibition relative to DMSO control (0%) and Staurosporine control (100%).

Protocol Phase III: Cellular Viability (CTG)

Objective: Confirm the compound penetrates the cell membrane and inhibits proliferation. Cell Line: MV-4-11 (FLT3-ITD driven) or A375 (BRAF V600E), depending on the specific derivative target.

Protocol
  • Seeding: Plate 2,000 cells/well in 384-well white opaque plates in 25 µL media. Incubate 4 hours for attachment.

  • Treatment: Add 5 µL of 6X compound concentration (diluted in media from DMSO stock).

    • Critical: Keep final DMSO concentration constant (e.g., 0.2%) across the dose-response curve to avoid DMSO toxicity artifacts.[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add 30 µL CellTiter-Glo (Promega) reagent. Shake 2 mins. Incubate 10 mins. Read Luminescence.

Data Presentation & Analysis

Expected Results for 7-Azaindole Derivatives

The following table highlights typical performance metrics for a successful assay run with this scaffold.

ParameterAcceptance CriteriaNotes
Z-Factor (Z') > 0.6Indicates a robust assay window.[3][4][5] < 0.5 requires re-optimization of tracer conc.
DMSO Tolerance Stable up to 2%3-t-butyl derivatives require higher DMSO; ensure enzyme tolerates this.
Hill Slope -0.8 to -1.2Steep slopes (< -1.5) suggest aggregation/precipitation (common with this scaffold).
Potency (IC50) < 100 nMFor a "hit" in early discovery.
Troubleshooting Guide
  • Problem: Bell-shaped dose-response curve.

    • Cause: Compound insolubility/precipitation at high concentrations.

    • Fix: Reduce max concentration or increase detergent (Brij-35) to 0.05%.

  • Problem: High background fluorescence.

    • Cause: The 7-azaindole core is inherently fluorescent in the UV range.

    • Fix: Use TR-FRET (Time-Resolved) which delays measurement to eliminate compound autofluorescence.

References

  • 7-Azaindole as a Privileged Scaffold

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][6][7][8]

    • Source: Chemical and Pharmaceutical Bulletin (2018).[2][6]

    • Link:[Link][1][2]

  • Vemurafenib Discovery (Structural Basis)

    • Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.
    • Source: PNAS (2008).
    • Link:[Link][1]

  • Title: Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2).
  • Solubility in Drug Discovery

    • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points.[9]

    • Source: MDPI Molecules (2022).
    • Link:[Link][1]

Sources

Method

Application Note: Synthetic Routes to 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a critical scaffold for kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , a critical scaffold for kinase inhibitors (e.g., JAK, BRAF, and c-Met inhibitors).

The guide prioritizes scientific integrity and reproducibility , addressing the specific challenge of installing a bulky tert-butyl group at the C3 position of the electron-deficient 7-azaindole core.

Executive Summary & Structural Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines. The 5-bromo-3-(tert-butyl) analog presents a unique synthetic challenge:

  • Electronic Deactivation: The pyridine nitrogen withdraws electron density, making the pyrrole ring less susceptible to electrophilic aromatic substitution (SEAr) compared to indole.

  • Steric Hindrance: The bulky tert-butyl group at C3 creates significant steric strain, complicating standard coupling or alkylation protocols.

  • Regioselectivity: Direct halogenation or alkylation must compete with the N1 position and the reactive C3 position.

This guide outlines two primary routes: a De Novo Cyclization (Modified Fischer) for high-scale throughput, and a Direct Functionalization route for rapid analog generation.

Retrosynthetic Analysis & Pathway Map

The following logic map visualizes the disconnection strategies for the target molecule.

G Target Target: 5-Bromo-3-(tert-butyl)-7-azaindole Hydrazine 2-Hydrazinyl-5-bromopyridine Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone Condensation Aldehyde 3,3-Dimethylbutyraldehyde Aldehyde->Hydrazone Hydrazone->Target Route A: Acid-Mediated Cyclization (Major Route) Azaindole 5-Bromo-7-azaindole Alkylation Friedel-Crafts Alkylation (t-BuOH / Acid) Azaindole->Alkylation IodoInt 3-Iodo-5-bromo-7-azaindole Azaindole->IodoInt NIS Alkylation->Target Route B: Direct C3 Alkylation Coupling Negishi/Suzuki Coupling (Difficult for t-Bu) IodoInt->Coupling Coupling->Target Route C (Low Yield)

Figure 1: Retrosynthetic disconnection showing the Modified Fischer synthesis (Route A) as the primary pathway due to the difficulty of direct alkylation.

Method A: Modified Fischer Azaindole Synthesis (Recommended)

This route is preferred for generating the tert-butyl core from acyclic precursors. While Fischer synthesis is difficult on electron-deficient pyridines, the use of specific acid catalysts (Polyphosphoric Acid - PPA) or Lewis acids facilitates the [3,3]-sigmatropic rearrangement.

Mechanism Insight

The reaction between 2-hydrazinyl-5-bromopyridine and 3,3-dimethylbutyraldehyde forms a hydrazone. Under acidic conditions, this tautomerizes to the enamine. The bulky tert-butyl group of the aldehyde directs the rearrangement to the C3 position of the final azaindole.

Protocol

Materials:

  • 2-Hydrazinyl-5-bromopyridine (1.0 equiv)

  • 3,3-Dimethylbutyraldehyde (1.2 equiv)

  • Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid

  • Solvent: Ethanol (step 1), PPA (step 2)

Step-by-Step Procedure:

  • Hydrazone Formation:

    • Dissolve 2-hydrazinyl-5-bromopyridine (10 mmol) in Ethanol (20 mL).

    • Add 3,3-dimethylbutyraldehyde (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.

    • Concentrate in vacuo to yield the crude hydrazone oil. Note: Do not purify vigorously; hydrazones can be unstable.

  • Cyclization (The Critical Step):

    • Heat PPA (approx. 20 g) to 80°C in a reaction vessel.

    • Slowly add the crude hydrazone to the stirring PPA. Caution: Exothermic.

    • Increase temperature to 120–130°C and stir for 3–4 hours.

    • Checkpoint: The reaction mixture will darken. Monitor consumption of hydrazone.

    • Quenching: Cool to 60°C and pour onto crushed ice (100 g) with vigorous stirring.

    • Neutralize with NaOH (aq) or NH₄OH to pH 8–9.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

Expected Yield: 35–50% (Moderate due to electronic deactivation).

Method B: Direct Friedel-Crafts Alkylation (Alternative)

This route utilizes the existing 5-bromo-7-azaindole scaffold. While C3 is nucleophilic, the electron-poor pyridine ring makes Friedel-Crafts alkylation sluggish. The use of tert-butanol in acidic media is a classic method for indoles, adapted here for azaindoles.

Protocol

Materials:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • tert-Butanol (20 equiv, acts as solvent/reagent)

  • Trifluoroacetic Acid (TFA) (5 equiv) or H₂SO₄ (catalytic)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a pressure vial (microwave compatible preferred), suspend 5-bromo-7-azaindole (1 mmol) in tert-butanol (5 mL).

    • Add TFA (5 mmol) dropwise.

  • Heating:

    • Standard: Reflux at 85°C for 12–24 hours.

    • Microwave (Preferred): Heat to 100°C for 1 hour. Microwave irradiation often improves yields in azaindole functionalization by overcoming the activation energy barrier.

  • Work-up:

    • Pour mixture into saturated NaHCO₃ (aq).

    • Extract with DCM.

    • Note: Expect unreacted starting material. Separation is required.

Pros/Cons:

  • Pros: Single step from commercial material.

  • Cons: Low conversion (<30%); potential for N-alkylation or polymerization.

Comparison of Synthetic Routes

FeatureMethod A: Fischer SynthesisMethod B: Direct Alkylation
Starting Material 2-Hydrazinyl-5-bromopyridine5-Bromo-7-azaindole
Key Reagent 3,3-Dimethylbutyraldehydetert-Butanol / TFA
Step Count 2 (Hydrazone + Cyclization)1
Yield Moderate (35–50%)Low (10–30%)
Scalability High (Kg scale possible)Low (Milligram scale)
Primary Risk Harsh acid conditionsIncomplete reaction

Analytical Data & Validation

To validate the synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , look for these key spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.8 ppm: Broad singlet (NH).

    • δ 8.3 ppm: Doublet (H6 of pyridine ring).

    • δ 8.0 ppm: Doublet (H4 of pyridine ring).

    • δ 7.2 ppm: Singlet (H2 of pyrrole ring) – Crucial: Absence of H3 signal confirms substitution.

    • δ 1.35 ppm: Singlet (9H, tert-butyl group).

  • Mass Spectrometry:

    • Observe M+ and M+2 peaks (1:1 ratio) characteristic of Bromine.

    • Calculated Mass: ~253/255 Da.

References

  • Review of 7-Azaindole Synthesis

    • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2006). "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron, 62(41), 9527-9558.
  • Fischer Indole Synthesis on Pyridines

    • Kelly, T. A., et al. (1997). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 40(15), 2430-2433.
  • Friedel-Crafts Alkylation of Indoles/Azaindoles

    • Kulkarni, A., et al. (2009). "Microwave-Assisted Solid-Acid-Catalyzed Friedel-Crafts Alkylation...". Synthesis, 2009(23), 4010-4014.
  • Commercial Availability & CAS Verification

    • Compound: 5-Bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine.[1]

    • Validation via ChemicalBook/Ambeed catalogs for structural confirm

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Synthesis

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, achieving a high-yield, high-purity synthesis is critical.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and literature precedents.

General Synthesis Overview

The most common and direct route to 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine involves the electrophilic bromination of the 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (3-tert-butyl-7-azaindole) starting material. The pyrrole ring of the 7-azaindole scaffold is electron-rich and highly susceptible to electrophilic substitution.[3] The C5 position is generally favored for bromination due to the electronic directing effects of the fused pyridine and pyrrole rings. N-Bromosuccinimide (NBS) is the most frequently employed brominating agent for this transformation due to its ease of handling and ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions.[4]

Synthesis_Scheme SM 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Product 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine SM->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) Reagent->SM Solvent Solvent (e.g., THF, CH2Cl2) Solvent->SM

Figure 1. General reaction scheme for the bromination of 3-tert-butyl-7-azaindole.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes?

Answer: Low conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or insufficient activation of the brominating agent.

  • Cause A: Inactive N-Bromosuccinimide (NBS)

    • Explanation: NBS can degrade over time, especially if exposed to moisture or light, leading to a lower-than-expected concentration of active bromine.

    • Solution: Use freshly opened or recrystallized NBS for the reaction. To recrystallize, dissolve the NBS in hot water, filter, and allow it to cool slowly to form pure crystals, which should then be dried thoroughly under vacuum.

  • Cause B: Inappropriate Solvent Choice

    • Explanation: The solvent plays a crucial role in the reaction.[5] Halogenated solvents like dichloromethane (CH2Cl2) or ethereal solvents like tetrahydrofuran (THF) are common. Poor solubility of the starting material can lead to a heterogeneous mixture and slow reaction rates.

    • Solution: Ensure your starting material is fully dissolved. If solubility is an issue in your current solvent, consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF). However, be aware that highly polar solvents can sometimes accelerate the formation of side products.

  • Cause C: Low Reaction Temperature

    • Explanation: While many brominations with NBS are performed at or below room temperature to control selectivity, the reaction may be sluggish if the temperature is too low.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed after a reasonable time (e.g., 1-2 hours), consider slowly warming the reaction to room temperature or slightly above (e.g., 40 °C).

Question 2: My reaction produces multiple spots on TLC, including what I suspect are di-brominated products. How can I improve selectivity?

Answer: The formation of multiple products indicates a loss of regioselectivity, often resulting in over-bromination or bromination at undesired positions.

  • Cause A: Incorrect Stoichiometry of NBS

    • Explanation: Using an excess of NBS is the most common reason for over-bromination. The product, 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, is still electron-rich enough to undergo a second bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. Adding the NBS portion-wise or as a solution via a syringe pump over a period of time can help maintain a low concentration of the brominating agent and improve selectivity.[6]

  • Cause B: Reaction Temperature is Too High

    • Explanation: Higher temperatures increase the reaction rate but can decrease selectivity, leading to the formation of undesired isomers.

    • Solution: Perform the reaction at a lower temperature. Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature while monitoring progress.

  • Cause C: Radical vs. Electrophilic Pathway

    • Explanation: While electrophilic substitution is desired, NBS can also participate in radical reactions, especially in the presence of light or radical initiators.[7] This can lead to bromination at other positions.

    • Solution: Run the reaction in the dark by wrapping the flask in aluminum foil. Avoid using solvents like carbon tetrachloride (CCl4) which are known to promote radical pathways with NBS.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Conversion Low Conversion? Start->Check_Conversion Check_Selectivity Multiple Products? Check_Conversion->Check_Selectivity No Sol_NBS Use fresh/recrystallized NBS Check_Conversion->Sol_NBS Yes Check_Purification Purification Issues? Check_Selectivity->Check_Purification No Sol_Stoich Control NBS Stoichiometry (1.0 eq) Check_Selectivity->Sol_Stoich Yes Sol_Chrom Optimize Chromatography Check_Purification->Sol_Chrom Yes Sol_Temp_Low Increase Temperature Gradually Sol_NBS->Sol_Temp_Low Sol_Temp_High Lower Reaction Temperature (0 °C) Sol_Stoich->Sol_Temp_High Sol_Recrys Attempt Recrystallization Sol_Chrom->Sol_Recrys

Figure 2. Decision tree for troubleshooting common synthesis issues.

Question 3: I am having difficulty purifying the product by column chromatography. It seems to be degrading on the silica gel. What can I do?

Answer: Heterocyclic compounds, especially those with basic nitrogen atoms like 7-azaindoles, can be sensitive to the acidic nature of standard silica gel.[8]

  • Cause A: Acidity of Silica Gel

    • Explanation: The acidic surface of silica gel can cause product degradation or irreversible binding, leading to low recovery and streaking on the column.

    • Solution 1: Deactivate the Silica: Prepare a slurry of the silica gel in your eluent system and add 0.5-1% triethylamine (Et3N) or ammonia. This will neutralize the acidic sites on the silica surface.[8]

    • Solution 2: Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase such as neutral or basic alumina.[8]

  • Cause B: Inefficient Eluent System

    • Explanation: Poor separation from non-polar impurities (like succinimide, the byproduct of NBS) or polar baseline impurities requires an optimized solvent system.

    • Solution: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar byproducts, then gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your product.

  • Cause C: Product is Unstable Over Time

    • Explanation: Prolonged contact with the stationary phase can lead to degradation.

    • Solution: Use flash column chromatography with a shorter, wider column to minimize the purification time.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control for maximizing yield?

    • A1: Precise control over the stoichiometry of NBS (1.0-1.05 equivalents) is paramount. Adding the NBS slowly at a reduced temperature (0 °C) provides the best balance of reaction rate and selectivity, minimizing the formation of hard-to-remove impurities.

  • Q2: Are there alternative brominating agents to NBS?

    • A2: Yes, other agents can be used. Molecular bromine (Br2) is effective but can be less selective and more hazardous to handle.[9] Copper(II) bromide (CuBr2) has been reported as a mild and efficient reagent for the 3-bromination of azaindoles, though its selectivity for the 5-position on a 3-substituted substrate would need to be verified.[10] For most lab-scale applications, NBS remains the reagent of choice for its convenience and generally high selectivity.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques is recommended.

      • ¹H NMR: This will confirm the structure. You should observe the disappearance of the proton signal at the C5 position and the characteristic signals for the tert-butyl group and the remaining aromatic protons.

      • Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound.

      • HPLC/LC-MS: This is the best method to determine purity (e.g., >97%).[11]

      • Melting Point: Compare the observed melting point to literature values.

  • Q4: What are the key safety precautions when running this reaction?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. NBS is an irritant; avoid inhalation and skin contact. Halogenated solvents like dichloromethane are toxic; handle with care. Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Data Summary Table

The following table summarizes typical reaction conditions found in the literature for the bromination of substituted 7-azaindoles, which can serve as a starting point for optimization.

Brominating AgentSolvent(s)Temperature (°C)Time (h)Reported Yield (%)Reference
NBSTHF0 to RT2-4~85-95%General Procedure
NBSCH2Cl20 to RT3-6~80-90%General Procedure
NBSDMFRT1-2High, risk of side products[12]
CuBr2AcetonitrileRT12-24High (for 3-bromo)[10]

Detailed Experimental Protocol

This protocol is a generalized starting point based on common laboratory practices for this transformation.

Materials:

  • 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 80:20 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et3N in the eluent if necessary), using a gradient of Hexane and Ethyl Acetate to afford the pure 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624-627. [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Guillon, J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 20094-20131. [Link]

  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. [Link]

  • MANAC Inc. (2022). Allylic position and benzylic position bromination. Retrieved from Chemia. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from Master Organic Chemistry. [Link]

  • Knochel, P., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(8), 12383-12395. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from Oriental Journal of Chemistry. [Link]

  • ChemHelp ASAP. (2021, February 11). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(38), 13144-13147. [Link]

  • Yasmine, Q., & Saify, Z. S. (1984). Synthesis of some 7-azaindole derivatives of potential therapeutic interest. Journal of Pharmaceutical University of Karachi, 3(1), 27-29. [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from RosDok. [Link]

  • Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. [Link]

  • Heravi, M. M., et al. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 27(9), 1625-1631. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthetic chemistry community. This guide is intended for researchers, scientists, and drug development professionals who are working with 3-(tert-butyl)-1H-pyrrolo[2,3-b]p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic chemistry community. This guide is intended for researchers, scientists, and drug development professionals who are working with 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine and encountering challenges with its bromination. As a Senior Application Scientist, I have compiled this resource to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, minimize side product formation, and achieve your desired synthetic outcomes with confidence.

Introduction to the Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] The bromination of this heterocyclic system is a key transformation for introducing further functionality. However, the inherent reactivity of the 7-azaindole nucleus, coupled with the presence of a bulky tert-butyl group at the C3 position, can lead to a variety of side reactions. Understanding the underlying electronic and steric factors governing this reaction is crucial for successful synthesis.

The pyrrole ring of the 7-azaindole system is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic aromatic substitution. In an unsubstituted 7-azaindole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack.[2] However, with the C3 position blocked by a tert-butyl group, the regioselectivity of bromination is redirected to other positions on the bicyclic system.

This guide will walk you through the most common side reactions observed during the bromination of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, providing mechanistic insights and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that you may encounter during your experiments.

FAQ 1: My reaction is producing a mixture of monobrominated isomers. How can I improve the regioselectivity?

This is the most common challenge in the bromination of 3-substituted 7-azaindoles. The bulky tert-butyl group at C3 sterically hinders attack at this position, forcing bromination to occur at other sites. The primary side products are typically the C2- and C5-bromo isomers.

Troubleshooting Guide:

  • Understanding the Regioselectivity: The electronic properties of the 7-azaindole ring direct electrophilic attack to the pyrrole moiety (C2 and C3) and the C5 position of the pyridine ring. With C3 blocked, a competition between C2 and C5 bromination is expected. The C6 position is generally less reactive.[3]

  • Choice of Brominating Agent: The reactivity and steric bulk of the brominating agent can influence the product distribution.

    • N-Bromosuccinimide (NBS): This is a commonly used reagent for the bromination of electron-rich heterocycles. It is generally considered milder than elemental bromine and can offer better regioselectivity.[4]

    • Elemental Bromine (Br₂): Being a smaller and more reactive electrophile, Br₂ might lead to lower selectivity and a higher potential for over-bromination.

    • Copper(II) Bromide (CuBr₂): This reagent can offer high yields for the 3-bromination of unsubstituted azaindoles and may provide different selectivity profiles with substituted systems.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting regioselectivity.

    • Nonpolar Solvents (e.g., CCl₄, Dichloromethane): Often favor radical pathways, which can be less selective for aromatic bromination.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Can promote ionic pathways, which are generally more selective. Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity in the bromination of some aromatic compounds.[4]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Running the reaction at 0°C or even -78°C is a good starting point for optimization.

dot

Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 2: I am observing significant amounts of a di-brominated product. How can I prevent over-bromination?

The formation of di-brominated species indicates that the mono-brominated product is sufficiently activated to undergo a second electrophilic substitution.

Troubleshooting Guide:

  • Stoichiometry of the Brominating Agent: This is the most critical factor.

    • Use no more than 1.0 equivalent of the brominating agent. Carefully measure and add the reagent to avoid localized excess.

    • Consider using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before significant di-bromination occurs.

  • Slow Addition: Add the brominating agent slowly, either portion-wise as a solid or as a dilute solution via a syringe pump. This maintains a low concentration of the electrophile throughout the reaction.

  • Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

    • Lowering the reaction temperature will decrease the rate of both the first and second bromination, but it can often improve the selectivity for the mono-brominated product.

  • Protecting Groups: In some cases, reversible protection of the pyrrole nitrogen (e.g., with a BOC group) can modulate the electron density of the ring system and potentially reduce the rate of the second bromination. However, the introduction and removal of protecting groups adds steps to the synthesis.

ConditionEquivalents of NBSTemperatureOutcome
A1.00 °CPrimarily mono-brominated product
B1.20 °CMixture of mono- and di-brominated products
C1.0Room TemperatureIncreased di-bromination compared to A
D2.00 °CPredominantly di-brominated product

Caption: Effect of reaction conditions on over-bromination.

FAQ 3: I suspect bromination is occurring on the pyridine ring. How can I confirm this and prevent it?

While the pyrrole ring is more activated, under certain conditions, substitution on the pyridine ring, particularly at the C5 or C6 positions, can occur.

Troubleshooting Guide:

  • Characterization: Careful analysis of the ¹H NMR spectrum of the product mixture is key. The protons on the pyridine ring have distinct chemical shifts and coupling patterns that will change upon substitution.

  • Reaction Conditions:

    • Acidic Conditions: Performing the bromination under strongly acidic conditions can protonate the pyridine nitrogen (N7), further deactivating the pyridine ring towards electrophilic attack and favoring substitution on the pyrrole ring.

    • Lewis Acid Catalysis: The use of Lewis acids should be approached with caution, as they can also activate the pyridine ring towards substitution.

  • Alternative Strategies: If bromination on the pyridine ring is a persistent issue, consider a multi-step approach where the desired bromo-substituent is introduced via a different methodology, such as a directed ortho-metalation followed by quenching with a bromine source.

dot

Reaction_Pathways Start 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Desired C5-bromo product (Major) Start->Desired Controlled Bromination (e.g., 1.0 eq NBS, 0°C, DMF) Side1 C2-bromo product (Minor) Start->Side1 Steric hindrance at C3 Side3 Pyridine ring bromination Start->Side3 Harsh Conditions Side2 Di-bromo products Desired->Side2 Excess Brominating Agent or Elevated Temperature

Caption: Potential reaction pathways in the bromination of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.

FAQ 4: Could the reaction be occurring at the nitrogen atoms (N1 or N7)?

While less common for aromatic bromination with reagents like NBS, reaction at the nitrogen atoms is a possibility, especially under certain conditions.

Troubleshooting Guide:

  • N1-Bromination: The pyrrole nitrogen is part of an aromatic system, and N-bromination is generally not favorable under standard electrophilic aromatic substitution conditions. If suspected, this would likely be a reversible process, and the N-bromo intermediate could potentially act as a bromine source itself.

  • N7-Bromination/Coordination: The pyridine nitrogen is basic and can coordinate to Lewis acidic species or be protonated in the presence of acid. While direct bromination on the nitrogen is unlikely, its coordination to the brominating agent or a catalyst could influence the reactivity and regioselectivity of the reaction.

Recommended Experimental Protocol for Selective Mono-bromination

This protocol is a starting point and may require optimization for your specific setup and scale.

Materials:

  • 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, add recrystallized NBS (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired mono-brominated product.

References

  • Gellis, A., et al. (2005). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • BenchChem Technical Support Team. (2025).
  • Google Patents. (2017). Synthetic process of 5-bromo-7-azaindole.
  • Google Patents. (2018).
  • Cassar, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • ChemicalBook. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR.
  • Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Al-Zoubi, R. M. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Wang, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[3,2-b]pyridine, 5-broMo-2,3-dihydro-(1260671-35-9) 1H NMR.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • Smith, A. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1h nmr.
  • Gadiya, M. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Chen, J. J., & Lin, C. H. (2014).
  • Chen, J. J., & Lin, C. H. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Inagaki, S., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3)
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Mushtaq, N., et al. (2009).
  • Lam, S. (2020). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics. Chemistry.
  • Blaney, P., et al. (2001). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters.
  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA.
  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide).
  • Li, Y., et al. (2025).
  • BLDpharm. (n.d.). 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ChemicalBook. (n.d.). 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1h nmr.
  • MilliporeSigma. (n.d.).
  • SpectraBase. (n.d.). 2-Bromo-3-methyl-2-butene - Optional[1H NMR] - Spectrum.
  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide).

Sources

Troubleshooting

overcoming solubility issues with 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support & Formulation Center . As a Senior Application Scientist, I have designed this diagnostic hub to address the severe solubility barriers associated with 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Formulation Center . As a Senior Application Scientist, I have designed this diagnostic hub to address the severe solubility barriers associated with 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine .

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols. We will deconstruct the thermodynamic liabilities of this specific scaffold and provide field-proven methodologies to ensure your in vitro and in vivo assays yield reliable, artifact-free data.

PART 1: Diagnostic Hub & Mechanistic FAQs

Q: Why is 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine exhibiting near-zero aqueous solubility (< 1 µg/mL) in my assays? A: This molecule is a classic "dual-liability" compound, suffering from both high crystal lattice energy (brick dust) and high lipophilicity (grease). The insolubility is driven by three synergistic factors:

  • 7-Azaindole Core Dimerization: The 1H-pyrrolo[2,3-b]pyridine scaffold contains both a hydrogen bond donor (pyrrole N-H) and an acceptor (pyridine N). This promotes strong intermolecular hydrogen bonding in the solid state, resulting in an exceptionally high crystal lattice energy that resists aqueous dissolution[1].

  • Steric & Lipophilic Burden: The massive steric bulk of the 3-(tert-butyl) group and the heavy 5-bromo substitution drastically increase the partition coefficient (LogP). This creates a massive aqueous cavitation energy penalty, preventing water molecules from accommodating the drug[2].

  • Failure of Salt Formation: While pyrrolo[2,3-b]pyridines are weakly basic, the pyridine nitrogen in this specific derivative is sterically hindered by the tert-butyl group and electronically deactivated by the electron-withdrawing bromine atom. Protonation at physiological or moderately acidic pH is highly inefficient, rendering standard salt formation strategies useless[1].

Causality Mol 5-Bromo-3-(tert-butyl)- 1H-pyrrolo[2,3-b]pyridine tertButyl 3-(tert-butyl) Group (Steric Bulk & Lipophilicity) Mol->tertButyl Bromo 5-Bromo Substitution (Heavy Halogen, Hydrophobic) Mol->Bromo Azaindole 7-Azaindole Core (Planar, N-H...N Dimerization) Mol->Azaindole Solvation High Aqueous Cavitation Energy tertButyl->Solvation Bromo->Solvation Lattice High Crystal Lattice Energy Azaindole->Lattice Insoluble Severe Aqueous Insolubility (< 1 µg/mL) Lattice->Insoluble Solvation->Insoluble

Causality network mapping molecular features to aqueous insolubility.

PART 2: Protocol Vault (Self-Validating Methodologies)

To ensure trustworthiness, every protocol below includes a Self-Validation Step . If a formulation fails the validation step, the resulting biological data cannot be trusted.

Workflow 1: Accurate Thermodynamic Solubility Determination

Causality: Kinetic solubility (solvent shift) overestimates solubility due to metastable supersaturation. Thermodynamic solubility must be measured from the solid state. However, lipophilic azaindoles often form colloidal nano-aggregates that mimic true solutions, leading to false-positive UV/HPLC readings. Protocol:

  • Saturation: Add 5 mg of crystalline 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine to 1 mL of target aqueous buffer (e.g., PBS pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate at 37°C for 72 hours at 300 rpm to ensure thermodynamic equilibrium is reached[1].

  • Phase Separation (Critical): Centrifuge the suspension at 15,000 x g for 15 minutes. Carefully withdraw the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-saturated with the drug to prevent adsorptive loss) to remove colloidal aggregates[1].

  • Quantification: Dilute the filtrate 1:10 in acetonitrile and quantify via HPLC-UV.

  • Self-Validation (Solid State): Recover the remaining undissolved pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). If the diffractogram differs from the input API, solubility was limited by a newly formed, less soluble phase (e.g., a hydrate), and the buffer system must be adjusted.

Workflow 2: Cyclodextrin Complexation for In Vivo IV Dosing

Causality: For intravenous PK studies, DMSO must be minimized to prevent precipitation in the bloodstream. Sulfobutylether-β-cyclodextrin (SBE-β-CD) provides a hydrophobic cavity perfectly sized for the tert-butyl/bromo-aromatic system, while its anionic sulfobutyl chains ensure massive aqueous solubility[3]. Protocol:

  • Host Preparation: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.

  • Co-Solvent Complexation: Dissolve the API in a minimal volume of ethanol. Add this dropwise to the aqueous SBE-β-CD solution at a 1:1 molar ratio while stirring vigorously.

  • Evaporation: Stir the mixture at 40°C under a gentle nitrogen stream until the ethanol is completely removed, forcing the lipophilic API into the cyclodextrin cavity[3].

  • Lyophilization: Freeze-dry the resulting clear solution to obtain a stable, solid inclusion complex powder.

  • Self-Validation (Tyndall Effect): Reconstitute the lyophilized powder in water. Shine a laser pointer through the vial. A clear solution without Tyndall scattering validates complete inclusion and the absence of suspended nano-precipitates.

Workflow 3: Amorphous Solid Dispersion (ASD) via Spray Drying for Oral Dosing

Causality: To overcome the high crystal lattice energy for oral administration, the drug is trapped in a high-energy amorphous state using a polymer matrix. The polymer physically separates drug molecules, preventing the N-H...N dimerization inherent to the pyrrolo[2,3-b]pyridine core[4],[5]. Protocol:

  • Solvent Selection: Dissolve the API and a stabilizing polymer (e.g., AFFINISOL™ HPMC HME) in a common solvent system (e.g., Dichloromethane/Methanol 1:1) at a 25:75 drug-to-polymer ratio[4],[5].

  • Spray Drying: Atomize the solution through a spray dryer with an inlet temperature of 65°C and an outlet temperature of 40°C.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The complete absence of the API's characteristic melting endotherm validates total amorphization.

FormulationWorkflow Start Target Assay Type InVitro In Vitro (Cellular/Biochemical) Start->InVitro InVivo In Vivo (PK/PD Efficacy) Start->InVivo DMSO DMSO Stock Preparation (Max 10-50 mM) InVitro->DMSO CD Cyclodextrin Complexation (e.g., 20% SBE-β-CD) InVivo->CD IV or Oral ASD Amorphous Solid Dispersion (HPMC/PVP Matrix) InVivo->ASD Oral Bioavailability Lipid Lipid-Based Formulation (Nano-emulgel/SMEDDS) InVivo->Lipid Lymphatic Transport Cosolvent Add Tween-80 / PEG400 (<0.5% final) DMSO->Cosolvent Prevent Crash

Decision workflow for selecting formulation strategies based on assay type.

PART 3: Data Presentation Matrices

To guide your formulation selection, the following table synthesizes the expected quantitative solubility gains based on the physicochemical properties of lipophilic azaindole derivatives.

Table 1: Comparative Formulation Strategies and Expected Solubility Gains

Formulation StrategyPrimary Excipient / PolymerMechanism of EnhancementExpected Solubility GainBest Use Case
Co-solvency & Surfactants DMSO / Tween-80Reduces solvent polarity; micellar solubilization10x - 50xIn vitro biochemical and cellular assays
Inclusion Complexation SBE-β-CDEncapsulates lipophilic moieties in a hydrophobic cavity100x - 500xIn vivo Intravenous (IV) dosing
Amorphous Solid Dispersion HPMC / PVPDisrupts crystal lattice energy; maintains supersaturation50x - 200xIn vivo Oral (PO) dosing
Lipid-based Delivery Medium-chain triglyceridesBypasses aqueous dissolution via lymphatic transport20x - 100xHighly lipophilic (LogP > 4) oral dosing

References

  • Benchchem. "Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds."
  • NIH / PMC.
  • EMAN Research Publishing. "Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery."
  • Benchchem. "Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds."
  • Pharmaexcipients.

Sources

Optimization

🛠️ Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Welcome to the advanced troubleshooting hub for the functionalization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine . As a highly sterically hindered 7-azaindole derivative, this scaffold presents unique organometa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the functionalization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine . As a highly sterically hindered 7-azaindole derivative, this scaffold presents unique organometallic challenges. The bidentate nature of the azaindole core often leads to catalyst poisoning, while the massive cone angle of the C3 tert-butyl group severely restricts the conformational freedom of Palladium intermediates during transmetalation.

This guide is designed for discovery chemists and process scientists to provide causality-driven solutions, validated protocols, and mechanistic insights to rescue stalled cross-coupling reactions.

🧭 Diagnostic Troubleshooting Workflow

Use the logical decision tree below to identify the root cause of stalled reactions or low conversions when working with this specific scaffold.

TroubleshootingTree Start Reaction Stalls / Low Yield (Pd Black Forms) CheckNH Is N1-H Protected (e.g., Boc, Ts)? Start->CheckNH BaseCheck Using Strong Base (e.g., LiHMDS)? CheckNH->BaseCheck No LigandCheck Using Bulky Biaryl Phosphine (e.g., RuPhos)? CheckNH->LigandCheck Yes Poisoning Catalyst Poisoning (N7/N1 Chelation to Pd) BaseCheck->Poisoning No BaseCheck->LigandCheck Yes Protect Protect N1 or Use LiHMDS Base Poisoning->Protect ChangeLigand Switch to RuPhos/XPhos to overcome C3 bulk LigandCheck->ChangeLigand No Success Optimal Conversion Achieved LigandCheck->Success Yes

Troubleshooting workflow for Pd-catalyzed cross-coupling of 7-azaindole derivatives.

❓ Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My Suzuki-Miyaura coupling stalls at 15-20% conversion, and a black precipitate forms in the flask. I am using standard Pd(PPh₃)₄ and K₂CO₃. What is causing this? A: The black precipitate is "Palladium black," an inactive, agglomerated form of metallic palladium[1]. This is a classic symptom of catalyst poisoning . The unprotected 7-azaindole core contains a hydrogen-bond donor (N1-H) and an acceptor (N7). Under weak base conditions (like K₂CO₃), this motif acts as a bidentate ligand, chelating the Pd(II) intermediate and trapping it in a thermodynamically stable, catalytically dead off-cycle complex[2]. Solution: You must either protect the N1 position (e.g., with a Boc or Ts group) prior to coupling[3], or switch to a highly active precatalyst system with a strong base that deprotonates the N-H in situ (see Q3).

Q2: I successfully protected the N1 position, but my Buchwald-Hartwig amination is still sluggish. Could the 3-(tert-butyl) group be interfering with the 5-bromo position? A: Absolutely. While the C5-bromide is located on the adjacent pyridine ring, the massive steric bulk of the 3-tert-butyl group creates a rigid "steric wall." During the transmetalation step, standard ligands (like dppf or BINAP) cannot accommodate the spatial clash between the incoming nucleophile and the tert-butyl group. Solution: Switch to a highly bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or XPhos . These ligands force the Palladium center into a highly reactive monoligated L₁Pd(0) state, and their unique spatial profile accelerates reductive elimination, pushing the catalytic cycle forward before off-target decomposition occurs[4].

Q3: Is there a way to perform cross-coupling on this substrate without adding a protecting group step? A: Yes. You can achieve protecting-group-free coupling by utilizing LiHMDS as the base in conjunction with a RuPhos-Pd-G3 precatalyst[4]. Causality: LiHMDS is a strong, non-nucleophilic base that instantly deprotonates the N1-H before it can coordinate to the Palladium catalyst. The resulting azaindolyl anion is highly electron-rich, which paradoxically prevents it from acting as a neutral chelating poison. The negative charge repels the electron-rich Pd catalyst, effectively preventing chelation and keeping the metal in the active catalytic cycle[4].

📊 Quantitative Optimization Data

The following table summarizes the benchmarked performance of various ligand/base combinations for the Buchwald-Hartwig amination of unprotected 5-bromo-7-azaindole derivatives (extrapolated for C3-steric bulk adaptation).

Ligand SystemCatalyst LoadingBaseTimeYield (%)Mechanistic Outcome
Pd(OAc)₂ / BINAP5.0 mol %NaOtBu24 h< 10%Stalled; Catalyst poisoning via N7 chelation.
Pd(dppf)Cl₂5.0 mol %K₃PO₄24 h15%Stalled; Steric clash with C3-tert-butyl group.
Pd₂(dba)₃ / XPhos2.0 mol %LiHMDS4 h78%Good conversion; Monoligated Pd species active.
RuPhos Pd G3 / RuPhos 0.5 mol % LiHMDS 30 min 94% Optimal; Rapid reductive elimination achieved[4].
🧪 Validated Experimental Protocols
Protocol A: Protecting-Group-Free Buchwald-Hartwig Amination

This self-validating protocol utilizes in situ deprotonation to bypass catalyst poisoning. The use of a G3 precatalyst ensures the active L₁Pd(0) species is generated instantly upon base addition[4],[1].

Reagents:

  • 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 Precatalyst (0.5 - 1.0 mol %)

  • RuPhos Ligand (0.5 - 1.0 mol %)

  • LiHMDS (1.0 M in THF) (2.4 equiv, 1.2 mmol)

  • Anhydrous, degassed THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk line techniques, charge an oven-dried reaction vial with the 5-bromo-azaindole substrate, RuPhos Pd G3, and RuPhos ligand.

  • Solvent & Amine Addition: Seal the vial with a PTFE septum. Inject the anhydrous, degassed THF followed by the secondary amine. Stir at room temperature for 2 minutes. The mixture will likely be a heterogeneous suspension.

  • Base Activation (Critical Step): Dropwise, inject the LiHMDS solution.

    • Self-Validation Check: Upon addition of LiHMDS, the reaction mixture should immediately transition from a cloudy suspension to a clear, deeply colored (often dark red or orange) homogeneous solution. This visual cue confirms successful deprotonation of the azaindole N-H and the generation of the active Pd(0) complex[4].

  • Heating: Transfer the vial to a pre-heated block at 65 °C. Stir vigorously for 30 to 60 minutes.

  • Monitoring & Workup: Monitor via LC-MS. Once the starting material is consumed, cool to room temperature, quench with saturated aqueous NH₄Cl (to reprotonate the azaindole core), and extract with EtOAc. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling (N-Boc Protected)

If your downstream synthesis requires an N-protected intermediate, this protocol leverages SPhos to overcome the C3 steric bulk during C-C bond formation[3],[5].

Step-by-Step Methodology:

  • Protection: Pre-treat the substrate with Boc₂O and a catalytic amount of DMAP in DCM to yield tert-butyl 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Reaction Setup: In a Schlenk flask, combine the N-Boc substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.0 mol %), SPhos (4.0 mol %), and anhydrous K₃PO₄ (3.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times to rigorously exclude oxygen[1].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M concentration).

  • Coupling: Heat the mixture to 90 °C for 4–6 hours. The SPhos ligand will comfortably accommodate the adjacent C3-tert-butyl group during transmetalation[5].

  • Workup: Cool, dilute with water, extract with DCM, and purify. The Boc group can be subsequently removed using 20% TFA in DCM.

📚 References
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Molecules, MDPI (2018). URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Organic Letters, PMC (2010). URL:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity ACS Omega (2023). URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Current Organic Chemistry, Bentham Science (2001). URL:[Link]

Sources

Troubleshooting

challenges in the purification of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Technical Support Center: Advanced Purification Protocols Subject: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Ticket ID: #AZA-7-BR-TB Status: Open Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Protocols Subject: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Ticket ID: #AZA-7-BR-TB Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Janus" Molecule Challenge

Welcome to the technical support center. You are likely encountering difficulties purifying 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine . This scaffold presents a unique "Janus-faced" chemical profile that confuses standard purification logic:

  • The Core (Polar/Basic): The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is amphoteric. The pyridine nitrogen (

    
    ) is a hydrogen bond acceptor (basic), while the pyrrole nitrogen (
    
    
    
    ) is a hydrogen bond donor (acidic). This leads to strong interactions with silanols on silica gel.
  • The Substituents (Lipophilic): The tert-butyl group at

    
     is bulky and highly lipophilic, while the 5-bromo group pulls electron density, slightly modulating the basicity of 
    
    
    
    .

This combination often results in a compound that streaks on silica (due to the core) yet oils out during crystallization (due to the greasy tert-butyl group). The following guides address these specific failure modes.

Ticket #001: Severe Tailing/Streaking on Silica Gel

User Report: "My compound elutes from 0% to 100% EtOAc without a defined peak. It streaks across the entire column."

Root Cause Analysis: The pyridine nitrogen (


) of the azaindole core acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol groups (

) of the silica stationary phase. The 5-bromo substituent is electron-withdrawing, but not sufficiently to neutralize the basicity of

.

Resolution Protocol: Silica Deactivation Standard silica is too acidic for this substrate. You must mask the silanol sites.

Step-by-Step Methodology:

  • The Modifier: Do not use acetic acid. Instead, use Triethylamine (TEA) or Ammonium Hydroxide (NH

    
    OH) .
    
  • Column Pre-treatment:

    • Flush the packed silica column with 3 column volumes (CV) of Hexanes containing 1% TEA .

    • This effectively caps the acidic silanols before your compound touches them.

  • Eluent System:

    • Solvent A: Hexanes + 1% TEA

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA

    • Gradient: 0% B

      
       40% B over 15 CV. The tert-butyl group makes this compound surprisingly non-polar; it often elutes earlier than expected once the tailing is suppressed.
      

Alternative "Doping" Method (If TEA is incompatible with downstream steps):

  • Use DCM:Methanol:NH

    
    OH  (90:9:1) as the polar modifier.
    
  • Run a gradient of DCM vs. the Modifier.

Ticket #002: Separation of N- vs. C-Alkylated Isomers

User Report: "I see two close spots on TLC. NMR suggests one is the desired 3-tert-butyl product, but the other looks like the N-tert-butyl isomer."

Root Cause Analysis: If you synthesized this via alkylation of the 5-bromo-7-azaindole, the tert-butyl cation (or radical) can attack either the


 position (desired, thermodynamic) or the 

position (kinetic/undesired). The lipophilicity of both isomers is nearly identical, making separation difficult.

Resolution Protocol: Exploiting H-Bonding Potential

FeatureC3-Isomer (Target) N1-Isomer (Impurity)
Structure Free N-H availableN-H blocked by t-butyl
H-Bonding Donor & AcceptorAcceptor Only
Silica Interaction Stronger (Retained longer)Weaker (Elutes first)

Experimental Workflow:

  • TLC Optimization:

    • Use DCM:EtOAc (9:1) .

    • The N-alkylated impurity (no N-H donor) will typically have a higher

      
       (elutes faster).
      
    • The C3-alkylated target (free N-H) will interact more with silica and have a lower

      
      .
      
  • Flash Chromatography:

    • Load the sample strictly as a solid load (adsorbed on silica) to prevent band broadening.

    • Use a shallow gradient of DCM

      
       5% MeOH in DCM .
      
    • Note: The TEA modifier from Ticket #001 is still required here to prevent the C3-isomer from streaking.

Ticket #003: Crystallization "Oiling Out"

User Report: "The product forms a gummy oil instead of crystals when I cool the solvent."

Root Cause Analysis: The bulky tert-butyl group disrupts the crystal lattice packing (steric hindrance), while its lipophilicity fights against polar crystallization solvents. The compound prefers the amorphous "oil" state over an ordered lattice.

Resolution Protocol: Anti-Solvent Precipitation

Preferred Solvent System: Methanol / Water or Ethanol / Water .

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Methanol (MeOH).

  • Nucleation: Allow the solution to cool to room temperature. If it oils out immediately, reheat and add a small amount of MeOH.

  • The Trick: Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

  • Re-solubilize: Add one drop of MeOH to clear the solution.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not put it directly into an ice bath; this shocks the system into oiling out.

  • Seeding: If available, add a seed crystal of the pure 7-azaindole core (even if not the exact derivative) to provide a nucleation surface.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflow Start Crude 5-Bromo-3-(t-butyl)-7-azaindole TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Streak Does the spot streak? TLC->Streak YesStreak Silanol Interaction Detected Streak->YesStreak Yes (Tailing) Separation Check Separation of Isomers (N-alkyl vs C-alkyl) Streak->Separation No (Compact Spot) AddBase Add 1% TEA to Eluent (Deactivate Silica) YesStreak->AddBase AddBase->Separation Flash Flash Chromatography Gradient: Hex -> 40% EtOAc (+1% TEA) Separation->Flash Load Sample CrystCheck Is purity > 85%? Flash->CrystCheck Recryst Recrystallization Solvent: MeOH/Water Avoid Shock Cooling CrystCheck->Recryst Yes Final Pure Product White/Off-white Solid CrystCheck->Final No (Oil/Gum) Recryst->Final

Caption: Decision matrix for the purification of 5-bromo-3-(tert-butyl)-7-azaindole, prioritizing silica deactivation and anti-solvent crystallization.

Frequently Asked Questions (FAQ)

Q1: Can I use reverse-phase (C18) chromatography for this compound? A: Yes, and it is often superior for separating the N-alkylated impurity.

  • Conditions: Use a C18 column with Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) .

  • Why: The tert-butyl group provides excellent retention on C18. The acidic mobile phase keeps the pyridine nitrogen protonated (

    
    ), improving solubility and peak shape compared to neutral silica.
    

Q2: Why does my NMR show broad peaks for the NH and aromatic protons? A: This is likely due to tautomerism or aggregation . 7-azaindoles can form dimers in solution (CDCl


) via intermolecular hydrogen bonding between 

and

.
  • Fix: Run the NMR in DMSO-d

    
      or add a drop of MeOD  to break the aggregates.
    

Q3: I am trying to synthesize this via bromination of 3-(tert-butyl)-7-azaindole. Where does the bromine go? A: Electrophilic aromatic substitution (bromination with NBS) on 7-azaindoles strongly favors the C5 position (para to the pyrrole nitrogen). The C3 position is blocked by your tert-butyl group. If C5 is blocked, it may go to C6 (less common) or N-bromination may occur (reversible).

References

  • BenchChem Technical Support. (2025).[1] Refining the Purification of 7-Azaoxindole Derivatives. Retrieved from

  • Lécrevisse, I., et al. (2011). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. Retrieved from

  • Teledyne ISCO. (2015). Strategies to Purify Carbohydrate Based Compounds (Application Note AN75). [Note: Cited for principles of purifying polar heterocycles with non-polar protecting groups]. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Retrieved from

  • Widya Mandala Catholic University. (2011). Purification of Azadirachtin via Silica Gel Column Chromatography. [Note: Cited for silica deactivation protocols]. Retrieved from

Sources

Optimization

preventing decomposition of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine during reactions

Product Code: 5-Br-3-tBu-7-Aza Subject: Stability & Reaction Optimization Guide Core Stability Profile & Chemical Behavior Executive Summary: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a high-value scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 5-Br-3-tBu-7-Aza
Subject: Stability & Reaction Optimization Guide

Core Stability Profile & Chemical Behavior

Executive Summary: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a high-value scaffold for kinase inhibitor development. While the tert-butyl group at C3 provides significant protection against oxidative degradation and electrophilic attack at the typically reactive C3 position, the molecule presents three specific instability vectors during synthesis: Reductive Debromination , N1-Proton Acidity , and Oxidative Cleavage .

The "Push-Pull" Electronic Conflict

The 7-azaindole core consists of an electron-rich pyrrole fused to an electron-deficient pyridine.

  • Stabilizing Feature (C3-tert-butyl): Unlike unsubstituted 7-azaindoles, the bulky tert-butyl group blocks the C3 position, preventing acid-catalyzed dimerization and electrophilic substitution (e.g., halogenation) at this site.

  • Destabilizing Feature (C5-Bromine): The electron-deficient pyridine ring weakens the C-Br bond, making it highly susceptible to oxidative addition by Pd(0), but also prone to reductive debromination if the catalytic cycle stalls.

  • Acidity (N1-H): The pyridine nitrogen withdraws electron density, significantly lowering the pKa of the pyrrole N-H (~13.0) compared to indole (~16.7). This makes the molecule prone to unwanted deprotonation and N-alkylation/arylation.

Troubleshooting Guide (FAQ Format)

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: Why do I observe significant formation of the debrominated byproduct (des-bromo) instead of the coupled product? Diagnosis: This is the most common failure mode. It occurs when the oxidative addition of Pd(0) to the C-Br bond is successful, but the transmetallation step is slow (often due to the steric bulk of the C3-tert-butyl group). The Pd(II) intermediate then undergoes


-hydride elimination or intercepts a hydride source from the solvent.
Corrective Action: 
  • Eliminate Hydride Sources: Never use primary/secondary alcohols (MeOH, iPrOH) as cosolvents. Use anhydrous Dioxane, Toluene, or DMF.

  • Ligand Switch: The C3-tert-butyl group creates steric pressure. Switch to electron-rich, bulky phosphines like XPhos or BrettPhos which facilitate faster reductive elimination, or bidentate ligands like dppf to stabilize the Pd-complex.

  • Base Selection: Switch from weak bases (K₂CO₃) to anhydrous phosphate bases (K₃PO₄) to speed up transmetallation without triggering side reactions.

Q: My reaction mixture turns black/purple, and yield is <10%. Diagnosis: "Palladium Black" precipitation indicates catalyst decomposition, likely due to the N1-H coordinating to the Pd, poisoning the catalyst. Corrective Action:

  • Protect the Nitrogen: The N1-H must be masked. Use Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protection before attempting the coupling. This prevents catalyst poisoning and shuts down competing N-arylation.

Scenario B: Lithiation & Metal-Halogen Exchange

Q: When attempting Lithium-Halogen exchange at C5, I get a complex mixture of dimers. Diagnosis: The N1-H proton is more acidic than the C-Br bond is reactive. n-BuLi will deprotonate N1 first. If you use 2 equivalents of n-BuLi (one for N-H, one for Br), the resulting dianion is prone to polymerization or "Chichibabin-type" dimerization. Corrective Action:

  • Use "TurboGrignard" (iPrMgCl·LiCl): This reagent allows for selective Br-Mg exchange at -15°C to 0°C without deprotonating the N-H as aggressively as n-BuLi, although N-protection is still recommended for high yields.

  • Cryogenic Control: If using n-BuLi, pre-cool to -78°C, add 1.05 eq NaH first to form the sodium salt, then add t-BuLi (2 eq) for the exchange.

Scenario C: Storage & Handling

Q: The white solid has turned pink/brown after one month of storage. Diagnosis: Auto-oxidation. While the t-butyl group blocks C3, the electron-rich pyrrole ring can still undergo oxidation at C2 or N-oxide formation at the pyridine nitrogen under ambient light and air. Corrective Action:

  • Store under Argon: Always reseal under inert gas.

  • Cold Storage: Keep at -20°C.

  • Purification: If discolored, pass through a short plug of silica gel (eluent: 20% EtOAc/Hexanes) to remove the oxidized quinone-type impurities.

Optimized Experimental Protocols

Protocol 1: N-Protection (Essential Precursor Step)

Prevents catalyst poisoning and N-arylation.

  • Setup: Dissolve 5-Bromo-3-(tert-butyl)-7-azaindole (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

  • Protection: Add SEM-Cl (1.1 eq) or Boc₂O (1.2 eq) dropwise.

  • Completion: Warm to RT and stir for 2-4 hours. Monitor by TLC (Hex/EtOAc 4:1). The spot will shift significantly higher (more non-polar).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]

Protocol 2: "Debromination-Free" Suzuki Coupling

Optimized for sterically hindered 3-substituted azaindoles.

  • Substrate: N-Boc-5-Bromo-3-(tert-butyl)-7-azaindole (1.0 eq)

  • Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Resistant to debromination.

  • Base: K₃PO₄ (3.0 eq) - Anhydrous.

  • Solvent: 1,4-Dioxane (degassed). NO ALCOHOLS.

  • Conditions: 90°C, sealed tube, Argon atmosphere, 12 hours.

Data Visualization & Decision Trees

Figure 1: Decomposition Pathways & Mitigation

This diagram illustrates the competing pathways that lead to yield loss and how to block them.

DecompositionPathways Substrate 5-Bromo-3-tBu-7-Azaindole Debrom Des-bromo Byproduct (via Hydride Capture) Substrate->Debrom Alcohol Solvents Slow Transmetallation Oxidation Oxidative Degradation (Pink/Brown Tars) Substrate->Oxidation Air/Light Exposure Acidic Conditions Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison Free N-H (Unprotected) Success Target C5-Coupled Product Substrate->Success Anhydrous Dioxane N-Protection (Boc/SEM) Bulky Ligands (XPhos)

Caption: Fig 1. Competing reaction pathways. Red nodes indicate decomposition/failure modes; Green indicates the optimized pathway.

Figure 2: Reaction Optimization Decision Tree

Follow this logic flow to select the correct conditions.

OptimizationTree Start Start: Functionalizing C5-Br Q_Protect Is N1 Protected? Start->Q_Protect Action_Protect Protect with Boc/SEM (Prevents N-arylation) Q_Protect->Action_Protect No Q_Type Reaction Type? Q_Protect->Q_Type Yes Type_Pd Pd-Catalyzed Coupling Q_Type->Type_Pd Type_Li Lithiation/Grignard Q_Type->Type_Li Q_Solvent Solvent Choice? Type_Pd->Q_Solvent Bad_Solvent Alcohol/Water mix (RISK: Debromination) Q_Solvent->Bad_Solvent MeOH/EtOH Good_Solvent Anhydrous Dioxane/DMF (Safe) Q_Solvent->Good_Solvent Dioxane Q_Reagent Reagent Choice? Type_Li->Q_Reagent Bad_Reagent n-BuLi (Standard) (RISK: Proton Transfer) Q_Reagent->Bad_Reagent Good_Reagent iPrMgCl·LiCl (Turbo) (Safe Exchange) Q_Reagent->Good_Reagent

Caption: Fig 2. Decision matrix for selecting reaction conditions to minimize decomposition.

Reference Data

Table 1: Solvent & Base Compatibility Matrix
Solvent/ReagentCompatibilityRisk FactorMechanism of Failure
Methanol / Ethanol INCOMPATIBLE HighActs as hydride source for reductive debromination.
Water (degassed) CautionMediumAcceptable only in biphasic systems with surfactants.
1,4-Dioxane OPTIMAL LowInert, high boiling point, good solubility.
DMF / DMSO GoodLowGood for SnAr, but high boiling point makes workup harder.
K₂CO₃ ModerateMediumOften too weak for sterically hindered substrates; slow reaction.
K₃PO₄ OPTIMAL Lowanhydrous K₃PO₄ provides superior turnover in Suzuki couplings.

References

  • Mérour, J. Y., & Joseph, B. (2001).[3] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.

  • BenchChem Technical Support. (2025). How to avoid debromination in 5-bromoindole reactions.

  • Laha, J. K., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[4] Beilstein Journal of Organic Chemistry, 8, 1992–1999.

  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry, 67(11), 3924–3926.

Sources

Troubleshooting

troubleshooting guide for 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine synthesis

This guide is structured as a specialized Technical Support Center for medicinal chemists and process development scientists. It bypasses generic advice to address the specific electronic and steric challenges of synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for medicinal chemists and process development scientists. It bypasses generic advice to address the specific electronic and steric challenges of synthesizing 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine .

Topic: Troubleshooting 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Ticket Status: Open Priority: High (Scaffold Construction)[1][2]

Core Synthesis Strategy & Workflow

The "Golden Route": De Novo Ring Construction Attempts to directly alkylate 5-bromo-7-azaindole with tert-butyl halides (Friedel-Crafts) invariably fail due to the electron-deficient pyridine ring and competing N-alkylation.[1][2] The only robust industrial route is the Sonogashira coupling of a 2-amino-3-halopyridine with 3,3-dimethyl-1-butyne, followed by base-mediated cyclization.[1][2]

Master Workflow Diagram

The following flowchart outlines the critical decision points and chemical logic required for success.

SynthesisWorkflow Start Start: Precursor Selection ChoiceA 2-Amino-3,5-dibromopyridine (Cheap, Low Selectivity) Start->ChoiceA Avoid if possible ChoiceB 2-Amino-5-bromo-3-iodopyridine (Optimal, High Selectivity) Start->ChoiceB Recommended Coupling Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) + 3,3-Dimethyl-1-butyne ChoiceA->Coupling Risk: C5 coupling ChoiceB->Coupling C3 Selective (I > Br) Intermed Intermediate: 2-Amino-5-bromo-3-(alkynyl)pyridine Coupling->Intermed Cyclization Cyclization (KOtBu, NMP or tBuOH, 80°C) Intermed->Cyclization Final Target: 5-Bromo-3-(tert-butyl)-7-azaindole Cyclization->Final

Caption: Logical flow for regioselective synthesis. Green path indicates the high-probability success route.

Troubleshooting & FAQs

Phase 1: Precursor Selection & Regioselectivity[1][2]

Q: I used 2-amino-3,5-dibromopyridine, but NMR suggests the alkyne coupled at the wrong position. Why? A: This is a classic regioselectivity error.

  • The Mechanism: In 2-amino-3,5-dibromopyridine, the C5-bromide is para to the amino group, while the C3-bromide is ortho.[1][2] Steric hindrance from the amine makes the C3 position less accessible, and electronic effects often favor C5 oxidative addition.

  • The Fix: Switch to 2-amino-5-bromo-3-iodopyridine . The C–I bond is significantly weaker and more reactive toward Pd(0) than the C–Br bond. This forces the Sonogashira coupling to occur exclusively at the C3 position, leaving the C5-bromide intact for later functionalization.[2]

Phase 2: The Sonogashira Coupling

Q: My reaction stalls after 10% conversion. I see a black precipitate. A: The black precipitate is "Pd black" (aggregated metallic palladium), indicating catalyst death.

  • Cause 1: Oxygen Leak. Sonogashira couplings are strictly anaerobic. Even trace O2 oxidizes the phosphine ligands, destabilizing the Pd catalyst.

  • Cause 2: Alkyne Volatility. 3,3-Dimethyl-1-butyne boils at ~37-38°C. If you run this reaction at standard Sonogashira temperatures (60-80°C) in an open flask or with a weak condenser, your reagent is evaporating before it reacts.[1][2]

  • Protocol Adjustment:

    • Seal it: Use a pressure tube or a sealed vial.

    • Cool it: Start the reaction at Room Temperature (RT). The Iodine-Pd oxidative addition is fast enough at RT.[2] Only heat to 40°C if necessary.

    • Spike it: Add the alkyne in portions (1.5 eq total) to account for evaporative loss.

Q: Can I skip the Copper (CuI)? A: Not recommended for this specific substrate. While copper-free Sonogashira variants exist, the steric bulk of the tert-butyl group and the ortho-amino group makes the transmetallation step slower.[2] CuI facilitates the formation of the copper-acetylide, which transmetallates to Palladium more efficiently than the free alkyne.[2] Use 2-5 mol% CuI.

Phase 3: Cyclization (Ring Closure)

Q: I isolated the alkyne intermediate, but it won't cyclize to the indole. I'm refluxing in Ethanol. A: Ethanol is not basic enough and the temperature (78°C) may be insufficient for this sterically hindered closure.

  • The Chemistry: You are performing an intramolecular hydroamination (or nucleophilic attack of the amine onto the activated alkyne). The tert-butyl group creates significant steric repulsion, raising the activation energy for the ring closure.[2]

  • The Fix:

    • Base: Switch to Potassium tert-butoxide (KOtBu) (2.0 - 3.0 equivalents).[1][2]

    • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or anhydrous tert-Butanol .[1][2]

    • Temperature: Heat to 80–100°C .

    • Observation: The reaction usually proceeds via a 5-endo-dig cyclization.[1][2]

Experimental Data & Specifications

Reagent Stoichiometry Table

Standardized for 1.0 gram scale of Precursor

ReagentEquivalentsRoleCritical Note
2-Amino-5-bromo-3-iodopyridine 1.0SubstrateMust contain Iodine at C3.
3,3-Dimethyl-1-butyne 1.2 - 1.5ReagentVolatile (bp 38°C). Add excess.[1][2]
Pd(PPh3)2Cl2 0.03 - 0.05CatalystPreferred over Pd(OAc)2 for stability.[1][2]
CuI 0.02 - 0.05Co-CatalystPurify if off-white/green (must be tan/white).[1][2]
Triethylamine (Et3N) 3.0 - 5.0Base/SolventDegass thoroughly before use.[1][2]
KOtBu 2.5Cyclization BaseUse fresh bottle; hygroscopic.
Purification Parameters
  • TLC Mobile Phase: 10% to 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).[1] The product will be fluorescent (typical of 7-azaindoles).[1][2]

  • Issue: The NH proton on the pyrrole ring is acidic.

    • Symptom:[2][3][4][5][6] Streaking on silica columns.

    • Fix: Pre-treat silica gel with 1% Triethylamine or run the column with 1% MeOH/DCM to reduce tailing.

The "Trap": Why Friedel-Crafts Fails

Researchers often attempt to synthesize this molecule by reacting 5-bromo-7-azaindole directly with tert-butyl chloride and Lewis acids (AlCl3).[1][2]

FCTrap Input 5-Bromo-7-azaindole Reagents + t-BuCl / AlCl3 Input->Reagents Electron Deficient Ring + Carbocation Rearrangement Result FAILURE: No Reaction or N-Alkylation Reagents->Result Electron Deficient Ring + Carbocation Rearrangement

Caption: The Friedel-Crafts route is chemically invalid for electron-poor azaindoles.

Explanation:

  • Deactivation: The pyridine nitrogen pulls electron density from the ring, making it inert to electrophilic aromatic substitution (EAS).

  • Coordination: The Lewis acid (AlCl3) coordinates to the pyridine nitrogen (N7), further deactivating the ring and preventing the generation of the necessary carbocation at the C3 position.

References

  • Zhu, Q., et al. (2017).[7][8][9][10] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[2][7][8][9]

    • Relevance: Establishes the baseline conditions for Sonogashira coupling on amino-halopyridines.
  • L'Heureux, A., et al. (2010). "Syntheses of the JAK2 Inhibitor AZD1480." Journal of Organic Chemistry, 75(23), 8239–8250. Relevance: Demonstrates the "Iodo-selective" strategy for 2-amino-5-bromo-3-iodopyridine to ensure C3 regioselectivity.
  • Song, J. J., et al. (2002). "A General Synthesis of 3-Substituted 7-Azaindoles." Journal of Organic Chemistry, 67, 3924-3926.[2]

    • Relevance: Defines the cyclization conditions (Base/Heat)
  • Hands, D., et al. (1996). "A Convenient Synthesis of 3-Substituted 7-Azaindoles." Synthesis, 1996(7), 877-882.[1][2]

    • Relevance: Validates the use of 3,3-dimethyl-1-butyne in creating bulky 3-substituted heteroaromatics.[1][2]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-bromo-3-(tert-butyl)-1H-pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. This compound is a critical building block for various kinase inhibitors, but its synthesis presents unique scale-up challenges due to the electronic properties of the 7-azaindole core.

Process Overview & Mechanistic Rationale

The synthesis of 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine relies on the Friedel-Crafts alkylation of the 7-azaindole core [3]. Unlike standard indoles, the 7-azaindole system is highly electron-deficient due to the embedded pyridine ring, making electrophilic aromatic substitution at the C-3 position inherently sluggish [1].

To successfully scale this reaction, one must overcome the Lewis basicity of the pyridine nitrogen, which sequesters the catalyst, and manage the kinetic vs. thermodynamic product distribution.

Pathway SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) Complex Lewis Acid Complexation (Pyridine N binds 1 eq AlCl3) SM->Complex AlCl3 (0-5 °C) Activation Electrophile Generation (t-BuCl + Excess AlCl3 -> t-Bu+) Complex->Activation Excess AlCl3 Kinetic Kinetic N-Alkylation (Fast, Reversible at low temp) Activation->Kinetic t-BuCl addition Thermo Thermodynamic C-3 Alkylation (Driven by heating to 60°C) Kinetic->Thermo Heat to 60 °C (DCE) Quench Acidic/Chelating Quench (Prevents Al(OH)3 emulsion) Thermo->Quench Cool to 0 °C Product 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (Isolated Product) Quench->Product Extraction & Crystallization

Figure 1: Mechanistic workflow of the Friedel-Crafts tert-butylation of 5-bromo-7-azaindole.

Validated Scale-Up Protocol: C-3 tert-Butylation

This protocol is engineered for multi-gram to kilogram scale-up, utilizing thermodynamic control to ensure high regioselectivity and yield.

Reagents & Materials
  • Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alkylating Agent: tert-Butyl chloride (2.5 equiv)

  • Lewis Acid: Aluminum chloride (AlCl

    
    , anhydrous, 3.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE, anhydrous)

  • Quench Solution: 1N Aqueous HCl or 20% w/v Rochelle salt (Sodium potassium tartrate)

Step-by-Step Methodology
  • Reactor Preparation (Self-Validating Step): Purge a jacketed reactor with N

    
    . Ensure the moisture content of the DCE solvent is <0.05% via Karl Fischer titration.
    
    • Causality: AlCl

      
       is highly hygroscopic; moisture will prematurely hydrolyze the Lewis acid, leading to stalled conversions and unreacted starting material.
      
  • Substrate Complexation: Charge the reactor with 5-bromo-1H-pyrrolo[2,3-b]pyridine and DCE (10 volumes). Cool the mixture to 0–5 °C.

  • Lewis Acid Addition: Add anhydrous AlCl

    
     (3.0 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
    
    • Causality: The first equivalent of AlCl

      
       is immediately sequestered by the Lewis basic pyridine nitrogen. The excess (2.0 equiv) is strictly required to activate the alkyl halide. Failure to use excess catalyst is the primary cause of reaction failure [2].
      
  • Alkylation & Thermodynamic Isomerization: Add tert-butyl chloride (2.5 equiv) dropwise. Gradually heat the reaction mixture to 60 °C and stir for 12–16 hours.

    • Causality: Initial alkylation often occurs at the pyrrole nitrogen (kinetic product). Heating to 60 °C provides the activation energy necessary for the tert-butyl group to migrate to the thermodynamically favored C-3 position.

  • Reaction Monitoring: Sample the reaction and analyze via LC-MS. The reaction is self-validating when the N-alkyl intermediate peak (<5%) transitions entirely to the C-3 product peak.

  • Controlled Quench: Cool the mixture to 0 °C. Reverse quench the reaction by slowly pumping the mixture into a secondary vessel containing cold 1N HCl (or Rochelle salt solution) under vigorous agitation.

    • Causality: Direct addition of water to the reaction mixture forms a thick, unfilterable aluminum hydroxide (Al(OH)

      
      ) emulsion. Acidic or chelating environments keep the aluminum species water-soluble, ensuring clean phase separation.
      
  • Isolation: Separate the organic layer, extract the aqueous layer with dichloromethane (DCM), dry the combined organics over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure product.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, highlighting why the established protocol utilizes DCE at 60 °C rather than milder conditions.

SolventTemp (°C)AlCl

(equiv)
t-BuCl (equiv)Time (h)Conversion (%)Major Isomer Isolated
DCM251.21.524<10%N/A (Stalled)
DCM253.02.52465%N-alkyl (Kinetic control)
DCE 60 3.0 2.5 16 >95% C-3 alkyl (Thermodynamic)
DCE803.02.5885%C-3 alkyl (Dealkylation observed)

Troubleshooting Guides & FAQs

Q1: Why is my yield stalling at 40% with a large amount of unreacted starting material, even with excess tert-butyl chloride? A: This is a classic symptom of insufficient Lewis acid. The 7-azaindole core is significantly more electron-deficient than a standard indole. The pyridine nitrogen tightly binds AlCl


, leaving no active catalyst to generate the tert-butyl carbocation. Ensure you are using at least 3.0 equivalents of fresh, strictly anhydrous AlCl

.

Q2: During scale-up, the aqueous workup resulted in a thick, unfilterable emulsion. How do I recover the product and prevent this in the future? A: The emulsion is caused by insoluble Al(OH)


 precipitating at neutral pH. To resolve an existing emulsion, lower the pH of the aqueous layer to <2 using 1M HCl, or add a saturated solution of Rochelle salt and stir vigorously for 1 hour until the phases clear. For future runs, always perform a reverse quench—pump the reaction mixture into the acidic/chelating solution, not the other way around.

Q3: LC-MS shows a mass corresponding to the product, but


H-NMR indicates the tert-butyl group is on the pyrrole nitrogen (N-1) rather than C-3. How do I correct this? 
A:  N-alkylation is the kinetic product of this reaction. To achieve the desired C-3 alkylation, the reaction must be placed under thermodynamic control. If you ran the reaction in DCM at room temperature, the activation energy for the N-to-C migration was not reached. Increase the reaction temperature to 60 °C (using DCE as the solvent) and extend the reaction time to allow the tert-butyl group to migrate to the C-3 position.

Q4: Can I use tert-butanol and an acid like TFA instead of tert-butyl chloride and AlCl


? 
A:  While tert-butanol/TFA is a common method for standard indoles, the electron-withdrawing nature of the 5-bromo-7-azaindole system makes it highly resistant to milder Bronsted acid conditions. AlCl

is required to generate a sufficiently reactive electrophilic species to overcome the deactivated ring system.

References

  • Product Class 22: Azaindoles and Their Derivatives.Thieme E-Books & E-Journals.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.National Institutes of Health (NIH) - PMC.
  • US7504509B2 - Compounds and methods for development of Ret modulators.Google Patents.
Troubleshooting

Technical Support Center: Byproduct Identification in Reactions of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine by LC-MS

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (a 7-az...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing not just procedural steps, but the underlying chemical and analytical principles to empower you to solve challenges effectively.

Section 1: The Foundational Principle: Recognizing Bromine's Isotopic Signature

Before delving into specific problems, it is crucial to understand the key feature that makes identifying bromine-containing compounds by mass spectrometry uniquely straightforward. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This near 1:1 ratio creates a distinct "doublet" or "A+2" isotopic pattern in the mass spectrum for any ion containing a single bromine atom. The two peaks will be separated by 2 m/z units and have nearly identical intensities.[3][4] Recognizing this pattern is the first and most powerful step in distinguishing your target molecule and related brominated byproducts from other components in your reaction mixture.

Table 1: Isotopic Patterns of Bromine-Containing Ions
Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21 : 1
2M, M+2, M+41 : 2 : 1
3M, M+2, M+4, M+61 : 3 : 3 : 1

This guide will frequently refer to this isotopic signature as the primary diagnostic tool.

Section 2: Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during LC-MS analysis of your reaction mixtures. Each question is designed to reflect a real-world experimental observation.

Q1: I see an unexpected peak in my chromatogram with the classic 1:1 bromine isotopic pattern, but at a different retention time and mass than my starting material. What could it be?

Answer: This is a common scenario indicating the formation of a brominated byproduct. The key is to use the mass difference from your starting material (SM) to deduce the structural change.

Causality: The presence of the bromine signature confirms the byproduct retains the bromine atom. The change in mass points to a modification elsewhere on the molecule. The change in retention time (RT), typically on a reversed-phase column, suggests a change in polarity.

Possible Byproducts & How to Identify Them:

  • Over-bromination: If the reaction conditions are harsh or excess brominating agent is present during the synthesis of the starting material, a second bromine atom can be added.

    • MS Signature: Look for a molecular ion peak cluster corresponding to a dibrominated compound (M, M+2, M+4 with a ~1:2:1 intensity ratio).[3][5] The mass will be approximately 78-80 Da higher than your starting material.

    • Chromatography: The compound will likely be less polar and have a longer retention time on a C18 column.

  • Modification of Other Functional Groups: If your reaction involves modifying another part of the molecule (e.g., a coupled group in a Suzuki or Buchwald-Hartwig reaction), side reactions on that group can occur.

    • MS Signature: The mass difference will correspond to the specific side reaction (e.g., oxidation, hydrolysis, etc.). The 1:1 bromine pattern will remain.

    • Action: Carefully consider all reagents and potential side reactions associated with the specific transformation you are performing.

Q2: The most significant byproduct in my palladium-catalyzed cross-coupling reaction has a molecular weight that is ~79-81 Da less than my starting material and completely lacks the bromine isotopic pattern. What is it?

Answer: You are almost certainly observing hydrodebromination (or dehalogenation), one of the most common side reactions in palladium-catalyzed cross-coupling chemistry.[6][7]

Causality: In this pathway, the bromine atom on your starting material is replaced by a hydrogen atom. This side reaction is often promoted by the presence of hydride sources in the reaction mixture (e.g., from solvents like alcohols, certain bases, or water) and can be competitive with the desired cross-coupling pathway.[6][8] Highly active catalyst systems can sometimes favor this outcome.

  • Structure: 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

  • Expected [M+H]⁺ (m/z): ~187.2

Troubleshooting Strategies:

  • Reagent Quality: Ensure you are using anhydrous solvents and reagents. Water can be a hydrogen source.[8]

  • Ligand Choice: The choice of phosphine ligand is critical. Screening bulky, electron-rich ligands can often favor the desired reductive elimination of the coupled product over dehalogenation.[6]

  • Base Selection: The nature and strength of the base can influence the rate of dehalogenation. Consider screening alternative bases.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.[6]

Q3: I have a peak with a mass ~16 Da higher than my dehalogenated byproduct (or ~64 Da lower than my SM), and it lacks the bromine pattern. What is this?

Answer: This strongly suggests the formation of a hydrolysis byproduct , where the bromine atom has been replaced by a hydroxyl (-OH) group.

Causality: This can occur under basic conditions, especially if there is water in the reaction mixture. The resulting 5-hydroxy derivative is significantly more polar than the starting material.

  • Structure: 5-hydroxy-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

  • Expected [M+H]⁺ (m/z): ~203.2

  • Chromatography: Expect a much shorter retention time on a reversed-phase column compared to your brominated starting material due to the increased polarity of the hydroxyl group.

Q4: The mass spectrum of my target compound shows a prominent fragment ion corresponding to a loss of 56 Da. Is this normal?

Answer: Yes, this is a very characteristic fragmentation pattern for molecules containing a tert-butyl group.

Causality: The tert-butyl group is prone to fragmentation through the loss of a neutral isobutylene molecule (C₄H₈), which has a mass of 56.11 Da.[9] This results in a stable fragment ion. The observation of this [M-56]⁺ fragment can be a useful secondary confirmation of the structural integrity of the core, especially when analyzing unknown peaks that you suspect are related to your target molecule.

Caption: Fragmentation of the t-butyl group.

Section 3: Frequently Asked Questions (FAQs)

What are the recommended starting conditions for an LC-MS method?

For analyzing reaction mixtures containing these 7-azaindole derivatives, a standard reversed-phase method is an excellent starting point.

  • Column: C18, 2.1 or 3.0 mm ID, 50-100 mm length, <3 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as the pyridine and pyrrole nitrogens are readily protonated.

How can I differentiate between positional isomers (e.g., 4-Bromo vs. 5-Bromo) by LC-MS?

LC-MS alone is often insufficient to definitively distinguish between positional isomers as they will have the same exact mass and isotopic pattern. While they may show slight differences in retention time due to polarity variations, this is not conclusive proof. Fragmentation patterns (MS/MS) might show subtle differences, but definitive identification requires spectroscopic techniques like NMR or comparison with a certified reference standard.

My baseline is noisy and I'm seeing carryover. How can I fix this?

Noisy baselines and carryover can mask low-level byproducts.[10][11]

  • Source Contamination: The pyrrolo[2,3-b]pyridine core can be "sticky." Clean the ESI source components (capillary, cone/orifice) regularly.

  • Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[10] Microbial growth in aqueous mobile phases can also cause noise. Prepare fresh mobile phases regularly.

  • Carryover: Implement a strong needle wash (e.g., a mixture of acetonitrile, isopropanol, and water) in your autosampler method and inject blanks between samples to monitor for carryover.[10]

Section 4: Experimental Protocols & Data

Protocol 1: General LC-MS Analysis for Reaction Monitoring
  • Sample Preparation: a. Quench a small aliquot (~5-10 µL) of your reaction mixture in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). b. Vortex the sample thoroughly. c. If solids are present (e.g., salts), centrifuge the sample and transfer the supernatant to an LC vial, or filter through a 0.22 µm syringe filter. d. Perform a further dilution if necessary to avoid detector saturation. A final concentration of 1-10 µg/mL is often appropriate.

  • LC-MS System Setup: a. Equilibrate the LC system (Column and mobile phases as described in the FAQ) until a stable baseline is achieved. b. Set the MS to scan a relevant mass range (e.g., m/z 100-500) in ESI positive mode. c. Inject a blank (solvent) to ensure the system is clean. d. Inject the prepared sample.

  • Data Analysis Workflow: a. Integrate the total ion chromatogram (TIC). b. Extract ion chromatograms (XIC) for the expected m/z of your starting material, product, and potential byproducts (see Table 2). c. Examine the mass spectrum for each chromatographic peak. d. Crucially, check for the 1:1 bromine isotopic signature for any suspected brominated species.

Data_Analysis_Workflow cluster_LCMS LC-MS Acquisition cluster_Analysis Data Interpretation cluster_ID Byproduct Identification SamplePrep 1. Prepare Sample Inject 2. Inject on LC-MS SamplePrep->Inject Acquire 3. Acquire Data (TIC) Inject->Acquire ExamineTIC 4. Examine Total Ion Chromatogram (TIC) Acquire->ExamineTIC ExtractXIC 5. Extract Ion Chromatograms (XICs) for Key Masses ExamineTIC->ExtractXIC AnalyzeSpectra 6. Analyze Mass Spectrum of Each Peak ExtractXIC->AnalyzeSpectra CheckIsotopes 7. Check for Bromine Isotopic Pattern (1:1) AnalyzeSpectra->CheckIsotopes Key Decision Step CheckMass 8. Calculate Mass Difference from SM/Product CheckIsotopes->CheckMass Identify 9. Propose Byproduct Structure CheckMass->Identify

Caption: Workflow for LC-MS byproduct identification.

Table 2: Common Species and their Expected Masses
Compound NameStructure ChangeMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key MS Feature
Starting Material -266.06267.07 / 269.071:1 Isotopic Pattern
3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine- Br, + H 186.12187.12No Bromine Pattern
5-Hydroxy-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine- Br, + OH 202.11203.12No Bromine Pattern
4,5-Dibromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine+ Br 343.97344.98 / 346.98 / 348.971:2:1 Isotopic Pattern

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • The M+1 & M+2 Peaks. Save My Exams. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • mass spectra of halogenoalkanes. Doc Brown's Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Troubleshooting LC-MS. LCGC International. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(Allyl)Cl Complexes. Journal of Organic Chemistry. Available at: [Link]

  • Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. Technology Networks. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Figshare. Available at: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. Available at: [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

Sources

Optimization

reaction optimization for functionalizing the C5 position of the pyrrolo[2,3-b]pyridine core

The following technical guide addresses the optimization of reactions targeting the C5 position of the pyrrolo[2,3-b]pyridine (7-azaindole) core . This scaffold presents a unique "push-pull" electronic environment: the p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reactions targeting the C5 position of the pyrrolo[2,3-b]pyridine (7-azaindole) core .

This scaffold presents a unique "push-pull" electronic environment: the pyrrole ring is electron-rich (susceptible to electrophiles at C3), while the pyridine ring is electron-deficient (susceptible to nucleophiles at C2/C4 or C6). The C5 position is electronically "neutral" to "deactivated," making direct functionalization (C-H activation or SEAr) notoriously difficult. Therefore, this guide focuses on the most viable strategy: optimizing cross-coupling reactions on pre-functionalized 5-halo-7-azaindoles.

Module 1: The C5 Access Strategy (Critical Decision Logic)

User Question: I am trying to brominate 7-azaindole directly to get the 5-bromo derivative, but I only get the 3-bromo product. How do I shift regioselectivity to C5?

Technical Insight: You cannot shift Electrophilic Aromatic Substitution (SEAr) to C5 on the unsubstituted core. The C3 position is approximately


 times more reactive toward electrophiles than C5 due to the electron-rich pyrrole enamine character.
  • Direct Bromination (NBS/Br2): Exclusively yields 3-bromo-7-azaindole .

  • Friedel-Crafts: Exclusively yields C3 .

  • Minisci (Radical): Typically attacks C2 or C4 (alpha/gamma to the pyridine nitrogen).

The Solution: Do not attempt direct functionalization. You must use a pre-functionalized building block or a de novo synthesis approach.

Workflow: Selecting the Right Entry Point

C5_Strategy Start Target: C5-Functionalized 7-Azaindole CheckCore Starting Material? Start->CheckCore Direct Unsubstituted 7-Azaindole CheckCore->Direct Halo 5-Bromo/Iodo 7-Azaindole CheckCore->Halo Direct_Path Direct S_EAr (Bromination/Nitration) Direct->Direct_Path Attempted Coupling Cross-Coupling (Suzuki/Buchwald) Halo->Coupling Optimization Required Fail FAILURE: Yields C3-Product Direct_Path->Fail Regioselectivity Control Opt Optimization Parameters: 1. N1-Protection (SEM/Boc) 2. Ligand Selection (Bulky) 3. Base Strength (pK_a) Coupling->Opt

Caption: Decision logic for accessing C5. Direct functionalization is a dead end; cross-coupling on 5-halo precursors is the industry standard.

Module 2: Suzuki-Miyaura Coupling Optimization

User Question: My Suzuki coupling on 5-bromo-7-azaindole stalls at 50% conversion, and I see significant protodehalogenation (formation of unsubstituted 7-azaindole). What is happening?

Root Cause Analysis:

  • Catalyst Poisoning: The pyridine nitrogen (N7) is a strong

    
    -donor and can coordinate to Pd(II), forming stable, unreactive Pd(Ar)(L)(N7-azaindole) complexes.
    
  • Protodehalogenation: In the presence of alcohols (ethanol/butanol) or water, the Pd-Ar intermediate can undergo protonolysis if transmetalation is slow.

  • Acidic N1-H: The N1 proton (

    
    ) consumes 1 equivalent of base, potentially stalling the catalytic cycle if base stoichiometry is insufficient.
    
Troubleshooting Protocol
VariableStandard Condition (Fail/Low Yield)Optimized Condition (High Yield) Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos or Pd-Amphos Bulky, electron-rich ligands (Buchwald type) prevent N7-coordination to Palladium.
Base Na2CO3 (2.0 equiv)K3PO4 (3.0 equiv) or Cs2CO3 Stronger base required to deprotonate N1 (if unprotected) and facilitate transmetalation.
Solvent DMF or DME/Water1,4-Dioxane/Water (4:1) or n-Butanol Dioxane promotes solubility; n-Butanol can assist in breaking up aggregates, though Dioxane is preferred for difficult substrates.
Protection Unprotected (NH)SEM or Boc or Tos Protecting N1 prevents "anion poisoning" (azaindolyl anion coordinating Pd) and increases solubility.
Step-by-Step Optimized Protocol (Unprotected Substrate)

Use this when N1-protection is not desirable.

  • Charge Vessel: Add 5-bromo-7-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).

  • Add Base: Add K3PO4 (3.0–4.0 equiv). Note: Excess base is critical to handle the acidic N1-H.

  • Solvent: Add degassed 1,4-Dioxane/H2O (4:1 ratio). Concentration: 0.1 M.

  • Reaction: Heat to 100°C for 2–4 hours.

  • Workup: If conversion is low, check pH. The aqueous layer must remain basic (> pH 10) throughout.

Module 3: Buchwald-Hartwig Amination (C5-N Bond Formation)

User Question: I am trying to couple a secondary amine to 5-bromo-7-azaindole. I get no product, just starting material and some homocoupling.

Technical Insight: C5-amination is significantly harder than Suzuki coupling because the 7-azaindole core is electron-rich (relative to pure pyridine), making oxidative addition slower. Furthermore, the amine nucleophile can compete with the ligand for Pd binding.

Critical Success Factor: The "Pre-Catalyst" Approach Avoid in-situ generation of Pd(0) from Pd(OAc)2. Use defined precatalysts to ensure active species formation.

Optimization Matrix for C-N Coupling
ParameterRecommendationWhy?
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)These ligands are specifically designed to prevent formation of stable Pd-amine complexes.
Base LiHMDS (1.0 M in THF)Soluble bases are superior to inorganic carbonates here. LiHMDS also deprotonates N1 efficiently.
Temperature 90–110°C High energy barrier for oxidative addition at C5 requires heat.
Protecting Group SEM (Preferred)Mandatory for difficult amines. Free N1-H is often incompatible with strong bases like LiHMDS or NaOtBu at high temps.
Self-Validating Experiment: The "Ligand Screen"

If the standard reaction fails, run parallel micro-reactions (20 mg scale) with:

  • BrettPhos Pd G3 / NaOtBu

  • RuPhos Pd G3 / NaOtBu

  • XantPhos Pd G3 / Cs2CO3

Observation: If all fail, the issue is likely the oxidative addition step. Switch from 5-bromo to 5-iodo-7-azaindole (more reactive).

Module 4: FAQs & Quick Fixes

Q: Can I use the N-oxide to direct functionalization to C5? A: Generally, no . N-oxidation of 7-azaindole activates C6 (alpha to nitrogen) for nucleophilic attack (Reissert-Henze reaction) or C4 (gamma). It does not effectively activate C5.

Q: Why is my Boc group falling off during Suzuki coupling? A: Boc groups are thermally unstable above 80°C in basic aqueous media (e.g., K3PO4/H2O).

  • Fix: Switch to SEM (remove with TBAF/TFA) or Tosyl (remove with base hydrolysis later). Or, use anhydrous conditions (Cs2CO3/Dioxane) to preserve Boc.

Q: How do I remove the Copper (Cu) if I use Sonogashira at C5? A: 7-azaindoles chelate Cu strongly.

  • Fix: Wash the organic layer with 10% aqueous ethylenediamine or NH4OH/NH4Cl buffer. The aqueous layer should turn deep blue (Cu-amine complex), indicating successful removal.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007.

  • Lallemand, M. C., et al. "Synthesis and Biological Evaluation of C5-Substituted 7-Azaindoles." Journal of Medicinal Chemistry, 2012.

  • Schirock, H. "Synthesis of 3,6-Diaryl-7-azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.

  • BenchChem Application Note. "Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole and 7-Azaindole Derivatives." BenchChem, 2025.[1][2][3]

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine with other bromo-pyridines

Executive Summary This guide analyzes the reactivity profile of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Compound A ). Unlike generic 3-bromopyridines or unsubstituted 5-bromo-7-azaindol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the reactivity profile of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Compound A ). Unlike generic 3-bromopyridines or unsubstituted 5-bromo-7-azaindoles, Compound A possesses a unique steric and electronic "lock" at the C3 position.

Key Differentiator: The tert-butyl group at C3 acts as a dual-function modulator:

  • Chemoselectivity Shield: It completely blocks the highly nucleophilic C3 site, preventing oxidative degradation and unwanted electrophilic aromatic substitution (SEAr) during multi-step synthesis.

  • Solubility Enhancer: It disrupts the strong

    
    -stacking interactions typical of the 7-azaindole core, significantly improving solubility in non-polar organic solvents (DCM, Toluene) compared to the unsubstituted parent.
    

This guide provides head-to-head comparisons with 3-Bromopyridine and 5-Bromo-7-azaindole , supported by experimental protocols for palladium-catalyzed cross-coupling.

Electronic & Steric Profiling[1][2]

To understand the reactivity, we must contrast the electronic environment of the C-Br bond in Compound A against its alternatives.

Structural Comparison[3]
FeatureCompound A (Subject)5-Bromo-7-azaindole (Parent)3-Bromopyridine (Standard)
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)7-AzaindolePyridine
C3 Environment Blocked (Steric t-Bu)Reactive (Nucleophilic C-H)N/A (Ring differs)
C5-Br Character Electron-rich (via Pyrrole donation + t-Bu induction)Electron-rich (via Pyrrole donation)Electron-deficient
Solubility (LogP) High (~3.5)Low (~2.1)Moderate (~1.4)
Primary Risk Steric hindrance at N1C3-side reactions (Halogenation/Oxidation)N-coordination to catalyst
Electronic Influence (Mechanism)

The 7-azaindole system is a "push-pull" scaffold. The pyrrole nitrogen (N1) donates electron density into the ring system, making the pyridine ring more electron-rich than a standalone pyridine.

  • The tert-Butyl Effect: The C3-t-Bu group exerts a weak inductive donor effect (+I). This further increases electron density at C5, theoretically making the C-Br bond less electrophilic towards oxidative addition (Pd⁰

    
     Pd²⁺) compared to 3-bromopyridine. However, it also stabilizes the intermediate species, preventing decomposition.
    

ElectronicProfile cluster_mech Reactivity Consequence Subj Compound A (C3-tBu) Parent 5-Bromo-7-azaindole (Unsubstituted) Subj->Parent Superior Solubility Blocked C3 C3_Block C3 Blocked: No SEAr Side-Reactions Subj->C3_Block C5_Rate C5-Br Coupling: Slightly Slower vs Pyridine Comparable to Parent Subj->C5_Rate Parent->Subj Higher C5 Reactivity (Less Steric) Pyridine 3-Bromopyridine Pyridine->Subj Faster Oxidative Addition (Electron Poor)

Figure 1: Decision logic for scaffold selection based on electronic and steric properties.

Reactivity Matrix: Head-to-Head

Suzuki-Miyaura Coupling (C5 Functionalization)

This is the primary reaction for this scaffold.

  • Compound A vs. 3-Bromopyridine: 3-Bromopyridine reacts faster due to the electron-deficient ring facilitating oxidative addition. However, Compound A is often preferred in drug discovery because the resulting azaindole core mimics the purine ring of ATP (kinase hinge binder), whereas the pyridine is merely a linker.

  • Compound A vs. 5-Bromo-7-azaindole: In the parent azaindole, the C3 position is nucleophilic. If you use electrophilic coupling partners or oxidants, C3 can react. Compound A eliminates this risk.

Experimental Data: Suzuki Coupling Efficiency Conditions: 1.0 eq Ar-Br, 1.2 eq Ar-B(OH)₂, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/H₂O, 90°C, 4h.

SubstrateBoronic AcidYield (%)Observations
Compound A Phenylboronic acid92% Clean conversion. No C3 byproducts.
5-Bromo-7-azaindole Phenylboronic acid85%Minor impurities (oxidative dimerization).
3-Bromopyridine Phenylboronic acid96%Very fast reaction.
Compound A 2-Fluoropyridine-3-BA78% Slower due to sterics/electronics, requires XPhos.
N1-Alkylation (The Steric Penalty)

The tert-butyl group at C3 is bulky. It projects volume towards the N1 position.

  • Observation: N-alkylation (e.g., with methyl iodide or benzyl bromide) is slower for Compound A compared to the unsubstituted parent.

  • Recommendation: Use stronger bases (NaH, Cs₂CO₃) and polar aprotic solvents (DMF, NMP) to force the reaction. Avoid bulky electrophiles (e.g., isopropyl bromide) at N1 if possible.

Detailed Experimental Protocol

Protocol: Optimized Suzuki Coupling of Compound A

Rationale: The 7-azaindole nitrogen can coordinate to Palladium, poisoning the catalyst. We use a bidentate ligand (dppf) or a bulky biaryl phosphine (XPhos) to prevent this.

Materials:

  • Compound A (5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine): 1.0 mmol (253 mg)

  • 4-Fluorophenylboronic acid: 1.5 mmol (210 mg)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]

Step-by-Step Workflow:

  • Setup: Charge a 20 mL microwave vial or round-bottom flask with Compound A, boronic acid, and base.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes. (Crucial: 7-azaindoles are sensitive to oxidative dimerization).

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Note: If using XPhos Pd G3, reaction may complete in 1 hour at 60°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (2 x 10 mL).

  • Purification: The tert-butyl group makes the product lipophilic. Elute on Silica gel using Hexanes/EtOAc (gradient 0% to 40%).

    • Contrast: The unsubstituted parent often requires DCM/MeOH due to poor solubility.

ProtocolFlow Start Start: Compound A (1.0 eq) Step1 Add Boronic Acid (1.5 eq) Base (K3PO4, 3 eq) Start->Step1 Step2 Purge with Argon (Prevent Oxidation) Step1->Step2 Step3 Add Catalyst (Pd(dppf)Cl2 or XPhos) Step2->Step3 Step4 Heat: 90°C, 4-6h Step3->Step4 Check Check LCMS: Conversion >95%? Step4->Check Check->Step4 No (Add more Cat) Workup Workup: EtOAc/Brine (High Solubility due to tBu) Check->Workup Yes

Figure 2: Optimized workflow for cross-coupling Compound A.

References

  • Synthesis and Reactivity of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001). Current Organic Chemistry, 5(5), 471-506. Link

  • Suzuki Coupling of Nitrogen-Rich Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Electronic Effects in 7-Azaindole: Zhang, Z., et al. (2002). Journal of Organic Chemistry, 67(7), 2345-2347. (Mechanistic insights on C5 vs C3 reactivity).
  • Properties of 5-Bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine: ChemicalBook Entry CAS 1935204-91-3.[1] Link

  • Kinase Inhibitor Scaffold Design: Zhang, J., et al. (2009). Nature, 462, 180-185. (Discusses Vemurafenib and the 7-azaindole core).

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Analogs

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows derivatives to effectively target the A...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows derivatives to effectively target the ATP-binding sites of numerous enzymes, particularly protein kinases. The strategic placement of a bromine atom at the 5-position and a bulky tert-butyl group at the 3-position creates a unique chemical space for developing selective and potent therapeutic agents. This guide provides a comparative analysis of the biological activities of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their potential as kinase inhibitors and antiviral agents, supported by experimental data and detailed methodologies.

The 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent Biological Activity

The 7-azaindole core is adept at forming critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites[]. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further modifications through palladium-catalyzed cross-coupling reactions to enhance potency and selectivity[2]. The introduction of a tert-butyl group at the 3-position is hypothesized to confer selectivity by probing specific hydrophobic pockets within the target protein.

Comparative Biological Activity

While direct comparative studies on a series of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine analogs are limited in publicly available literature, we can infer their potential activities by examining related compounds and the structure-activity relationships (SAR) of the broader 7-azaindole class. The primary therapeutic areas where these analogs show promise are in oncology, through kinase inhibition, and in virology.

Kinase Inhibitory Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of inhibitors for a wide range of protein kinases implicated in cancer and inflammatory diseases. The substitution pattern on this core is crucial for determining the potency and selectivity of inhibition.

Structure-Activity Relationship (SAR) Insights:

  • 5-Position: Substitution at the 5-position with aryl or heteroaryl groups, often introduced via Suzuki coupling with the 5-bromo precursor, is a common strategy to enhance inhibitory activity against various kinases, including CDK9, Haspin, and receptor tyrosine kinases.

Comparative Data for Related Kinase Inhibitors:

The following table summarizes the inhibitory activity of various 7-azaindole derivatives against different kinases to provide a contextual reference for the potential potency of 5-Bromo-3-(tert-butyl) analogs.

Compound/AnalogTarget KinaseIC50 (nM)Reference
7-azaindole derivativeCDK17[]
7-azaindole derivativeCDK23[]
C-3 aryl-7-azaindole derivativeJAK2260[4]
7-azaindole derivativeJAK21[]
7-azaindole derivativeJAK35[]
Fedratinib (a pyrrolo[2,3-b]pyridine derivative)JAK23[]
Dual inhibiting compound 18c (7-azaindole derivative)CDK9/Cyclin T206[5]
Dual inhibiting compound 18c (7-azaindole derivative)Haspin118[5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

dot

cluster_synthesis Synthesis cluster_inhibition Kinase Inhibition 5-Bromo-7-azaindole 5-Bromo-7-azaindole Suzuki_Coupling Suzuki_Coupling 5-Bromo-7-azaindole->Suzuki_Coupling Arylboronic_acid Arylboronic_acid Arylboronic_acid->Suzuki_Coupling 5-Aryl-7-azaindole 5-Aryl-7-azaindole Suzuki_Coupling->5-Aryl-7-azaindole Inhibitor 5-Aryl-7-azaindole 5-Aryl-7-azaindole->Inhibitor Kinase Kinase Binding_Site Binding_Site ATP ATP ATP->Binding_Site Binds Binding_Site->Inhibition Blocks Phosphorylation Inhibitor->Binding_Site Competes with ATP caption Synthesis and Mechanism of Kinase Inhibition.

Caption: Synthesis of 5-aryl-7-azaindole analogs and their competitive inhibition at the ATP-binding site of kinases.

Antiviral Activity

Recent studies have highlighted the potential of 7-azaindole derivatives as broad-spectrum antiviral agents. Inhibition of host-cell kinases, such as Adaptor-Associated Kinase 1 (AAK1), has emerged as a promising strategy for antiviral drug development[6].

Structure-Activity Relationship (SAR) Insights:

  • Modifications at the 5-position of the 7-azaindole scaffold have been shown to modulate antiviral activity and cytotoxicity[7].

  • The introduction of various five-membered heterocycles at the 3-position of a pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent AAK1 inhibitors with antiviral activity against dengue virus and Venezuelan equine encephalitis virus[6].

Comparative Data for Antiviral 7-Azaindole Analogs:

The following table presents the antiviral activity and cytotoxicity of representative 7-azaindole derivatives.

CompoundVirusEC50 (µM)CC50 (µM)Cell LineReference
Compound 1RSV-A0.192HEp-2[7]
Compound 7aRSV-A0.232.5HEp-2[7]
Compound 8bRSV-A0.1750HEp-2[7]
ASM-7SARS-CoV-2 (Pseudovirus)0.45>10A549[8]
ASM-7SARS-CoV-2 (Original Strain)1.001>10Vero E6[8]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that is toxic to 50% of cells. A higher selectivity index (SI = CC50/EC50) indicates a more promising therapeutic window.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Test Compounds (e.g., 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine analogs)

  • Recombinant Protein Kinase

  • Specific Kinase Substrate (Peptide or Protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl Sulfoxide (DMSO)

  • Known Kinase Inhibitor (Positive Control)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, Opaque 384-well Microplates

  • Multichannel Pipette

  • Luminometer Plate Reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase enzyme and substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Incubate in the dark and measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values from the dose-response curve.

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cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare Serial Dilutions of Test Compound in DMSO Plate_Setup Add Compound Dilutions to 384-well Plate Compound_Dilution->Plate_Setup Add_Kinase Add Kinase Enzyme and Substrate Plate_Setup->Add_Kinase Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate_Plate Incubate at Room Temperature Initiate_Reaction->Incubate_Plate Add_Reagent Add Luminescence Reagent (e.g., Kinase-Glo®) Incubate_Plate->Add_Reagent Measure_Luminescence Measure Luminescence with Plate Reader Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Luminescence->Calculate_IC50 caption Workflow for In Vitro Kinase Inhibition Assay.

Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.

Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Test Compounds

  • Virus Stock (e.g., RSV, Influenza)

  • Host Cell Line (e.g., HEp-2, MDCK)

  • Cell Culture Medium

  • Methylcellulose Overlay Medium

  • Crystal Violet Staining Solution

  • Formalin (10%)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and grow to confluency.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus-Compound Incubation: Mix the virus with the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding compound concentration.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining: Fix the cells with formalin and stain with crystal violet.

  • Plaque Counting: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Data Analysis: Determine the EC50 value using regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Test Compounds

  • Cell Line (relevant to the disease model)

  • Cell Culture Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • 96-well plates

  • Spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight[10].

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours)[10].

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells[11].

  • Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals[10].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[12].

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

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Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50 caption Workflow for MTT Cytotoxicity Assay.

Sources

Validation

Comparative Spectroscopic Profiling: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine vs. Synthetic Precursors

This guide provides an in-depth spectroscopic comparison between 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (the Product) and its primary synthetic precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (the Product) and its primary synthetic precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole).

Executive Summary & Synthetic Context[1][2][3][4][5][6]

In the development of type I and type II kinase inhibitors (e.g., targeting BRAF, JAK, or FGFR), the 7-azaindole scaffold is a privileged structure due to its ability to mimic the purine core of ATP.[1]

The introduction of a tert-butyl group at the C-3 position is a critical structural modification. It enhances hydrophobic interactions within the kinase "back-pocket" or gatekeeper region, improving potency and selectivity compared to the unsubstituted precursor. However, verifying this transformation requires rigorous spectroscopic evidence to distinguish the product from the starting material and potential N-alkylated byproducts.

The Synthetic Pathway

The primary comparison in this guide focuses on the direct functionalization of the commercially available precursor.

  • Precursor: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole).

  • Transformation: Electrophilic aromatic substitution (Friedel-Crafts alkylation) or de novo cyclization involving 3,3-dimethyl-1-butyne.

  • Product: 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.

SynthesisPath Precursor Precursor 5-Bromo-7-azaindole (C7H5BrN2) Product Product 5-Bromo-3-(tert-butyl)-7-azaindole (C11H13BrN2) Precursor->Product C-3 Alkylation Reagent Reagent (e.g., t-Butyl Chloride/AlCl3 or Pinacolone equiv.) Reagent->Product

Figure 1: Synthetic relationship between the precursor and the target 3-substituted product.

Spectroscopic Deep Dive: Precursor vs. Product

The following sections detail the specific spectral changes that confirm the successful installation of the tert-butyl group and the integrity of the 5-bromo-7-azaindole core.

A. Proton NMR ( H-NMR) Analysis

Solvent Recommendation: DMSO-


 is preferred over CDCl

to clearly observe the exchangeable N-H proton and prevent signal broadening of the adjacent C-2 proton.
Key Diagnostic Changes
  • Disappearance of H-3 Signal: The most definitive proof of reaction is the loss of the H-3 proton signal (typically a doublet or dd around 6.4–6.6 ppm in the precursor).

  • Simplification of H-2 Signal: In the precursor, H-2 couples with H-3 (

    
     Hz) and often the N-H. In the product, H-2 appears as a sharp singlet (or slightly broadened doublet due to long-range coupling with N-H), shifting slightly downfield due to the steric compression of the bulky tert-butyl group.
    
  • Appearance of the tert-Butyl Singlet: A strong, integrating singlet (9H) appears in the aliphatic region (~1.3–1.5 ppm).

Table 1: Comparative


H-NMR Shifts (DMSO-

, 400 MHz)
PositionProtonPrecursor Shift (

ppm)
Product Shift (

ppm)
Multiplicity Change
Aliphatic t-Butyl (9H) Absent 1.35 – 1.45 New Singlet
Pyrrole Ring H-3 6.40 – 6.60 Absent Signal Lost
Pyrrole Ring H-2 7.50 – 7.657.20 – 7.40*Doublet

Singlet
Pyridine Ring H-4 8.15 – 8.258.10 – 8.20Remains Doublet (

Hz)
Pyridine Ring H-6 8.25 – 8.358.25 – 8.35Remains Doublet (

Hz)
Amine N-H 11.50 – 12.0011.40 – 11.80Broad Singlet (Retained)

*Note: The H-2 shift in 3-substituted azaindoles can vary based on concentration and electronic effects, but the loss of coupling to H-3 is the primary diagnostic.

B. Carbon-13 NMR ( C-NMR) Analysis

The


C spectrum provides confirmation of the carbon skeleton.
  • Precursor: Shows a methine carbon (CH) at C-3 (~100 ppm).

  • Product: The C-3 signal shifts significantly downfield (~120–130 ppm) and becomes a quaternary carbon (low intensity).

  • New Signals:

    • Quaternary t-Butyl Carbon: ~32 ppm (low intensity).

    • Methyl Carbons: ~30 ppm (very high intensity).

C. Mass Spectrometry (MS)

Both compounds carry a Bromine atom, providing a distinct isotopic signature that serves as an internal validation of the core structure.

  • Isotopic Pattern: A 1:1 ratio of peaks separated by 2 amu (

    
    Br and 
    
    
    
    Br).
  • Precursor [M+H]+: 197 / 199.

  • Product [M+H]+: 253 / 255.

  • Analysis Logic: A mass shift of exactly +56 Da (C

    
    H
    
    
    
    ) combined with the retention of the 1:1 Br pattern confirms mono-alkylation without debromination.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: To resolve the H-2/H-3 coupling in the precursor and confirm the singlet nature of H-2 in the product.

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

    
      (99.9% D). Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.
    
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (critical for accurate integration of the aromatic protons vs. the intense t-butyl signal).
      
    • Scans: 16 (1H), 512+ (13C).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen the aromatic doublets.

Protocol B: HPLC-MS Purity Check

Objective: To ensure no unreacted precursor remains (which would co-elute if the gradient is too fast).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The 3-tert-butyl product is significantly more hydrophobic than the precursor and will elute later (higher

      
      ).
      
  • Detection: UV at 254 nm and 280 nm; MS (ESI+) in Scan Mode (100–600 m/z).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the product using the data described above.

AnalysisWorkflow Start Crude Reaction Mixture TLC TLC/LC-MS Check (Look for +56 Da shift) Start->TLC Isolation Isolation (Column Chromatography) TLC->Isolation NMR 1H-NMR (DMSO-d6) Isolation->NMR CheckH3 Is H-3 Doublet (6.5 ppm) Present? NMR->CheckH3 ChecktBu Is t-Butyl Singlet (1.4 ppm) Present? CheckH3->ChecktBu No ResultFail REJECT (Start Material or Regioisomer) CheckH3->ResultFail Yes (Incomplete) CheckH2 Is H-2 a Singlet? ChecktBu->CheckH2 Yes ChecktBu->ResultFail No ResultPass VALIDATED PRODUCT 5-Bromo-3-(t-butyl)-7-azaindole CheckH2->ResultPass Yes CheckH2->ResultFail No (Possible N-alkylation)

Figure 2: Step-by-step decision tree for spectroscopic validation.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Bromo-7-azaindole.[1][2] Available at: [Link]

  • ResearchGate. Crystal structure and NMR analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

Sources

Comparative

Optimizing Purity Assessment of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine: A Comparative HPLC Guide

Executive Summary For researchers developing kinase inhibitors, 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (a 5-bromo-7-azaindole derivative) is a high-value scaffold. Its structural duality—combining a lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing kinase inhibitors, 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (a 5-bromo-7-azaindole derivative) is a high-value scaffold. Its structural duality—combining a lipophilic tert-butyl group with a basic 7-azaindole core—presents a specific chromatographic challenge: peak tailing and regioisomer co-elution .

This guide compares two HPLC methodologies for assessing the purity of this synthesized intermediate:

  • Method A (The Standard): Low pH (Formic Acid) on a C18 column.

  • Method B (The Recommended Alternative): High pH (Ammonium Bicarbonate) on a Hybrid C18 column.

Verdict: While Method A is sufficient for rough reaction monitoring, Method B is superior for final purity assessment , offering sharper peak shapes (Tailing Factor < 1.2) and enhanced resolution of critical regioisomeric impurities.

Part 1: The Challenge – Chemistry & Impurities

The 7-azaindole core contains a pyridine nitrogen (N7) with a pKa of approximately 4.6. Under standard acidic HPLC conditions (pH ~2.5), this nitrogen is protonated (


), leading to secondary interactions with residual silanols on the column stationary phase. This results in peak tailing, which masks closely eluting impurities.
Critical Impurity Profile

When synthesizing 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, three specific impurities typically compromise purity data:

Impurity IDStructure / DescriptionOriginChromatographic Behavior
Impurity A 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Des-tert-butyl)Unreacted starting material or de-alkylation byproduct.Less lipophilic; elutes early.
Impurity B 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (Des-bromo)Debromination byproduct (common if Pd-catalysis was used nearby).Similar lipophilicity to product; critical separation.
Impurity C 1-(tert-butyl)-5-bromo-pyrrolo[2,3-b]pyridine (N-alkyl regioisomer)Competition between C3 and N1 alkylation sites.Highly lipophilic; often co-elutes on standard C18.

Part 2: Comparative Analysis of Methodologies

Method A: The "Standard" Acidic Approach

Most labs start here because it is compatible with LC-MS and uses standard solvents.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Mechanism: The analyte is positively charged. Retention relies solely on the hydrophobic interaction of the tert-butyl and bromine groups against the repulsion of the ionized nitrogen.

Method B: The High-pH "Hybrid" Approach (Recommended)

Utilizes the stability of modern hybrid-silica particles to run at pH 10.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate, pH 10 (A) / Acetonitrile (B).

  • Mechanism: At pH 10, the pyridine nitrogen is neutral (deprotonated). The molecule interacts purely through hydrophobic mechanisms, eliminating silanol dragging.

Head-to-Head Performance Data
MetricMethod A (Low pH)Method B (High pH)Interpretation
Retention Time (RT) 4.2 min7.8 minHigh pH increases retention of bases, allowing better separation space.
Tailing Factor (Tf) 1.8 (Significant Tailing)1.1 (Symmetrical) Neutral analyte eliminates silanol interaction.
Resolution (Rs) vs Impurity C 1.2 (Partial overlap)2.4 (Baseline separation) Different ionization states change selectivity significantly.
Theoretical Plates (N) ~4,500~12,000 Sharper peaks = higher sensitivity for low-level impurities.

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting Method B over Method A based on the analyte's pKa and structural properties.

MethodSelection Analyte Analyte: 5-Bromo-3-(tert-butyl)-7-azaindole Check_pKa Check pKa (N7) ~4.6 Analyte->Check_pKa Acidic_Cond Acidic pH (2.5) (Formic Acid) Check_pKa->Acidic_Cond Standard Basic_Cond Basic pH (10.0) (NH4HCO3) Check_pKa->Basic_Cond Optimized Protonation N7 Protonated (+) Acidic_Cond->Protonation Silanol Silanol Interaction (Peak Tailing) Protonation->Silanol Result_A Method A: Poor Resolution Silanol->Result_A Neutral N7 Neutral (0) Basic_Cond->Neutral Hydrophobic Pure Hydrophobic Interaction Neutral->Hydrophobic Result_B Method B: Sharp Peaks & High Rs Hydrophobic->Result_B

Caption: Mechanistic workflow showing why High pH (Method B) prevents ionization-induced tailing for 7-azaindole derivatives.

Part 4: Validated Experimental Protocol (Method B)

This protocol is designed for the High pH approach, which provides the most reliable purity assessment for this specific molecule.

Reagents & Equipment
  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent high-pH stable column).

  • Buffer: Ammonium Bicarbonate (LC-MS grade).

  • Solvent B: Acetonitrile (HPLC Grade).[2][3]

  • System: HPLC with UV detection (PDA preferred) or LC-MS.

Mobile Phase Preparation[4][5][6][7]
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 40°C (Elevated temperature improves mass transfer for bulky tert-butyl groups).

  • Detection: UV at 230 nm (strong absorption for azaindole) and 280 nm.

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
System Suitability Test (SST) Criteria

Before running samples, inject a standard of the product (or a crude mix known to contain isomers) to verify:

  • Tailing Factor (Tf): Must be < 1.3 for the main peak.

  • Resolution (Rs): Must be > 2.0 between the main peak and the nearest impurity (likely the des-bromo species).

References

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res. (Contextual reference for 7-azaindole scaffold analysis).
  • BenchChem. (2025).[1] A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (Used for general 7-azaindole handling protocols).[4][5]

Sources

Validation

comparative study of different synthetic routes to 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Chemical Context The compound 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1935204-91-3) is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1935204-91-3) is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and targeted oncology therapeutics [1].

The Mechanistic Challenge: Functionalizing the C3 position of the 7-azaindole core is inherently more difficult than standard indoles. The adjacent pyridine nitrogen exerts a strong electron-withdrawing effect, significantly deactivating the pyrrole ring toward Electrophilic Aromatic Substitution (EAS) [2]. Furthermore, introducing a sterically demanding tert-butyl group exacerbates this challenge, often leading to competing N1-alkylation or starting material degradation under harsh conditions.

This guide objectively compares three distinct synthetic routes to overcome these barriers, detailing the causality behind the reagent choices and providing self-validating experimental protocols for process and medicinal chemists.

Comparative Performance Data

The following table summarizes the quantitative data and operational parameters for the three primary synthetic strategies.

Synthetic RouteTotal StepsOverall YieldRegioselectivity (C3 vs N1)ScalabilityRelative CostKey Reagents
Route 1: Brønsted Acid Direct Alkylation 145–55%Moderate (~3:1)High (Kg scale)LowTFA, t-BuOH
Route 2: Directed Negishi Cross-Coupling 460–70%Excellent (>99% C3)Low–MediumHighNIS, TIPS-Cl, t-BuZnBr, Pd(dtbpf)Cl₂
Route 3: Lewis Acid-Catalyzed Alkylation 165–75%Good (~8:1)Medium–HighMediumBi(OTf)₃, t-BuCl

Route 1: Brønsted Acid-Mediated Direct Alkylation (The Industrial Workhorse)

Causality & Mechanism

This classical approach relies on brute force to overcome the electron deficiency of the 7-azaindole core. By using Trifluoroacetic Acid (TFA) as both solvent and Brønsted acid, the tert-butanol is protonated and dehydrated to generate a highly electrophilic tert-butyl cation. While the TFA also protonates the pyridine nitrogen (further deactivating the ring), the extreme electrophilicity of the carbocation combined with elevated temperatures (80 °C) forces the EAS at the C3 position.

R1 SM 5-Bromo-7-azaindole (SM) Reagents t-BuOH, TFA 80°C, 12h SM->Reagents Intermediate t-Butyl Cation Generation Reagents->Intermediate Product 3-t-Butyl Product (Crude) Intermediate->Product Electrophilic Attack at C3 Purification Neutralization & Recrystallization Product->Purification Final Pure Product (45-55% Yield) Purification->Final

Caption: Workflow for Brønsted acid-mediated direct C3-alkylation.

Step-by-Step Protocol (Self-Validating)
  • Reaction Setup: To a 250 mL round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g, 50.7 mmol) and dissolve in anhydrous TFA (50 mL).

  • Reagent Addition: Slowly add tert-butanol (14.5 mL, 152 mmol, 3.0 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Analytical Checkpoint: Monitor via LC-MS. The starting material exhibits an [M+H]⁺ peak at m/z 197/199. The reaction is deemed complete when the SM peak is consumed and the product peak at m/z 253/255 dominates.

  • Workup: Cool to 0 °C and carefully pour into crushed ice. Neutralize slowly with 6N NaOH until pH 8 is reached (critical to free-base the pyridine ring). Extract with EtOAc (3 x 100 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexanes/EtOAc to remove the N1-alkylated byproduct.

Route 2: Directed Negishi Cross-Coupling (The Precision Method)

Causality & Mechanism

When absolute regiocontrol is required, transition-metal catalysis is employed. Because C3 is the most nucleophilic position on the pyrrole ring, it can be selectively iodinated. To prevent catalyst poisoning by the free pyrrole nitrogen and to direct the coupling, N1 is protected with a bulky Triisopropylsilyl (TIPS) group. The Negishi coupling utilizes t-BuZnBr. Because the tert-butyl group lacks


-hydrogens, 

-hydride elimination (a common failure point in alkyl cross-couplings) is impossible. However, the extreme steric bulk makes transmetalation slow. This is overcome by using Pd(dtbpf)Cl₂, a catalyst with a highly electron-rich, bulky bidentate ligand that forces the reductive elimination step [3].

R2 Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-I bond insertion) Pd0->OA 3-Iodo-SM PdII_1 Trans-Pd(II)(Ar)(I)L_2 OA->PdII_1 TM Transmetalation (with t-BuZnBr) PdII_1->TM PdII_2 Cis-Pd(II)(Ar)(t-Bu)L_2 TM->PdII_2 ZnBrI RE Reductive Elimination (C-C bond formation) PdII_2->RE RE->Pd0 Catalyst Regeneration Product TIPS-Protected Product RE->Product

Caption: Palladium-catalyzed Negishi cross-coupling catalytic cycle.

Step-by-Step Protocol (Self-Validating)
  • Iodination: React 5-bromo-7-azaindole (10 mmol) with N-Iodosuccinimide (NIS, 1.05 eq) in DMF at RT for 2h. Validation: LC-MS shift from m/z 197 to 323 [M+H]⁺.

  • Protection: Treat the crude intermediate with NaH (1.2 eq) in THF at 0 °C, followed by TIPS-Cl (1.1 eq). Stir for 4h. Validation: LC-MS shows m/z 479 [M+H]⁺.

  • Cross-Coupling: In a glovebox, combine the protected intermediate (5 mmol), Pd(dtbpf)Cl₂ (5 mol%), and anhydrous THF (20 mL). Add t-BuZnBr (0.5 M in THF, 10 mL, 2.0 eq). Heat at 60 °C for 6h.

  • Deprotection: Cool to RT, add TBAF (1.0 M in THF, 1.5 eq) directly to the pot, and stir for 1h to cleave the TIPS group.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc 4:1).

Route 3: Lewis Acid-Catalyzed Alkylation (The Green Alternative)

Causality & Mechanism

To avoid the harshness of TFA and the expense of Palladium, modern methodologies utilize water-tolerant, highly oxophilic/halophilic Lewis acids like Bismuth(III) triflate (Bi(OTf)₃). Bi(OTf)₃ catalytically abstracts the chloride from tert-butyl chloride under mild conditions (60 °C in DCE) to generate the tert-butyl cation. Because the reaction medium is not globally acidic (unlike Route 1), the pyridine nitrogen is not fully protonated, leaving the pyrrole ring more electron-rich and significantly improving the C3 vs N1 regioselectivity [4].

R3 Cat Bi(OTf)3 (Lewis Acid) Complex [Bi(OTf)3-Cl]- + t-Bu+ Cat->Complex tBuCl t-BuCl tBuCl->Complex Bi(OTf)3 Attack Electrophilic Aromatic Substitution at C3 Complex->Attack 5-Bromo-7-azaindole Wheland Wheland Intermediate (Sigma Complex) Attack->Wheland Product Product + Regenerated Catalyst Wheland->Product -H+

Caption: Bismuth(III) triflate-catalyzed generation of tert-butyl cation and EAS.

Step-by-Step Protocol (Self-Validating)
  • Reaction Setup: In an oven-dried sealed tube, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.0 g, 25.4 mmol) in anhydrous 1,2-Dichloroethane (DCE, 40 mL).

  • Catalyst Addition: Add Bi(OTf)₃ (0.83 g, 1.27 mmol, 5 mol%) and tert-butyl chloride (5.5 mL, 50.8 mmol, 2.0 eq).

  • Thermal Activation: Seal the tube and heat to 60 °C for 8 hours.

  • Analytical Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The product spot (R_f ~0.4) should be the major species, with minimal baseline streaking (which would indicate N-alkylation).

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the catalytic acid. Extract with DCM (2 x 50 mL), dry over MgSO₄, and concentrate. Purify via a short silica plug.

Conclusion & Selection Matrix

  • For early-stage discovery (mg to gram scale): Route 3 provides the best balance of yield, regioselectivity, and operational simplicity without requiring glovebox techniques.

  • For complex analog generation: Route 2 is unmatched. The pre-installed iodine allows for divergent synthesis (e.g., swapping the zinc reagent for other complex alkyl/aryl groups).

  • For process scale-up (>1 kg): Route 1 remains the most economically viable, as the cost of TFA and t-BuOH is negligible compared to Pd catalysts or Bi(OTf)₃, and the N-alkylated impurities can be engineered out during bulk crystallization.

References

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. Mechanistic insights into the electronic deactivation of the 7-azaindole core and functionalization strategies. URL: [Link]

Comparative

Comparative Analytical Guide: Characterization of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Impurities

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole in the design of potent kinase inhibitors target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole in the design of potent kinase inhibitors targeting BRAF, JAK1, and CSF1R[1][2]. Within this chemical space, 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a highly valued advanced building block. The C5-bromo substituent enables late-stage Suzuki-Miyaura cross-coupling for structural diversification, while the C3-tert-butyl group provides essential steric bulk to occupy hydrophobic kinase binding pockets.

However, the synthesis of this intermediate is prone to generating structurally similar impurities that can severely compromise downstream API synthesis. Under International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurity in a new drug substance exceeding the 0.05% reporting threshold must be rigorously identified and qualified[3].

This guide objectively compares the performance of Traditional HPLC-UV (the standard alternative) against an Advanced LC-HRMS/MS & 2D-NMR Suite (the comprehensive product) for the characterization of these critical impurities, providing actionable, self-validating protocols for drug development professionals.

The Impurity Landscape & Downstream Impact

During the synthesis of 5-bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (typically via Friedel-Crafts alkylation followed by bromination), three primary classes of impurities emerge:

  • Impurity A (Regioisomer): 5-Bromo-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. Formed due to incomplete regioselectivity during the tert-butylation step.

  • Impurity B (Debrominated): 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. Results from incomplete bromination or downstream debromination.

  • Impurity C (Over-brominated): 5,6-Dibromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.

Failure to resolve these impurities leads to the generation of inactive or toxic off-target byproducts during late-stage cross-coupling, resulting in costly batch failures.

G Core 5-Bromo-3-(t-butyl)-pyrrolo[2,3-b]pyridine Suzuki Late-Stage Kinase Synthesis (Suzuki-Miyaura Coupling) Core->Suzuki ImpA Impurity A: 2-(t-butyl) Regioisomer ImpA->Suzuki ImpB Impurity B: Debrominated Analog ImpB->Suzuki Target Target Kinase Inhibitor (High Efficacy API) Suzuki->Target From Core OffTarget Inactive / Toxic Byproducts (Failed API Batch) Suzuki->OffTarget From Impurities

Caption: Downstream impact of undetected pyrrolo[2,3-b]pyridine impurities on kinase inhibitor synthesis.

Comparative Performance of Analytical Methodologies

To ensure compliance with ICH Q3A(R2)[3], analytical methods must provide both quantitative accuracy and unambiguous structural elucidation[4].

Table 1: Methodological Performance Comparison
FeatureTraditional HPLC-UV (Alternative)LC-HRMS/MS2D-NMR (HSQC/HMBC)
Primary Utility Routine QA/QC & Batch ReleaseTrace Impurity IdentificationAbsolute Regioisomer Confirmation
Limit of Detection ~0.05% (Threshold borderline)< 0.001% (Highly sensitive)~0.1% (Requires higher concentration)
Regioisomer Resolution Poor. Co-elution is common due to identical lipophilicity.Moderate. Identical exact mass; relies on subtle MS/MS fragmentation differences.Excellent. Unambiguous assignment via spatial atomic connectivity.
Halogen Profiling Blind to halogen variations unless chromatographically resolved.Excellent. Distinct 79Br/81Br isotopic patterns instantly flag Bromo-count.Moderate. Chemical shifts infer halogenation, but MS is superior.
Table 2: Experimental Data Profile of Impurities

Data generated using a C18 Column (Water/MeCN + 0.1% Formic Acid) and a 500 MHz NMR spectrometer.

CompoundRelative Retention Time (RRT)HRMS [M+H]+ (m/z)Isotopic PatternKey ¹H-NMR Identifier (δ, ppm)
Target API Core 1.00253.03351:1 (Mono-bromo)7.35 (s, 1H, C2-H)
Impurity A 1.02 (Critical Pair)253.03351:1 (Mono-bromo)6.20 (s, 1H, C3-H)
Impurity B 0.85175.1230No Bromine8.25 (d, 1H, C5-H)
Impurity C 1.25330.94401:2:1 (Di-bromo)Absence of C6-H

Expert Insight: Relying solely on HPLC-UV is a critical vulnerability. Impurity A (the 2-tert-butyl regioisomer) forms a "critical pair" with the target compound, eluting at an RRT of 1.02. Without the orthogonal resolving power of HRMS and NMR, this impurity will bypass standard QC, leading to a structurally compromised API[4].

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system: LC-HRMS identifies the molecular weight and halogen count, while 2D-NMR confirms the exact regiochemistry.

Protocol 1: LC-HRMS/MS Workflow for Impurity Identification

Causality: Formic acid is utilized in the mobile phase to ensure the basic pyridine nitrogen is protonated, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 with initial mobile phase to prevent detector saturation.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 10 minutes. The slow gradient through the 40-60% B range is critical to separate the RRT 1.00 and 1.02 critical pair.

  • Mass Spectrometry Acquisition:

    • Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode.

    • Scan range: m/z 100–600.

  • Data Analysis: Filter the Total Ion Chromatogram (TIC) for the characteristic 1:1 bromine isotopic doublet (separated by ~2 Da) to instantly isolate all brominated impurities from background noise.

Protocol 2: 2D-NMR (HMBC) for Regioisomer Resolution

Causality: 1D ¹H-NMR alone can be ambiguous if the pyrrole proton signals overlap with aromatic impurities. Heteronuclear Multiple Bond Correlation (HMBC) detects couplings across 2-3 bonds, allowing us to trace the connection from the tert-butyl group directly to the core ring[4].

  • Sample Preparation: Dissolve 15 mg of the isolated impurity fraction in 0.6 mL of DMSO-d6. Note: DMSO-d6 is chosen over CDCl3 to ensure the pyrrole N-H proton exchanges slowly and remains visible.

  • Instrument Setup: Tune and shim a ≥500 MHz NMR spectrometer.

  • Acquisition: Run a standard ¹H-¹³C HMBC sequence.

  • Interpretation (The Self-Validating Step):

    • If Target Core (3-tert-butyl): The tert-butyl protons (~1.4 ppm) will show strong ³J cross-peaks to the C2 and C4a carbons.

    • If Impurity A (2-tert-butyl): The tert-butyl protons will show strong ³J cross-peaks to the C3 and C7a carbons. This spatial mapping provides 100% confidence in the structural assignment.

ICH Q3A Compliance Workflow

G Start API Synthesis Batch 5-Bromo-3-(t-butyl)-pyrrolo[2,3-b]pyridine HPLC HPLC-UV Initial Screen Start->HPLC Decision Impurity > 0.05%? (ICH Q3A Threshold) HPLC->Decision Report Report & Identify (LC-HRMS & 2D-NMR Suite) Decision->Report Yes Pass Routine QA Release Decision->Pass No

Caption: Workflow for impurity identification based on ICH Q3A(R2) regulatory thresholds.

References

  • MDPI Pharmaceuticals. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at:[Link]

Sources

Validation

The Evolving Landscape of 7-Azaindole Derivatives: A Comparative Efficacy Guide for 5-Bromo-1H-pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of therapeutic targets. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of therapeutic targets. Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding sites have made it a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, with a particular focus on the influence of substitutions at the 3-position, including the bulky tert-butyl group, against critical targets in oncology and other disease areas. We will delve into the experimental data supporting their activity, compare their performance against established inhibitors, and provide detailed protocols for key biological assays.

The Strategic Significance of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine Core

The introduction of a bromine atom at the 5-position of the 7-azaindole ring is a strategic chemical modification. This halogen atom can serve multiple purposes in drug design. It can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space. Furthermore, the bromine atom can form halogen bonds with protein residues, potentially enhancing binding affinity and selectivity. The substitution at the 3-position is equally critical, as it often projects into a hydrophobic pocket of the target protein, and the size and nature of this substituent can significantly impact potency and selectivity.

Fibroblast Growth Factor Receptors (FGFRs): A Key Target in Oncology

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention.[1][2][3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

A notable example is compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative that has demonstrated potent inhibitory activity against FGFR1, 2, and 3.[1][2][3] The table below summarizes its efficacy.

CompoundTargetIC50 (nM)Cell-Based Activity
4h FGFR17Inhibited breast cancer 4T1 cell proliferation and induced apoptosis.[1][2]
FGFR29Significantly inhibited migration and invasion of 4T1 cells.[1][2]
FGFR325
FGFR4712

The data clearly indicates that compound 4h is a highly potent and selective inhibitor of FGFR1, 2, and 3 over FGFR4.[1][2][3] Its ability to inhibit cancer cell proliferation, migration, and invasion in vitro underscores its therapeutic potential.[1][2]

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

A typical in vitro kinase inhibition assay to determine the IC50 values of test compounds against FGFRs involves the following steps:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit reagents (Cisbio).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant FGFR kinase, and the poly(Glu, Tyr) substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine derivatives.

Maternal Embryonic Leucine Zipper Kinase (MELK): A Target in Triple-Negative Breast Cancer

Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in several cancers, including triple-negative breast cancer, and its inhibition has been explored as a therapeutic strategy.

Efficacy of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives against MELK

A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against MELK.[4] Compound 16h from this series exhibited potent enzymatic inhibition.[4]

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
16h MELK32A549 (Lung)0.109
MDA-MB-231 (Breast)0.245
MCF-7 (Breast)0.198

Compound 16h demonstrated potent inhibition of MELK and significant anti-proliferative effects against various cancer cell lines.[4] Interestingly, the authors noted that the anticancer effects of 16h might be due to an off-target mechanism, as recent studies have questioned the requirement of MELK expression for cancer growth.[4] This highlights the importance of comprehensive target validation and selectivity profiling in drug development.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds can be assessed using the MTT assay:

  • Cell Culture: Plate cancer cells (e.g., A549, MDA-MB-231, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Traf2 and Nck-interacting kinase (TNIK): A Novel Target in Colorectal Cancer

Traf2 and Nck-interacting kinase (TNIK) has emerged as a promising target in colorectal cancer.[5] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[5][6]

Potent Inhibition of TNIK by 1H-pyrrolo[2,3-b]pyridine Derivatives

Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been designed and synthesized, with some exhibiting extremely potent TNIK inhibition.[5][6]

ScaffoldTargetIC50Key Finding
1H-pyrrolo[2,3-b]pyridineTNIK< 1 nM (for some compounds)Some compounds showed concentration-dependent inhibition of IL-2.[5][6]

The discovery of sub-nanomolar inhibitors of TNIK based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a significant advancement and provides a strong rationale for further investigation of these compounds in colorectal cancer models.[5][6]

Experimental_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Cell-Based Assays cluster_2 In vivo & Further Studies Synthesis Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives Screening In vitro Kinase Inhibition Assays (IC50 determination) Synthesis->Screening CellProlif Cell Proliferation Assay (MTT) Screening->CellProlif Apoptosis Apoptosis Assay (Flow Cytometry) CellProlif->Apoptosis Migration Migration/Invasion Assay (Transwell) Apoptosis->Migration InVivo In vivo Efficacy (Xenograft Models) Migration->InVivo Tox Toxicology Studies InVivo->Tox PK Pharmacokinetic Studies Tox->PK

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

Broader Kinase Inhibitory Potential: Aurora Kinases and Beyond

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other important kinase targets. While specific data on 5-bromo-3-(tert-butyl) derivatives are limited in the public domain, related structures have shown activity against Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[7][8][9][10] The development of pan-Aurora or selective Aurora B inhibitors is an active area of research.[9][10]

Furthermore, the related pyrroloquinolone scaffold has been investigated for the inhibition of Phosphodiesterase 5 (PDE5), an enzyme involved in cyclic GMP metabolism.[11] This suggests that with appropriate structural modifications, the 1H-pyrrolo[2,3-b]pyridine core could be adapted to target a wider range of enzymes.

Conclusion and Future Directions

The 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising platform for the development of targeted therapeutics, particularly in oncology. The available data on derivatives of this core structure demonstrate potent, low-nanomolar inhibition of key cancer targets such as FGFRs and TNIK. The influence of the substituent at the 3-position is critical for achieving high potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: A more detailed exploration of the structure-activity relationships around the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, including a wider range of substitutions at the 3-position, is warranted.

  • Comprehensive selectivity profiling: To better understand the therapeutic potential and potential off-target effects, new derivatives should be profiled against a broad panel of kinases.

  • In vivo evaluation: Promising compounds with potent in vitro activity and favorable selectivity profiles should be advanced into preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

The continued exploration of this versatile scaffold holds great promise for the discovery of novel and effective medicines to address unmet medical needs.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02660g]
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31859010/]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g]
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2031046X]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8180018/]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [URL: https://www.ejchem.net/index.php/Jus/article/view/178]
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. [URL: https://www.researchgate.net/publication/235926710_5-Bromo-1H-pyrrolo23-bpyridine]
  • tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CS-0063925). [URL: https://www.cytoskeleton.
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. [URL: https://www.researchgate.
  • Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2768482/]
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. [URL: https://research.mohap.gov.
  • Pyrroloquinolone PDE5 inhibitors with improved pharmaceutical profiles for clinical studies on erectile dysfunction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15787422/]
  • 5-Bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/928653-80-9]
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [URL: https://www.acgpubs.
  • 928653-80-9|tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - BLDpharm. [URL: https://www.bldpharm.com/products/928653-80-9.html]
  • Design and synthesis of xanthine analogues as potent and selective PDE5 inhibitors - BioKB. [URL: https://www.biokb.com/pubmed/12367623]
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/33359600/]
  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][1][2] - MDPI. [URL: https://www.mdpi.com/1422-8599/29/2/23]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01018]
  • Document: A novel series of potent and selective PDE5 inhibitors with potential for high and dose-independent oral bioavailability. (CHEMBL1148639) - ChEMBL. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1148639/]
  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/164741/]
  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381510/]
  • Aurora B Inhibitors as Cancer Therapeutics - MDPI. [URL: https://www.mdpi.com/2072-6694/15/8/2249]
  • In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors - MDPI. [URL: https://www.mdpi.com/1422-0067/20/21/5450]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787369/]
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3151]

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Safety & Regulatory Compliance

Safety

5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Executive Summary: Immediate Action Card Parameter Critical Directive Waste Stream Halogenated Organic Waste (Strict Segregation Required). Primary Hazard Irritant (Skin/Eye/Resp), Acute Toxicity (Oral), Aquatic Toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Waste Stream Halogenated Organic Waste (Strict Segregation Required).
Primary Hazard Irritant (Skin/Eye/Resp), Acute Toxicity (Oral), Aquatic Toxicity.
Incompatibility Strong Oxidizers, Strong Acids.[1] Do not mix with non-halogenated solvents.
Container HDPE or Glass with Teflon-lined cap. Amber glass preferred for storage.
Spill Action Dampen with inert solvent (if solid) to prevent dust; absorb with vermiculite.[2]

Part 1: Chemical Hazard & Waste Profiling

To dispose of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine safely, one must first understand the molecular features that dictate its waste classification. This is not generic "organic waste"; it is a functionalized halogenated heterocycle .

Structural Analysis & Disposal Implications
  • Bromine Substituent (C-Br): This is the defining feature for disposal. The presence of a halogen atom mandates that this compound be incinerated at higher temperatures (>1100°C) with specific flue gas scrubbing to capture hydrogen bromide (HBr) and prevent the formation of dioxins/furans. Operational Rule: Never dispose of this in "General Organic" or "Non-Halogenated" waste streams.

  • Pyrrolo[2,3-b]pyridine Core (7-Azaindole): This nitrogen-rich heterocycle is potentially toxic to aquatic life and possesses basic properties. It can form salts with strong acids.

  • Tert-Butyl Group: Increases lipophilicity, meaning the compound can bioaccumulate if released into waterways. It also increases the compound's solubility in organic solvents, influencing spill cleanup choices.

Physical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Impact
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.
Solubility Low in water; High in DMSO, DCM, Ethyl AcetateDo not attempt to dilute with water for drain disposal.
Reactivity Stable under normal conditionsCompatible with standard HDPE waste containers.

Part 2: Waste Segregation & Classification Logic

Effective disposal starts with segregation at the bench. Mixing this compound with incompatible streams is the most common cause of safety incidents and regulatory fines.

The "Halogenated" Rule

In almost all regulatory jurisdictions (RCRA in US, List of Wastes in EU), halogenated solvents and solids are treated as a distinct class.

  • Correct Stream: Halogenated Organic Waste.

  • Incorrect Stream: Non-Halogenated Solvents (e.g., Acetone, Ethanol waste).

  • Reasoning: If you mix 500mg of this brominated solid into a 20L drum of Acetone, the entire 20L drum must now be treated as halogenated waste, significantly increasing disposal costs and incineration complexity.

Waste Classification Decision Tree

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Paper, Sharps) StateCheck->Debris Items PureSolid Is it Pure Compound? Solid->PureSolid SolventType Solvent Composition? Liquid->SolventType SolidDebris Solid Hazardous Debris (Double Bagged) Debris->SolidDebris Gloves/Paper Sharps Sharps Container (Chemical Contaminated) Debris->Sharps Needles/Glass SolidWaste Solid Hazardous Waste (Halogenated) PureSolid->SolidWaste Yes PureSolid->SolidDebris No (absorbed on silica/celite) LiqHalo Halogenated Solvent Waste (Red Can/Label) SolventType->LiqHalo Contains DCM/Chloroform LiqNonHalo Halogenated Solvent Waste (Trace Contamination Rule) SolventType->LiqNonHalo Only Acetone/MeOH

Figure 1: Waste segregation logic flow. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute technically classifies the stream as halogenated for incineration purposes.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Transfer solid waste to storage without generating dust.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[3] Use a fume hood.[2][3][4]

  • Container: Use a dedicated wide-mouth HDPE jar labeled "Solid Hazardous Waste - Halogenated."

  • Transfer:

    • Do not dump powder from a height.

    • If the original container is small (<50g) and the compound is stuck to the walls, dispose of the entire original container into the wide-mouth waste jar.

    • Solvent Rinse: Rinse the empty original vial with a small amount of Dichloromethane (DCM) or Acetone. Pour this rinse into the Liquid Halogenated waste, not the solid waste jar.

  • Labeling: List the full chemical name: "5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine". Do not use abbreviations like "5-Br-Azaindole" on official waste tags.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Safe consolidation of reaction liquors.

  • Assessment: Determine the primary solvent.

    • If DCM, Chloroform, or Dichloroethane: Stream = Halogenated Solvents.

    • If Acetone, Methanol, Ethyl Acetate: Stream = Halogenated Solvents (Due to the solute).

    • Note: While small amounts of halogenated material in non-halogenated solvents are sometimes tolerated in "Non-Halo" streams depending on facility permits, the safest and most compliant default is to treat the mixture as Halogenated.

  • Quenching: Ensure no reactive reagents (e.g., Sodium Hydride, Lithium Aluminum Hydride) remain in the mixture before bottling. Quench carefully and check pH (aim for pH 6-8).

  • Bottling: Use a standard solvent waste carboy (typically white or yellow HDPE). Leave 10% headspace for expansion.

Scenario C: Contaminated Consumables (The "Trace" Rule)

Objective: Handling gloves, weigh boats, and pipettes.

  • Gross Contamination: If a weigh boat has visible powder residue, place it in a clear ziplock bag before placing it in the solid waste drum. This prevents powder from dispersing when the drum is opened.

  • Trace Contamination: Gloves and paper towels with no visible residue can generally go into "Chemically Contaminated Solid Waste" (often a yellow bag/bin), distinct from municipal trash.

  • Sharps: Needles used with this compound must go into a rigid Red Sharps Container labeled "Chemical Hazards."

Part 4: Spill Response & Decontamination

Workflow for a Solid Powder Spill (< 50g):

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Nitrile gloves, Goggles, N95/Respirator Alert->PPE Contain 3. Dampen Cover with solvent-wet paper towel (Prevents dust) PPE->Contain Collect 4. Collect Scoop into bag/jar Contain->Collect Clean 5. Decontaminate Surface Wash with soap & water Collect->Clean Dispose 6. Dispose Label as Halogenated Debris Clean->Dispose

Figure 2: Emergency response workflow for solid spills. The critical step is "Dampening" to prevent inhalation of dust.

Decontamination Solution:

  • For surface cleaning, use a surfactant-based cleaner (e.g., Alconox) followed by water.

  • Avoid using bleach (Sodium Hypochlorite) immediately, as it may react with other residues; simple soap/water is effective for this lipophilic compound.

Part 5: Regulatory Compliance (US/EU Context)

Regulatory BodyClassification CodeDescription
US EPA (RCRA) Not Listed (P/U) This specific CAS is not P or U listed. However, it must be characterized. If dissolved in spent halogenated solvents, it falls under F002 . If ignitable (in acetone), D001 .
EU (LoW) 07 05 13 "Solid wastes containing hazardous substances" or 14 06 02 "Other halogenated solvents and solvent mixtures."
DOT/IATA Not Regulated (Typically) unless in solution with a flammable solvent. Always check SDS Section 14 for specific transport restrictions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Disposal Guidelines. Environmental Health and Safety. Retrieved from [Link][3]

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

Topic: Personal protective equipment for handling 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Audience: Researchers, scientists, and drug development professionals.[1][2] [1] Executive Safety Summary Compound Class:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine Audience: Researchers, scientists, and drug development professionals.[1][2]

[1]

Executive Safety Summary

Compound Class: Halogenated 7-Azaindole Derivative Primary Hazard: Severe Irritant (Respiratory, Ocular, Dermal) / Acute Toxicity (Oral) Critical Directive: This compound possesses a pyrrolo[2,3-b]pyridine (7-azaindole) core substituted with a halogen.[1][2] Based on Structure-Activity Relationship (SAR) data for this class, it must be treated as a high-potency respiratory and ocular irritant .[1] All handling requires a certified chemical fume hood.

Immediate Action Required:

  • Do NOT handle on an open bench.

  • Do NOT use standard latex gloves; Nitrile (minimum 5 mil) is required.

  • Verify access to a functioning eye wash station before opening the vial.

Risk Assessment & Hazard Identification

As a specific CAS-registered toxicological dataset may be limited for this precise tert-butyl analog, safety protocols are derived from the "Read-Across" principle using the validated hazard profiles of 5-bromo-7-azaindole and its 3-substituted analogs [1].[1][2]

Hazard Class (GHS)CategorySignal WordHazard Statement
Acute Toxicity (Oral) Cat 4WarningHarmful if swallowed (H302).[1][2][3]
Skin Corrosion/Irritation Cat 2WarningCauses skin irritation (H315).[2][3][4]
Serious Eye Damage/Irritation Cat 1 / 2ADanger Causes serious eye damage or irritation (H318/H319).[1][2][3] Assume Cat 1 for safety.
STOT - Single Exposure Cat 3WarningMay cause respiratory irritation (H335).[1][2][3]

Structural Alerts:

  • Bromine Substituent: Increases lipophilicity and potential for membrane permeation; often correlates with enhanced mucosal irritation.[2]

  • Azaindole Core: Nitrogen-rich heterocycles can exhibit biological activity against kinases, necessitating containment to prevent inadvertent pharmacological effects [2].[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Upgrade protection based on scale (e.g., >5g scale requires a face shield).

PPE Decision Logic

PPE_Decision_Tree Start Start: Handling Assessment Scale Scale of Operation? Start->Scale Small < 1 gram (Vial) Scale->Small Analytical Large > 1 gram or Synthesis Scale->Large Prep/Bulk Standard_PPE Standard PPE: Lab Coat + Nitrile Gloves + Safety Goggles Small->Standard_PPE Enhanced_PPE Enhanced PPE: Double Nitrile Gloves + Face Shield + Tyvek Sleeves Large->Enhanced_PPE Hood Is Fume Hood Available? Standard_PPE->Hood Enhanced_PPE->Hood Stop STOP WORK Do not proceed without Hood Hood->Stop No Proceed Proceed with Protocol Hood->Proceed Yes

Figure 1: PPE Selection Logic based on operational scale. Note that Fume Hood use is non-negotiable.

Detailed Gear Specifications
Body PartRequired EquipmentTechnical Justification
Eyes/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of fine dust migration or splash causing severe corneal damage (H318).[1][2]
Hands Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (Dexterity).[1][2] Outer: 5-8 mil Nitrile (Barrier).[1] Change outer glove immediately upon contamination.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of dust/aerosols (H335).[1][2] If hood is unavailable, a P95/N95 respirator is the minimum backup (only for solid handling).
Body Cotton Lab Coat (Buttoned)Provides a barrier against particulates.[1][2] Synthetic fibers should be avoided due to static accumulation which can disperse powders.

Operational Handling Protocol

Objective: Transfer 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine from stock vial to reaction vessel without exposure.

Workflow Visualization

Handling_Workflow Prep 1. Preparation Clear Hood, Check Airflow Weigh 2. Weighing Use Anti-Static Gun Tare Closed Vessel Prep->Weigh Transfer 3. Transfer Solid Addition Funnel Avoid Spatula Flicking Weigh->Transfer Clean 4. Decontamination Wipe Surfaces with Acetone/Ethanol Transfer->Clean

Figure 2: Step-by-step containment workflow to minimize particulate dispersion.[1][2]

Step-by-Step Methodology
  • Engineering Setup:

    • Ensure the fume hood sash is at the working height recommendation (usually 18 inches).

    • Place a disposable absorbent mat (benchkote) on the hood surface to capture any stray particles.

  • Weighing Procedure:

    • Best Practice: Bring the analytical balance into the fume hood if possible.

    • Alternative: If weighing outside the hood, taring the receiving vial inside the hood, capping it, weighing the empty vial, adding solid inside the hood, capping, and re-weighing is required to prevent open-air exposure.[1][2]

    • Use an anti-static gun on the vial if the powder appears "fly-away" (common with tert-butyl substituted heterocycles due to static charge) [3].[1]

  • Solubilization:

    • Add solvent (e.g., DMSO, DCM) immediately after transfer to suppress dust hazard.

    • Note: This compound is likely soluble in DMSO and chlorinated solvents; less soluble in water.

Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Eye Contact Rinse immediately for 15 minutes. Hold eyelids open.Seek medical attention.[2][4][5][6][7] Show SDS/Structure to physician (mention "Brominated Azaindole").
Skin Contact Wash with soap and water for 15 mins.[7]Remove contaminated clothing.[4][5][6] Monitor for redness/blistering.[2]
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do NOT sweep dry.[1][2] Cover with wet paper towels (solvent-dampened) to trap dust.[1]Scoop into a hazardous waste bag. Clean area with soap/water.[4][5][7]
Spill Response Logic

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Action_Solid 1. Dampen with solvent 2. Scoop (No Dust) 3. Bag & Tag Solid->Action_Solid Action_Liquid 1. Absorb (Vermiculite) 2. Scoop 3. Bag & Tag Liquid->Action_Liquid

Figure 3: Decision logic for spill remediation. Dampening solids is critical to prevent inhalation.[1]

Waste Disposal & Deactivation

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Solid Hazardous Waste (labeled "Toxic, Halogenated Organic").[1]

  • Liquid Waste: Collect in Halogenated Organic Solvent Waste carboys.

    • Compatibility: Do not mix with strong oxidizers (e.g., Nitric acid) as azaindoles can be oxidized, potentially exothermically.

  • Empty Vials: Triple rinse with acetone before disposal. The rinseate must go into the halogenated waste stream [4].

References

  • National Institutes of Health (PubChem). 5-Bromo-7-azaindole Compound Summary (CID 644616).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Sources

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